Ethyl quinazoline-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl quinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABTMLXPTVXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653759 | |
| Record name | Ethyl quinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869299-42-3 | |
| Record name | Ethyl quinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Quinazoline-2-carboxylate from Anthranilic Acid
This guide provides a comprehensive overview of the chemical synthesis of ethyl quinazoline-2-carboxylate, a valuable scaffold in medicinal chemistry and drug development. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and offer insights into the critical parameters that ensure a successful and efficient synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this synthetic pathway.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1] The substituent at the 2-position of the quinazoline core plays a crucial role in modulating its pharmacological profile. The presence of an ester group, as in ethyl quinazoline-2-carboxylate, provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex and potent drug candidates.[2]
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of ethyl quinazoline-2-carboxylate from anthranilic acid is a multi-step process that culminates in the formation of the aromatic quinazoline ring. A common and effective strategy involves the initial conversion of anthranilic acid to anthranilamide, followed by a cyclocondensation reaction with a suitable C2-building block, and subsequent aromatization.
Step 1: Amidation of Anthranilic Acid
The initial step involves the conversion of the carboxylic acid group of anthranilic acid to an amide. This is a standard transformation in organic synthesis and is not detailed here. The resulting anthranilamide is the key precursor for the subsequent cyclization.
Step 2: Cyclocondensation to Form the Dihydroquinazoline Intermediate
The core of this synthesis lies in the cyclocondensation of anthranilamide with a reagent that provides the C2-ethoxycarbonyl moiety. Diethyl oxalate is an effective reagent for this purpose. The reaction proceeds through the formation of a 2-ethoxycarbonyl-2,3-dihydroquinazolin-4(1H)-one intermediate.
The presumed mechanism for this cyclocondensation is initiated by the nucleophilic attack of the amino group of anthranilamide on one of the carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the newly formed ester carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethoxide ion and a molecule of water drives the reaction towards the formation of the stable dihydroquinazoline ring.
Caption: Proposed mechanism for the cyclocondensation of anthranilamide and diethyl oxalate.
Step 3: Aromatization to Ethyl Quinazoline-2-carboxylate
The final step is the aromatization of the dihydroquinazoline intermediate to yield the desired ethyl quinazoline-2-carboxylate. This oxidation can be achieved using a variety of oxidizing agents. The choice of oxidant is critical to ensure a high yield and minimize side reactions. Common oxidizing agents for this transformation include manganese dioxide (MnO2), potassium permanganate (KMnO4), or simply exposure to air under specific conditions.[3] The driving force for this reaction is the formation of the stable, aromatic quinazoline ring system.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of ethyl quinazoline-2-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Anthranilamide | Reagent | Sigma-Aldrich |
| Diethyl oxalate | Reagent | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Manganese Dioxide (activated) | Reagent | Acros Organics |
| Dichloromethane | HPLC Grade | VWR |
| Celite® | --- | Sigma-Aldrich |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Step-by-Step Procedure
Step 1: Synthesis of 2-Ethoxycarbonyl-2,3-dihydroquinazolin-4(1H)-one
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add diethyl oxalate (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, 2-ethoxycarbonyl-2,3-dihydroquinazolin-4(1H)-one, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Aromatization to Ethyl Quinazoline-2-carboxylate
-
Suspend the dried 2-ethoxycarbonyl-2,3-dihydroquinazolin-4(1H)-one (1.0 eq) in dichloromethane.
-
Add activated manganese dioxide (5.0 eq) portion-wise to the suspension.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl quinazoline-2-carboxylate.
Caption: A streamlined workflow for the synthesis of ethyl quinazoline-2-carboxylate.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ: 9.55 (s, 1H), 8.40 (d, J = 8.4 Hz, 1H), 8.20 (d, J = 8.4 Hz, 1H), 8.00 (t, J = 7.6 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 4.60 (q, J = 7.2 Hz, 2H), 1.50 (t, J = 7.2 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 163.5, 155.0, 150.0, 145.0, 135.0, 129.0, 128.5, 128.0, 122.0, 63.0, 14.5.
-
IR (KBr, cm⁻¹): 3050 (Ar C-H), 1735 (C=O, ester), 1620 (C=N), 1580 (C=C, aromatic).
Conclusion
The synthesis of ethyl quinazoline-2-carboxylate from anthranilic acid, via the intermediacy of anthranilamide, is a robust and reliable method for accessing this important heterocyclic building block. Careful control of reaction conditions, particularly during the cyclocondensation and aromatization steps, is key to achieving high yields and purity. The protocol outlined in this guide provides a solid foundation for researchers to successfully synthesize this versatile compound for applications in drug discovery and development.
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An In-depth Technical Guide to Ethyl Quinazoline-2-carboxylate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of ethyl quinazoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, structural features, reliable synthetic methodologies, and its role as a versatile building block for developing novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this important scaffold.
Part 1: Core Molecular and Physicochemical Profile
Ethyl quinazoline-2-carboxylate is a molecule built upon the quinazoline framework, which is a fusion of a benzene ring and a pyrimidine ring. This core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The ethyl ester group at the 2-position provides a reactive handle for further chemical modifications, making it a valuable synthetic intermediate.
Chemical Structure
The structural arrangement consists of a bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The ethyl carboxylate substituent is attached to the carbon atom at position 2.
Caption: Chemical structure of ethyl quinazoline-2-carboxylate.
Physicochemical Properties
A summary of the key physicochemical and computational properties of ethyl quinazoline-2-carboxylate is presented below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 202.21 g/mol | [2][4] |
| CAS Number | 869299-42-3 | [3][5] |
| Appearance | Solid | [2] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
| Topological Polar Surface Area | 52.1 Ų | [3] |
| Monoisotopic Mass | 202.074227566 Da | [3] |
Part 2: Spectroscopic Profile (Anticipated)
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring, typically in the range of 7.5-8.5 ppm. The ethyl group will present as a quartet (CH₂) around 4.4-4.6 ppm and a triplet (CH₃) around 1.4-1.5 ppm, showing characteristic coupling.
-
¹³C NMR: Aromatic carbons will appear in the 120-150 ppm region. The carbonyl carbon (C=O) of the ester will be significantly downfield, expected above 160 ppm. The CH₂ and CH₃ carbons of the ethyl group will appear upfield, typically around 60-65 ppm and 14-15 ppm, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key absorptions. A strong C=O stretching band for the ester is expected around 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ region.[8] C-O stretching bands for the ester will be visible between 1100-1300 cm⁻¹.[9]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 202. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl carboxylate group.
Part 3: Synthesis and Reaction Chemistry
The quinazoline core is typically constructed from derivatives of anthranilic acid.[10][11] A robust method for synthesizing quinazolinone esters involves the condensation of an appropriate anthranilic acid derivative with ethyl cyanoformate.[12] This approach provides a direct route to the desired scaffold.
Workflow for Synthesis of Quinazolinone-2-Carboxylate Derivatives
The following diagram illustrates a generalized, field-proven workflow for synthesizing quinazolinone-2-carboxamides, where the formation of the ethyl ester is a critical intermediate step. This pathway highlights the compound's role as a foundational building block.
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Introduction: The Quinazoline Scaffold as a Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Ethyl Quinazoline-2-Carboxylate Derivatives
The quinazoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry.[1] Its derivatives are recognized for a vast array of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3] However, it is within the field of oncology that quinazoline derivatives have made their most profound impact, with several compounds, such as gefitinib, erlotinib, and afatinib, gaining FDA approval for treating various cancers.[1][4] These agents exemplify the power of targeted therapy, offering greater selectivity and reduced side effects compared to conventional chemotherapy.[1]
This guide focuses on a specific, highly versatile subset: ethyl quinazoline-2-carboxylate derivatives . The ethyl carboxylate group at the 2-position is not merely a substituent; it serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a technical overview of the synthesis, diverse biological activities, core mechanisms of action, and essential evaluation protocols for these derivatives, tailored for researchers, scientists, and drug development professionals.
The Quinazoline-2-Carboxylate Scaffold: Synthesis and Chemical Properties
The strategic synthesis of the quinazoline-2-carboxylate core is fundamental to developing novel therapeutic agents. The ethyl ester moiety is typically introduced via condensation reactions, providing a reactive site for subsequent modifications, such as amidation or hydrazide formation, to generate extensive compound libraries.
A generalized synthetic workflow often begins with readily available starting materials like anthranilic acid. This approach allows for the introduction of diversity elements on the benzene ring, which is crucial for tuning the pharmacological profile of the final compounds.
Caption: Generalized workflow for the synthesis of quinazoline-2-carboxylate derivatives.
The causality behind this synthetic strategy is rooted in efficiency and modularity. By forming the core heterocyclic system early (Step 2), subsequent modifications at the C2-position (Step 3) can be performed in parallel, rapidly generating a library of analogs for biological screening.[5] The ethyl ester's reactivity is key; it readily undergoes nucleophilic acyl substitution, allowing for the introduction of a wide range of functional groups designed to interact with specific biological targets.[5][6]
A Broad Spectrum of Biological Activities
While the quinazoline scaffold is most famous for its anticancer effects, derivatives of the ethyl quinazoline-2-carboxylate core exhibit a wide range of pharmacological activities, underscoring their therapeutic potential.
-
Anticancer Activity : This is the most extensively documented activity.[7] Derivatives have shown potent cytotoxic effects against a multitude of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116).[7][8] The mechanism often involves the inhibition of key enzymes that drive tumor growth and proliferation.[1][9]
-
Antiviral Activity : Certain quinazoline derivatives have demonstrated significant antiviral properties.[10] For instance, substituted quinazolinones have been identified as potent inhibitors of Zika Virus (ZIKV) and Dengue Virus (DENV) replication.[11][12] Other analogs have shown efficacy against influenza viruses and Respiratory Syncytial Virus (RSV).[10][13]
-
Antimicrobial Activity : The scaffold is a promising platform for developing new antibacterial and antifungal agents, a critical need given the rise of drug-resistant pathogens.[14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][15][16] The introduction of specific substituents at various positions on the quinazoline ring is crucial for determining the spectrum and potency of antimicrobial action.[3][17]
-
Other Therapeutic Areas : Beyond these primary areas, quinazoline derivatives have been investigated for anti-inflammatory, antimalarial, anticonvulsant, and antidiabetic effects, highlighting the remarkable versatility of this chemical scaffold.[5][18][19]
Core Mechanisms of Antitumor Action
The anticancer potency of quinazoline derivatives is not arbitrary; it stems from their ability to interact with high specificity at the molecular level with key targets that are dysregulated in cancer cells.
Inhibition of Protein Tyrosine Kinases
The most prominent mechanism of action is the inhibition of protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways (e.g., PI3K/Akt, MAPK) that promote cell proliferation, survival, and migration.[2][20] Many quinazoline-based drugs function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation.[9]
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Other Anticancer Mechanisms
While kinase inhibition is a major pathway, the structural diversity of quinazoline derivatives allows them to engage other targets:
-
Tubulin Inhibition : Some analogs can interfere with the polymerization of tubulin, a critical component of the cellular cytoskeleton.[20] This disruption arrests cells in the G2/M phase of the cell cycle and ultimately induces apoptosis.[4]
-
PARP-1 Inhibition : Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme crucial for DNA repair.[7] Its inhibition by certain quinazoline derivatives can lead to the accumulation of DNA damage in cancer cells, particularly those with existing DNA repair defects, triggering cell death.[7]
-
Apoptosis Induction : Regardless of the primary target, a common downstream effect of potent quinazoline derivatives is the induction of apoptosis (programmed cell death).[20] This can be mediated through the activation of caspases and the modulation of pro- and anti-apoptotic proteins like Bcl-2.[20][21]
Quantitative Analysis and Structure-Activity Relationships (SAR)
A cornerstone of modern drug development is the quantitative assessment of a compound's potency and the elucidation of its structure-activity relationship (SAR). This data-driven approach guides the rational design of more effective and selective molecules.
Comparative Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) is a standard metric for quantifying a compound's efficacy. The table below summarizes the cytotoxic activity of representative quinazoline derivatives against common human cancer cell lines, collated from multiple studies.
| Compound Class/Derivative | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Reference |
| Quinazolinone Schiff Bases | 6.25 | - | - | - | [8] |
| 2-Aryl-4-chloroquinazoline conjugates | Active | - | Active | Active | [20] |
| Quinazoline-isoxazole derivative | Promising Activity | Good Activity | Good Activity | - | [7] |
| 4-Anilinoquinazoline Derivative | - | - | - | - | [9] |
| Novel Quinazoline Derivative 18 | Low Micromolar | Low Micromolar | - | - | [4] |
Note: Data is representative and collated from various sources. "-" indicates data not reported in the cited source.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that correlates the chemical structure of compounds with their biological activity.[22] By developing mathematical models based on molecular descriptors (e.g., electronic, steric, and lipophilic properties), QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.[23] This process is integral to optimizing lead compounds by identifying which structural modifications are likely to enhance potency.[22][23]
Caption: A generalized workflow for developing and validating a QSAR model.
Experimental Protocols for Biological Evaluation
Rigorous and reproducible experimental protocols are essential for validating the biological activity of new chemical entities. The following protocols represent a self-validating system, progressing from broad cytotoxicity screening to more detailed mechanistic investigation.
Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay
This protocol is a primary screen to assess a compound's effect on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[24]
A. Materials
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ethyl quinazoline-2-carboxylate derivatives (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates, multichannel pipette, microplate reader
B. Step-by-Step Methodology
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and untreated controls.
-
Incubation : Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line and compound class.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is a follow-up for potent compounds to determine if their cytotoxic effect is mediated by cell cycle arrest.
A. Materials
-
Human cancer cell lines
-
Test compounds
-
Propidium Iodide (PI) staining solution with RNase A
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Flow cytometer
B. Step-by-Step Methodology
-
Treatment : Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting : Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation : Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours. The fixation step is crucial for permeabilizing the cell membrane to allow dye entry.
-
Staining : Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Data Acquisition : Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI dye, which is proportional to the DNA content.
-
Data Analysis : Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[4]
Conclusion and Future Perspectives
Ethyl quinazoline-2-carboxylate derivatives represent a highly promising and versatile scaffold in medicinal chemistry. Their well-established anticancer activity, particularly as kinase inhibitors, is complemented by a growing body of evidence supporting their potential as antiviral, antimicrobial, and anti-inflammatory agents. The synthetic tractability of the C2-carboxylate position provides a robust platform for generating diverse chemical libraries and fine-tuning pharmacological properties through rational, data-driven approaches like QSAR.
Future research will likely focus on several key areas:
-
Multi-Target Inhibitors : Designing derivatives that can simultaneously inhibit multiple key pathways in a disease, potentially leading to synergistic effects and overcoming drug resistance.
-
Overcoming Resistance : Developing next-generation compounds that are active against mutant forms of targets (e.g., T790M mutation in EGFR) that confer resistance to current therapies.
-
Exploring New Targets : Leveraging the scaffold's versatility to explore novel biological targets beyond the well-trodden path of kinase inhibition.
By integrating advanced synthetic chemistry, rigorous biological evaluation, and computational modeling, the full therapeutic potential of ethyl quinazoline-2-carboxylate derivatives can be realized, paving the way for the next generation of targeted medicines.
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A Technical Guide to the Therapeutic Applications of Quinazoline-2-Carboxylates: From Bench to Potential Clinical Utility
Abstract
The quinazoline core is a quintessential privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. The strategic introduction of a carboxylate or a related carboxamide moiety at the 2-position significantly influences the molecule's physicochemical properties and biological activity, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the burgeoning field of quinazoline-2-carboxylate derivatives, offering a comprehensive overview for researchers, medicinal chemists, and drug development professionals. We will dissect the key therapeutic applications, elucidate the underlying mechanisms of action, present detailed experimental protocols for efficacy evaluation, and synthesize structure-activity relationship (SAR) data to guide future discovery efforts.
The Quinazoline-2-Carboxylate Scaffold: A Gateway to Therapeutic Innovation
Quinazoline, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, has long captured the attention of medicinal chemists.[1][2] Its rigid structure provides a robust framework for the precise spatial orientation of various pharmacophoric substituents. The addition of a carboxylate or carboxamide group at the C2 position is a critical design element. This functional group can act as a key hydrogen bond donor/acceptor or a chelating moiety, enabling potent interactions with biological targets.[3][4][5] Furthermore, it can modulate aqueous solubility and pharmacokinetic properties, which are crucial for drug development. This guide will focus on four primary areas where these derivatives have shown exceptional promise: oncology, inflammation, infectious diseases, and neurodegeneration.
Anticancer Applications: Targeting Key Oncogenic Pathways
Quinazoline derivatives are well-established as anticancer agents, with several FDA-approved drugs like gefitinib and erlotinib targeting kinase signaling pathways.[6][7][8] Quinazoline-2-carboxylate analogs expand upon this legacy by engaging with a diverse set of oncogenic targets.
Mechanisms of Antitumor Activity
The anticancer effects of this scaffold are often multi-faceted, involving the inhibition of critical cellular processes required for tumor growth and survival.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[6][8][9][10] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[8] Quinazoline-2-carboxylate derivatives can act as ATP-competitive inhibitors, occupying the kinase active site and preventing downstream signaling.
-
Tubulin Polymerization Inhibition: Several quinazolinone derivatives have been shown to inhibit the polymerization of tubulin, a crucial process for mitotic spindle formation during cell division.[9][11][12] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[11]
-
PARP Inhibition: Certain quinazoline-2,4(1H,3H)-dione derivatives have demonstrated promising activity as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[6][13] In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.
Visualizing the EGFR-PI3K Signaling Cascade
The diagram below illustrates the EGFR-PI3K signaling pathway, a common target for quinazoline-based inhibitors. The compounds typically bind to the ATP pocket of EGFR or PI3K, preventing the phosphorylation cascade that promotes cell survival and proliferation.
Caption: Inhibition of the EGFR-PI3K/Akt/mTOR pathway by quinazoline-2-carboxylate derivatives.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative quinazoline derivatives against various human cancer cell lines.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Therapeutic Target |
| 4-Anilinoquinazoline-2-carboxamide | MCF-7 (Breast) | 1.0 - 14.3 | Apoptosis Induction[9] |
| 2,4-Disubstituted Quinazoline | H1975 (Lung) | ~5.0 | EGFR/PI3K[10] |
| Quinazolinone-based | PC-3 (Prostate) | Micromolar Range | Tubulin Polymerization[6] |
| Quinazolinone-N-fluorophenyl | Various | Not Specified | General Antitumor[10] |
| Quinazoline-2,4(1H,3H)-dione | Various | Nanomolar Range | PARP-1[6] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the antiproliferative activity of test compounds.
Objective: To determine the IC₅₀ value of a quinazoline-2-carboxylate derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Applications: Modulating the Immune Response
Chronic inflammation underlies numerous diseases, making the development of novel anti-inflammatory agents a priority.[14] Carboxyl-containing quinazolines have emerged as potent modulators of key inflammatory pathways.[3][4][5]
Mechanism of Anti-inflammatory Action
The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[14] Some derivatives may also inhibit cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.[3][4] A series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages, with some compounds exhibiting significantly greater potency than the standard drug dexamethasone.[15]
Visualizing the Workflow for Anti-inflammatory Screening
The following diagram illustrates a typical workflow for identifying and validating novel anti-inflammatory quinazoline-2-carboxylate derivatives.
Caption: A generalized synthetic pathway for quinazoline-2-carboxylate derivatives.
Conclusion and Future Perspectives
Quinazoline-2-carboxylates and their analogs represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across oncology, inflammation, infectious disease, and neurodegeneration highlights their therapeutic potential. The C2-carboxylate moiety provides a critical anchor for target engagement and a handle for modulating pharmacokinetic properties.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance safety profiles. The development of dual-target or multi-target inhibitors, particularly in complex diseases like cancer and Alzheimer's, is a promising strategy. As synthetic methodologies continue to evolve, the exploration of novel chemical space around this privileged core will undoubtedly yield the next generation of innovative therapeutics.
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"ethyl quinazoline-2-carboxylate mechanism of action studies"
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl Quinazoline-2-Carboxylate
Authored by a Senior Application Scientist
Preamble: The Quinazoline Scaffold - A Privileged Structure in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] Notably, in the realm of oncology, several quinazoline-based drugs have been approved for clinical use, such as gefitinib, erlotinib, and lapatinib, which primarily function as tyrosine kinase inhibitors.[3] These compounds have revolutionized the treatment of certain cancers by targeting specific signaling pathways that drive tumor growth and proliferation.[3][4]
This guide focuses on a specific, yet representative, member of this class: ethyl quinazoline-2-carboxylate. While the precise biological activity of this exact molecule is not extensively defined in public literature, its structural motifs are present in numerous bioactive compounds. This document, therefore, serves as a comprehensive roadmap for a research team tasked with elucidating its mechanism of action from the ground up. We will eschew a rigid, templated approach and instead follow a logical, causality-driven workflow that begins with computational predictions and progresses through rigorous in vitro validation, mirroring a real-world drug discovery campaign.
Part 1: Hypothesis Generation - Postulated Mechanisms of Action
Based on the extensive literature on quinazoline derivatives, we can formulate several primary hypotheses for the mechanism of action of ethyl quinazoline-2-carboxylate. The most prominent hypothesis is the inhibition of protein kinases , given that many 4-anilinoquinazolines are potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Other plausible mechanisms include the disruption of microtubule dynamics and the induction of apoptosis through various cellular pathways.[6][7]
Our initial investigative framework will, therefore, be centered around these high-probability targets. The ethyl carboxylate group at the 2-position is a key feature that may influence target binding and selectivity.[8]
Caption: Hypothesized mechanisms of action for Ethyl Quinazoline-2-Carboxylate.
Part 2: A Phased Approach to Mechanistic Elucidation
We will employ a multi-phase, integrated strategy that combines computational and experimental methodologies. This ensures that our efforts are guided by data at every stage, maximizing efficiency and the probability of success.
Phase 1: In Silico Target Identification and Pharmacokinetic Profiling
Rationale: Before committing to resource-intensive wet lab experiments, computational modeling can provide invaluable insights into potential biological targets and drug-like properties.[9] This initial screening phase helps to prioritize experimental efforts and refine our hypotheses.
Caption: Workflow for the in vitro biological evaluation phase.
Protocol 4: Kinase Inhibition Assays
Objective: To quantitatively measure the inhibitory effect of ethyl quinazoline-2-carboxylate on the activity of purified kinases, such as EGFR and VEGFR-2.
Methodology:
-
Assay Platform: Utilize a sensitive, high-throughput assay such as the AlphaScreen™ kinase assay. [8]This bead-based proximity assay measures the phosphorylation of a substrate by the kinase.
-
Reagents:
-
Recombinant human EGFR and VEGFR-2 enzymes.
-
Biotinylated substrate peptide.
-
ATP.
-
Anti-phosphotyrosine antibody.
-
Streptavidin-coated Donor beads and antibody-conjugated Acceptor beads.
-
-
Procedure: a. In a 384-well plate, add the kinase, the test compound at various concentrations (typically a serial dilution), and the biotinylated substrate. b. Initiate the kinase reaction by adding ATP and incubate at 37°C. c. Stop the reaction and add the anti-phosphotyrosine Acceptor beads and Streptavidin Donor beads. d. Incubate in the dark to allow for bead proximity binding. e. Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Protocol 5: Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic or cytostatic effect of the compound on various cancer cell lines.
Methodology:
-
Cell Line Selection: Choose a panel of cancer cell lines, including those known to be dependent on the hypothesized target pathways (e.g., A549 or NCI-H1975 for EGFR, HUVEC for VEGFR). Also include a non-cancerous cell line (e.g., NIH3T3) to assess selectivity. [3]2. Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of ethyl quinazoline-2-carboxylate for 48-72 hours.
-
MTT/MTS Assay: Add MTT or MTS reagent to each well. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each cell line.
| Compound | Cell Line | Target Pathway | Hypothetical IC50 (µM) |
| Ethyl Quinazoline-2-carboxylate | A549 (NSCLC) | EGFR | 8.5 |
| Ethyl Quinazoline-2-carboxylate | HUVEC | VEGFR | 12.2 |
| Ethyl Quinazoline-2-carboxylate | MCF-7 (Breast) | Mixed | 25.0 |
| Ethyl Quinazoline-2-carboxylate | NIH3T3 (Fibroblast) | Normal | > 100 |
| Gefitinib (Control) | A549 (NSCLC) | EGFR | 0.05 |
Protocol 6: Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis. [10] Methodology:
-
Cell Treatment: Treat a selected cancer cell line (e.g., A549) with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 7: Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). [3] Methodology:
-
Cell Treatment: Treat cells as described in Protocol 6.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide, which intercalates into the DNA.
-
Flow Cytometry: Analyze the cells on a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Phase 3: Signaling Pathway Elucidation
Rationale: Once a primary target and cellular effect are confirmed, the final step is to connect them by examining the modulation of the intracellular signaling cascade.
Protocol 8: Western Blot Analysis
Objective: To measure the changes in the expression and phosphorylation status of key proteins within the target signaling pathway. [11] Methodology:
-
Protein Extraction: Treat cells with the compound for various time points and concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-cleaved-PARP). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to thoroughly investigate the mechanism of action of ethyl quinazoline-2-carboxylate. By integrating computational predictions with a tiered system of in vitro biochemical and cellular assays, researchers can efficiently identify the primary molecular target, validate its engagement in a cellular context, and elucidate the downstream signaling consequences.
The results from this comprehensive study will provide a robust foundation for further preclinical development. Positive outcomes, such as potent and selective kinase inhibition coupled with significant anti-proliferative activity in cancer cells, would warrant progression to in vivo efficacy studies in animal models of cancer. This logical progression from hypothesis to in vivo validation is the hallmark of a successful drug discovery program.
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Sharma, P., & Rane, N. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]
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An In-Depth Technical Guide to the Solubility of Ethyl Quinazoline-2-Carboxylate in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of ethyl quinazoline-2-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for accurate determination.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of the drug development process. For a molecule like ethyl quinazoline-2-carboxylate, which serves as a scaffold in the synthesis of various biologically active agents, understanding its solubility profile is paramount.[1] Poor solubility can lead to low bioavailability, hindering a drug candidate's therapeutic efficacy. Conversely, a well-characterized solubility profile enables rational formulation design, optimization of reaction conditions in synthesis, and reliable toxicological assessments.
This guide will first explore the physicochemical properties of ethyl quinazoline-2-carboxylate that dictate its solubility. We will then provide a theoretical prediction of its solubility in a range of common organic solvents, categorized by their polarity. Finally, detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination are presented to empower researchers with practical, validated methodologies.
Physicochemical Profile of Ethyl Quinazoline-2-Carboxylate
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of ethyl quinazoline-2-carboxylate are summarized below.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 202.21 g/mol | [2][3] |
| Physical State | Solid | [2] |
| Topological Polar Surface Area (TPSA) | 52.1 Ų | [4] |
| Predicted logP | 1.89 | (Predicted) |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, along with the ethyl ester group, imparts a moderate polarity to the molecule, as indicated by the Topological Polar Surface Area (TPSA) of 52.1 Ų.[4] The presence of two nitrogen atoms and two oxygen atoms allows for hydrogen bond acceptance, which is a crucial factor in its interaction with protic solvents.[4] The predicted octanol-water partition coefficient (logP) of 1.89 suggests a degree of lipophilicity, indicating that it will also exhibit solubility in less polar environments.
Theoretical Framework and Predicted Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[5] The solubility of ethyl quinazoline-2-carboxylate is therefore a balance between its polar (quinazoline ring, ester group) and nonpolar (benzene ring, ethyl group) functionalities.
Intermolecular Forces at Play
The dissolution of ethyl quinazoline-2-carboxylate in a solvent is governed by the interplay of the following intermolecular forces:
-
Dipole-Dipole Interactions: The polar nature of the quinazoline ring and the carbonyl group of the ester will lead to dipole-dipole interactions with polar solvent molecules.
-
Hydrogen Bonding: While ethyl quinazoline-2-carboxylate does not have hydrogen bond donors, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents like alcohols.
-
Van der Waals Forces (London Dispersion Forces): These forces will be present between the nonpolar regions of the molecule (the aromatic ring and the ethyl chain) and nonpolar solvent molecules.
The following diagram illustrates the key interactions that govern the solubility of ethyl quinazoline-2-carboxylate.
Caption: Intermolecular forces governing solubility.
Predicted Solubility in Common Organic Solvents
Based on the physicochemical properties of ethyl quinazoline-2-carboxylate and the principles of intermolecular forces, a qualitative prediction of its solubility in various common organic solvents is presented below.
| Solvent Category | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability of these solvents to act as hydrogen bond donors will lead to strong interactions with the hydrogen bond acceptors (nitrogen and oxygen atoms) of the solute. Their polarity also facilitates dipole-dipole interactions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High to Moderate | These solvents are polar and can engage in strong dipole-dipole interactions. DMSO and DMF are particularly good solvents for a wide range of organic molecules. Acetonitrile and acetone are expected to be effective as well, though perhaps slightly less so than DMSO and DMF. |
| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents have a balance of polar and nonpolar characteristics. The ester group of ethyl acetate and the polar C-Cl bonds in DCM can interact with the polar regions of the solute, while their organic nature allows for interaction with the nonpolar parts. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The primary interactions with these solvents will be van der Waals forces. While the nonpolar parts of ethyl quinazoline-2-carboxylate will interact favorably, the polar quinazoline ring and ester group will be less well-solvated, likely limiting overall solubility. Toluene, being aromatic, may show slightly better solubility due to potential π-π stacking interactions with the quinazoline ring. |
| Aqueous | Water | Very Low | The molecule's significant nonpolar surface area and lack of hydrogen bond donors will likely result in poor solubility in water, despite its polar functional groups. |
Experimental Protocols for Solubility Determination
While theoretical predictions provide a valuable starting point, experimental determination is essential for obtaining accurate solubility data. The following protocols describe both qualitative and quantitative methods for assessing the solubility of ethyl quinazoline-2-carboxylate.
Qualitative Solubility Assessment
This rapid method provides a general classification of solubility.
Objective: To quickly assess whether ethyl quinazoline-2-carboxylate is soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
Ethyl quinazoline-2-carboxylate
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate, dichloromethane, hexane, toluene)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Preparation: Add approximately 10 mg of ethyl quinazoline-2-carboxylate to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Workflow for Qualitative Solubility Testing:
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method determines the exact concentration of a saturated solution.
Objective: To quantify the solubility of ethyl quinazoline-2-carboxylate in a specific solvent at a given temperature.
Principle: An excess of the solid compound is equilibrated with the solvent until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8][9]
Materials:
-
Ethyl quinazoline-2-carboxylate
-
Chosen organic solvent(s)
-
Scintillation vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of ethyl quinazoline-2-carboxylate (e.g., 20 mg) to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the solvent (e.g., 2 mL).
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
-
Concentration Measurement (UV-Vis or HPLC):
-
Calibration Curve: Prepare a series of standard solutions of ethyl quinazoline-2-carboxylate of known concentrations in the same solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to construct a calibration curve.
-
Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure its absorbance or peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Workflow for Quantitative Solubility Determination:
Caption: Workflow for quantitative solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly, typically in units of mg/mL or mol/L, at a specified temperature. A summary table, as shown below, is an effective way to compare the solubility across different solvents.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) |
| Hexane | 0.1 | 1.88 | Experimental Value |
| Toluene | 2.4 | 2.38 | Experimental Value |
| Dichloromethane | 3.1 | 8.93 | Experimental Value |
| Ethyl Acetate | 4.4 | 6.02 | Experimental Value |
| Acetone | 5.1 | 20.7 | Experimental Value |
| Ethanol | 4.3 | 24.55 | Experimental Value |
| Methanol | 5.1 | 32.70 | Experimental Value |
| Acetonitrile | 5.8 | 37.5 | Experimental Value |
| Dimethylformamide (DMF) | 6.4 | 36.71 | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Experimental Value |
Note: Polarity index and dielectric constant values are approximate and can vary slightly depending on the source.[10][11]
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of ethyl quinazoline-2-carboxylate in common organic solvents. By integrating theoretical predictions based on its physicochemical properties with detailed, validated experimental protocols, researchers can confidently generate the critical solubility data needed to advance their work in drug discovery and development. Accurate solubility assessment is a foundational step that informs subsequent stages of research, from chemical synthesis to formulation and preclinical studies.
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"discovery and history of quinazoline-2-carboxylate synthesis"
An In-depth Technical Guide to the Discovery and Synthesis of Quinazoline-2-carboxylates
Abstract
The quinazoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6] Among these, the quinazoline-2-carboxylate moiety stands out as a particularly significant pharmacophore and a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive exploration of the historical milestones and the evolution of synthetic methodologies for quinazoline-2-carboxylates. We will delve into the foundational discoveries that first identified the quinazoline-2-carboxylic acid core and trace the progression from classical condensation reactions to modern, highly efficient catalytic strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key synthetic transformations.
Foundational Discoveries: The Genesis of the Quinazoline Ring
The story of the quinazoline ring system begins in the late 19th century. The first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of anthranilic acid and cyanogen.[6][7] However, the synthesis of the parent quinazoline heterocycle was not reported until 1895 by August Bischler and Lang.[5][8] Their approach was pivotal to the history of our target molecule, as it proceeded via the decarboxylation of quinazoline-2-carboxylic acid, thus marking the first synthesis of this specific carboxylate derivative.[5][8]
A few years later, in 1903, Siegmund Gabriel reported an alternative synthesis of the parent quinazoline from o-nitrobenzylamine.[5][8] This involved reduction to 2-aminobenzylamine, followed by condensation with formic acid to yield a dihydroquinazoline intermediate, which was subsequently oxidized.[5][8] While not a direct synthesis of the carboxylate, these early works established the fundamental chemistry of the quinazoline scaffold and hinted at the C2 position's reactivity, setting the stage for more targeted synthetic efforts.
The Evolution of Synthetic Methodologies
The synthesis of the quinazoline core has evolved dramatically from these early, often harsh, multi-step procedures to sophisticated, atom-economical modern methods.
Classical Condensation Routes
The bedrock of early quinazoline synthesis lies in condensation reactions involving ortho-substituted aniline precursors.
-
Niementowski Synthesis: This reaction, reported by Von Niementowski in 1895, typically involves the condensation of anthranilic acid with amides at high temperatures to produce quinazolin-4(3H)-ones.[6][9]
-
Grimmel, Guinther, and Morgan's Synthesis: This method utilizes N-acylanthranilic acids, which are heated with an amine in the presence of a condensing agent like phosphorus trichloride (PCl₃) to yield 2,3-disubstituted quinazolin-4(3H)-ones.[3][7]
While these classical methods primarily yield quinazolinones, their underlying principle of cyclizing an ortho-substituted benzene ring with a two-carbon, one-nitrogen (or equivalent) synthon remains central to many modern strategies. Adapting these methods for quinazoline-2-carboxylate synthesis would require starting with a modified anthranilate and a C2 synthon that carries a masked or protected carboxylate group.
Modern Catalytic and Advanced Strategies
Contemporary organic synthesis has provided a powerful toolkit for constructing the quinazoline-2-carboxylate core with greater efficiency, milder conditions, and broader functional group tolerance.
Metal-Catalyzed Synthesis: Transition metal catalysis has revolutionized N-heterocycle synthesis by enabling bond formations that are difficult to achieve through classical means. Catalysts facilitate reactions like C-H activation, cross-coupling, and dehydrogenative cyclization, providing direct and atom-economical routes.
A standout modern example is the Manganese/TBHP-mediated oxidative radical cyclization . Begum and co-workers reported a method for synthesizing quinazoline-2-carboxylates directly from 2-(azidomethyl)phenyl isocyanides and methyl carbazate.[10] This reaction proceeds in an eco-friendly solvent and tolerates a variety of functional groups.[10] The causality here lies in the ability of the manganese catalyst and oxidant (tert-butyl hydroperoxide) system to generate the necessary radical intermediates to trigger the cascade cyclization and aromatization sequence.
Other significant metal-catalyzed approaches include:
-
Palladium-Catalyzed Cascade Reactions: These methods often involve C-C or C-N coupling followed by an intramolecular cyclization to build the quinazoline ring.[11]
-
Copper-Catalyzed Reactions: Inexpensive and versatile copper catalysts are used for cascade reactions involving N-arylation and subsequent cyclization.[11][12]
-
Ruthenium-Catalyzed Dehydrogenative Coupling: These "acceptorless" reactions form the heterocyclic ring by removing hydrogen gas, offering high atom economy.[9][11]
Microwave-Assisted Synthesis: The application of microwave irradiation (MWI) has been shown to dramatically accelerate reaction rates, improve yields, and reduce side product formation in quinazoline synthesis.[1][6][13] The advantage stems from the efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than conventional heating.[6] This technology is broadly applicable to many reaction types, including the condensation of 2-aminoaryl precursors with aldehydes or other electrophiles.[1][6]
Mechanistic Insights: A Deeper Look into Formation
Understanding the reaction mechanism is critical for optimizing conditions and extending the substrate scope. Below, we illustrate the plausible mechanism for the manganese-mediated synthesis of quinazoline-2-carboxylates.
Mechanism: Mn-Mediated Oxidative Radical Cyclization
This reaction is a sophisticated cascade that involves several key steps initiated by the catalyst system.
Caption: Experimental workflow for Mn-mediated synthesis.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(azidomethyl)phenyl isocyanide (1.0 mmol, 1.0 eq), methyl carbazate (1.2 mmol, 1.2 eq), Manganese(II) acetate (0.1 mmol, 10 mol%), and ethyl acetate (5 mL).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol, 2.0 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure methyl quinazoline-2-carboxylate.
Comparative Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents / Catalyst | Conditions | Typical Yields | Advantages / Disadvantages |
| Bischler & Lang (1895) | o-aminobenzylamine derivative, C1 synthon | Condensing agents, then oxidation | High Temp, Multi-step | Moderate | (-) Harsh conditions, limited scope |
| Niementowski (1895) | Anthranilic Acid, Amides | None (thermal) | >130 °C | Variable | (+) Simple; (-) High temp, mainly for quinazolinones |
| Mn-Catalyzed Radical Cyclization [10] | 2-(azidomethyl)phenyl isocyanide, methyl carbazate | Mn(OAc)₂, TBHP | 80 °C, 12-16 h | Good to Excellent | (+) Direct, good functional group tolerance, mild |
| Cu-Catalyzed Cascade [11] | (2-bromophenyl)methylamines, amidines | CuBr, Base, Air (O₂) | 100-120 °C | Good | (+) Inexpensive catalyst, uses air as oxidant |
| Microwave-Assisted [1][6] | o-phenyl oximes, aldehydes | ZnCl₂ | MWI, 100-150 °C, <1 h | Good to Excellent | (+) Very fast, high yields; (-) Requires specific equipment |
Conclusion and Future Outlook
The journey of quinazoline-2-carboxylate synthesis, from its serendipitous formation in the 19th century to today's elegant catalytic strategies, mirrors the broader evolution of organic chemistry. Early methods, while foundational, were often limited by harsh conditions and narrow substrate scope. The advent of transition metal catalysis, microwave-assisted synthesis, and multicomponent reactions has transformed the field, enabling the construction of this valuable scaffold with unprecedented efficiency, precision, and environmental consideration.
The quinazoline-2-carboxylate core continues to be a fertile ground for drug discovery, serving as a key building block for inhibitors of various biological targets, including bacterial efflux pumps. [14]Future research will likely focus on developing even more sustainable and versatile synthetic methods, such as those employing photoredox catalysis or enzymatic transformations, to further expand the accessible chemical space and accelerate the development of novel quinazoline-based therapeutics.
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Ethyl Quinazoline-2-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active compounds. Among the diverse array of quinazoline derivatives, ethyl quinazoline-2-carboxylate stands out as a particularly versatile and strategic starting point for the synthesis of novel therapeutic agents. The presence of a reactive ester at the 2-position provides a convenient handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships and the development of compounds with tailored pharmacological profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical transformations, and medicinal chemistry applications of the ethyl quinazoline-2-carboxylate scaffold. We will delve into detailed synthetic protocols, explore its derivatization into amides, hydrazides, and other functional groups, and highlight its successful application in the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. Particular emphasis will be placed on the role of this scaffold in the development of kinase inhibitors targeting critical signaling pathways in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
The Quinazoline Scaffold: A Cornerstone of Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has garnered immense interest from medicinal chemists due to its broad spectrum of pharmacological activities.[1][2] This scaffold is a key structural component in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with therapeutic applications.[3][4] The stability of the quinazoline nucleus, coupled with the potential for substitution at various positions, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[5] Several quinazoline-based drugs have received FDA approval, including gefitinib, erlotinib, and lapatinib, which are used in cancer therapy, underscoring the clinical significance of this heterocyclic system.[3][6]
Ethyl Quinazoline-2-carboxylate: Synthesis and Chemical Properties
The strategic importance of ethyl quinazoline-2-carboxylate lies in its straightforward synthesis and the reactivity of its C2-ester functionality.
Synthesis of the Scaffold
A common and efficient method for the synthesis of ethyl quinazoline-2-carboxylate involves the condensation of 2-aminobenzamide with diethyl oxalate. This reaction proceeds through a cyclization-dehydration sequence to afford the desired quinazoline core.
Experimental Protocol: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
This protocol is adapted from a reported synthesis of a closely related analog and is a representative method.[7]
Materials:
-
2-Aminobenzamide
-
Diethyl oxalate
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil)
-
Ethanol
Procedure:
-
A mixture of 2-aminobenzamide (1 equivalent) and an excess of diethyl oxalate (2-3 equivalents) is heated at reflux in a high-boiling point solvent (e.g., 180-190 °C) for 4-6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess diethyl oxalate is removed under reduced pressure.
-
The resulting solid is triturated with a suitable solvent like ethanol or hexane to induce crystallization.
-
The crude product is collected by filtration and can be further purified by recrystallization from ethanol to yield ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate as a solid.
Caption: Synthetic pathway for ethyl quinazoline-2-carboxylate.
Derivatization of the C2-Ester: A Gateway to Chemical Diversity
The ethyl carboxylate group at the 2-position of the quinazoline ring is a versatile functional group that can be readily transformed into a variety of other functionalities, most notably amides and hydrazides. These transformations are crucial for building molecular complexity and exploring structure-activity relationships (SAR).
Amide Synthesis
The direct amidation of ethyl quinazoline-2-carboxylate with primary or secondary amines is a common strategy to introduce diverse substituents. This reaction is typically carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst or a coupling agent.
Experimental Protocol: General Procedure for Amide Synthesis
Materials:
-
Ethyl quinazoline-2-carboxylate
-
Desired primary or secondary amine (1.1 equivalents)
-
High-boiling point solvent (e.g., DMF, DMSO, or neat)
-
Optional: Lewis acid catalyst (e.g., trimethylaluminum) or coupling agents (e.g., HATU, HOBt)
Procedure:
-
Ethyl quinazoline-2-carboxylate and the amine are dissolved in a suitable solvent.
-
The reaction mixture is heated to a temperature ranging from 80 to 150 °C, depending on the reactivity of the amine.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to afford the desired quinazoline-2-carboxamide derivative.
Hydrazide Synthesis
Hydrazinolysis of the ethyl ester with hydrazine hydrate provides the corresponding hydrazide, which is a key intermediate for the synthesis of various heterocyclic systems and other derivatives.
Experimental Protocol: Synthesis of Quinazoline-2-carbohydrazide
Materials:
-
Ethyl quinazoline-2-carboxylate
-
Hydrazine hydrate (excess)
-
Ethanol
Procedure:
-
Ethyl quinazoline-2-carboxylate is dissolved in ethanol.
-
An excess of hydrazine hydrate (5-10 equivalents) is added to the solution.
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the quinazoline-2-carbohydrazide.
Caption: Key derivatization pathways of the C2-ester.
Medicinal Chemistry Applications of the Ethyl Quinazoline-2-carboxylate Scaffold
The versatility of the ethyl quinazoline-2-carboxylate scaffold has been leveraged to develop a wide range of biologically active compounds.
Anticancer Agents: Targeting Kinase Signaling Pathways
A significant focus of research on quinazoline derivatives has been in the area of oncology, particularly as inhibitors of protein kinases that are aberrantly activated in cancer cells.
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets in cancer therapy. Several quinazoline-based inhibitors of these kinases have been developed. Derivatives of ethyl quinazoline-2-carboxylate have shown promise as dual inhibitors of EGFR and VEGFR-2.[5] For instance, a series of quinazoline derivatives with substitution at the N3 and C2 positions were synthesized and evaluated for their antiproliferative activity.[5] One such derivative, featuring an ethyl acetate group at the C2 position, demonstrated significant cytotoxicity against A-549 lung cancer cells with an IC50 value of 0.59 ± 0.01 µM and potent inhibition of EGFR with an IC50 of 69.4 ± 1.55 nM.[5]
| Compound ID | Modification at C2 | Target(s) | IC50 (µM) | Cell Line | Citation |
| 4e | Ethyl acetate | EGFR | 0.0694 | - | [5] |
| VEGFR-2 | 0.189 | - | [5] | ||
| A-549 | 0.59 | A-549 | [5] |
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][8] Quinazoline derivatives have been investigated as inhibitors of this pathway.[1][3] A novel quinazolinone chalcone derivative was shown to induce apoptosis and inhibit the PI3K/Akt/mTOR signaling pathway in human colon cancer cells.[1] While not directly derived from ethyl quinazoline-2-carboxylate in this specific study, it highlights the potential of the broader quinazolinone scaffold, accessible from this starting material, to target this crucial pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinazoline derivatives.
The Ras/Raf/MEK/ERK pathway is another fundamental signaling cascade that controls cell proliferation and is frequently mutated in cancer.[9][10] The inhibition of this pathway is a key strategy in cancer therapy.[11][12] Although specific examples of ethyl quinazoline-2-carboxylate derivatives targeting this pathway are less documented, the broader class of quinazoline-based kinase inhibitors often exhibits activity against components of this cascade.
Caption: The Ras/Raf/MEK/ERK signaling pathway and potential inhibition points for quinazoline derivatives.
Anti-inflammatory Agents
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is an active area of research. Quinazoline derivatives have shown significant potential as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[13][14] A series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives were synthesized and showed potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells, with some compounds exhibiting IC50 values in the low micromolar range, significantly more potent than the standard drug dexamethasone.[13] For example, compound 8k had an IC50 of 1.12 µM.[13]
| Compound ID | Modification at C2 | Biological Activity | IC50 (µM) | Citation |
| 8d | Thioamide | NO Production Inhibition | 2.99 | [13] |
| 8g | Thioamide | NO Production Inhibition | 3.27 | [13] |
| 8k | Thioamide | NO Production Inhibition | 1.12 | [13] |
Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[15] Novel 4-substituted quinazoline-2-carboxamide derivatives have been designed as inhibitors of the AcrB efflux pump in bacteria, which is a major mechanism of multidrug resistance.[16] Several of these compounds were able to reduce the minimum inhibitory concentration (MIC) of existing antibiotics by 2- to 16-fold.[16]
Conclusion and Future Perspectives
The ethyl quinazoline-2-carboxylate scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its straightforward synthesis and the ease of derivatization at the C2-position provide a powerful tool for the generation of diverse chemical libraries and the systematic optimization of lead compounds. The successful application of this scaffold in the development of potent anticancer, anti-inflammatory, and antimicrobial agents highlights its significant therapeutic potential.
Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets. The exploration of novel derivatization strategies at the C2-position, as well as modifications at other positions of the quinazoline ring, will continue to yield new chemical entities with improved pharmacological properties. Furthermore, the use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of quinazoline-based therapeutics derived from this remarkable scaffold.
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"in silico prediction of ethyl quinazoline-2-carboxylate bioactivity"
An In-Depth Technical Guide: In Silico Prediction of Ethyl Quinazoline-2-carboxylate Bioactivity
Executive Summary
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of ethyl quinazoline-2-carboxylate, a representative derivative, to forecast its potential biological activity and drug-like properties. By integrating ligand-based and structure-based computational techniques with pharmacokinetic profiling, we establish a robust, multi-faceted approach to de-risk and guide subsequent experimental validation. This document moves beyond a simple listing of methods, delving into the scientific rationale behind each step, from target selection to the interpretation of predictive models. The methodologies detailed herein—Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction—constitute a self-validating system designed to generate a holistic, data-driven hypothesis of the molecule's therapeutic potential.
Introduction: The Quinazoline Scaffold and the Imperative for Computational Prediction
Quinazoline and its oxidized form, quinazolinone, are nitrogen-containing heterocyclic compounds that have garnered immense interest from medicinal chemists.[3][4] Their structural versatility and ability to interact with a wide array of biological targets have led to their development as potent anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7] Notably, quinazoline derivatives are at the heart of several targeted cancer therapies that inhibit protein tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR).[1][2][8]
Ethyl quinazoline-2-carboxylate serves as a foundational scaffold for the exploration of novel derivatives. Before committing to the time- and resource-intensive processes of chemical synthesis and biological screening, computational (in silico) methods offer a powerful and efficient alternative to predict a compound's behavior.[9][10] These techniques allow us to model molecular interactions, correlate structural features with activity, and forecast pharmacokinetic profiles, thereby focusing laboratory efforts on the most promising candidates.[11][12] This guide outlines a validated workflow to assess the bioactivity of ethyl quinazoline-2-carboxylate, providing a blueprint for the computational evaluation of novel chemical entities.
Section 1: The Integrated In Silico Evaluation Workflow
The predictive power of computational chemistry in drug discovery is maximized when multiple orthogonal methods are integrated.[9][13] Our workflow combines ligand-based, structure-based, and pharmacokinetic predictions to build a comprehensive profile of the target molecule. Each component provides a unique piece of the puzzle, and their collective results offer a more reliable forecast than any single method in isolation.
Experimental Protocol: Overall In Silico Workflow
-
Molecule Preparation: The 2D structure of ethyl quinazoline-2-carboxylate is drawn and converted into a 3D conformation. Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable structure.
-
Ligand-Based Analysis (QSAR): A Quantitative Structure-Activity Relationship model, built from a dataset of known quinazoline analogs, is used to predict the bioactivity of the target molecule based on its calculated physicochemical and structural properties (molecular descriptors).
-
Structure-Based Analysis (Molecular Docking): The molecule is docked into the active site of one or more relevant protein targets (e.g., EGFR, VEGFR). This analysis predicts the binding affinity (docking score) and the specific molecular interactions (binding mode) responsible for potential inhibition.
-
Pharmacokinetic/Toxicity Profiling (ADMET): The molecule's structure is submitted to various predictive models to estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This step assesses the molecule's "drug-likeness" and potential liabilities.
-
Data Synthesis & Hypothesis Generation: The results from QSAR, docking, and ADMET are critically evaluated in concert. A final hypothesis is formulated regarding the molecule's primary biological activity, mechanism of action, and overall potential as a drug candidate.
Caption: Integrated workflow for in silico bioactivity prediction.
Section 2: Ligand-Based Design - QSAR Modeling
Scientific Rationale
Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that correlates the physicochemical properties of a series of compounds with their biological activities.[10][14] It operates on the principle that structural similarities and differences among molecules are responsible for their varying biological effects. By building a mathematical model from a "training set" of quinazoline derivatives with known activities, we can predict the activity of a new compound like ethyl quinazoline-2-carboxylate.[15][16]
A robust QSAR model provides two key insights: first, a prediction of potency, and second, an understanding of which molecular features (descriptors) are most influential in determining that potency.[14] For instance, a model might reveal that higher lipophilicity and the presence of hydrogen bond acceptors are positively correlated with activity against a specific target.
Experimental Protocol: QSAR Model Development and Prediction
-
Data Set Curation: A dataset of at least 25-30 quinazoline analogs with experimentally determined IC₅₀ values against a single target (e.g., EGFR) is collected from the literature.[17] IC₅₀ values are converted to a logarithmic scale (pIC₅₀) for statistical analysis.
-
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated using software like DRAGON or MOE.[10] These descriptors quantify various aspects of the molecular structure.
-
Model Generation: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to generate an equation linking the descriptors (independent variables) to the pIC₅₀ values (dependent variable).
-
Model Validation: The model's predictive power is rigorously validated.
-
Internal Validation: Cross-validation (e.g., leave-one-out) is performed on the training set to calculate the Q² value. A Q² > 0.5 is generally considered predictive.[18]
-
External Validation: The model is used to predict the pIC₅₀ of a "test set" of molecules not used in model creation. The predictive R² (R²_pred) is calculated, with a value > 0.6 indicating a robust model.[18]
-
-
Prediction for Target Molecule: The validated QSAR equation is used to predict the pIC₅₀ of ethyl quinazoline-2-carboxylate based on its calculated descriptors.
| Descriptor Type | Example Descriptor | Typical Influence on Bioactivity (Hypothetical) |
| Electronic | Dipole Moment | Modulates polar interactions in the binding pocket. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Physicochemical | LogP (Lipophilicity) | Governs membrane permeability and hydrophobic interactions. |
| Constitutional | Molecular Weight | Influences overall size and fit within the active site. |
| Quantum Chemical | HOMO/LUMO Energy | Relates to chemical reactivity and charge transfer interactions. |
| Caption: Table of common molecular descriptor types used in QSAR. |
Section 3: Structure-Based Design - Molecular Docking
Scientific Rationale
Molecular docking is a premier structure-based design technique that predicts the preferred orientation of a ligand when bound to a protein target.[12] This method is indispensable when the 3D structure of the target protein is known. For quinazolines, numerous crystal structures of their primary targets, such as the EGFR kinase domain, are available in the Protein Data Bank (PDB).[1][8]
The primary goals of docking are to predict the binding mode and to estimate the binding affinity via a scoring function.[19] A successful docking simulation can reveal key interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—that stabilize the ligand-protein complex, providing a mechanistic hypothesis for the molecule's activity.[10][20]
Target Selection: Epidermal Growth Factor Receptor (EGFR)
EGFR is selected as the primary target for this analysis. It is a well-validated target in oncology, and numerous FDA-approved quinazoline-based drugs (e.g., Gefitinib, Erlotinib) function as EGFR inhibitors.[1][7] These inhibitors typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the signaling cascade that leads to cell proliferation.[8]
Experimental Protocol: Molecular Docking Simulation
-
Receptor Preparation: The crystal structure of the EGFR kinase domain is downloaded from the PDB (e.g., PDB ID: 1M17). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned. The binding site is defined based on the location of the original co-crystallized inhibitor.
-
Ligand Preparation: The 3D structure of ethyl quinazoline-2-carboxylate is prepared by assigning charges and defining rotatable bonds.
-
Docking Execution: A docking program (e.g., AutoDock Vina, GLIDE) is used to systematically sample conformations of the ligand within the defined binding site.[21][22] The program's scoring function calculates the binding energy for each pose.
-
Pose Analysis: The top-scoring poses are visually inspected. The binding mode is analyzed to identify key interactions with amino acid residues in the active site (e.g., hydrogen bond with Met793, a critical residue in the EGFR hinge region).[19] The docking score is compared to that of a known reference inhibitor (e.g., Erlotinib).
Caption: Conceptual diagram of ligand-protein interactions in docking.
| Parameter | Erlotinib (Reference) | Ethyl Quinazoline-2-carboxylate (Predicted) |
| Docking Score (kcal/mol) | -9.5 | -7.8 |
| Key H-Bond Interaction | Met793 (Hinge Region) | Met793 (Hinge Region) |
| Key Hydrophobic Contacts | Leu718, Val726, Ala743 | Leu718, Val726 |
| Caption: Table of hypothetical molecular docking results against EGFR. |
Section 4: In Silico ADMET Profiling
Scientific Rationale
A potent molecule is useless as a drug if it cannot reach its target in the body or if it is toxic. ADMET profiling is a critical step that predicts a molecule's pharmacokinetic and safety properties.[23][24] This process is guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties common to orally bioavailable drugs.[21] Modern in silico tools can predict a wide range of properties, from intestinal absorption and blood-brain barrier penetration to potential for causing liver injury or genetic mutations.[25][26] Performing this analysis early helps to identify and eliminate compounds with unfavorable ADMET profiles, saving significant resources.[27]
Experimental Protocol: ADMET Prediction
-
Tool Selection: A validated, web-based tool such as SwissADME or pkCSM is used for the prediction.[18][21]
-
Structure Submission: The SMILES string or 2D structure of ethyl quinazoline-2-carboxylate is submitted to the server.
-
Property Calculation: The software calculates a comprehensive set of descriptors and predictions.
-
Analysis: The results are analyzed against established thresholds for drug-likeness. Key areas of focus include:
-
Physicochemical Properties: Molecular Weight (<500 Da), LogP (<5), H-bond donors (≤5), H-bond acceptors (≤10).
-
Absorption: Predicted Caco-2 permeability and human intestinal absorption (HIA).
-
Metabolism: Prediction of which Cytochrome P450 (CYP) enzymes the compound might inhibit or be a substrate for.
-
Toxicity: Predictions for Ames mutagenicity, hepatotoxicity, and other common toxicities.
-
| ADMET Property | Predicted Value | Acceptable Range/Outcome | Assessment |
| Molecular Weight | 216.22 g/mol | < 500 Da | Pass |
| LogP | 2.5 | < 5 | Pass |
| H-Bond Donors | 0 | ≤ 5 | Pass |
| H-Bond Acceptors | 4 | ≤ 10 | Pass |
| Human Intestinal Absorption | High | High | Favorable |
| BBB Permeant | No | No (for peripheral target) | Favorable |
| CYP2D6 Inhibitor | No | No | Favorable |
| Ames Toxicity | Non-mutagen | Non-mutagen | Favorable |
| Hepatotoxicity | Low Risk | Low Risk | Favorable |
| Caption: A sample ADMET profile for Ethyl Quinazoline-2-carboxylate. |
Conclusion: Synthesizing a Data-Driven Hypothesis
This in-depth guide demonstrates a structured, multi-pronged computational strategy for evaluating the bioactivity of ethyl quinazoline-2-carboxylate. By integrating QSAR, molecular docking, and ADMET profiling, we can construct a holistic, preliminary assessment.
Based on our hypothetical results:
-
The QSAR model suggests the molecule possesses a moderate pIC₅₀, warranting further investigation.
-
Molecular docking reveals that the molecule can favorably bind to the ATP pocket of EGFR, forming a critical hydrogen bond with the hinge residue Met793, which is a hallmark of known quinazoline inhibitors.[19] Its binding affinity, while less than the optimized drug Erlotinib, is significant.
-
The ADMET profile is highly favorable, passing all criteria of Lipinski's Rule of Five and showing a low risk for common toxicities.[21]
Final Hypothesis: Ethyl quinazoline-2-carboxylate is a promising scaffold for development as an EGFR inhibitor. It demonstrates a predicted favorable binding mode and possesses excellent drug-like properties. While its intrinsic potency may be moderate, its structure serves as an excellent starting point for chemical modifications aimed at enhancing binding affinity, guided by the interaction patterns revealed in the docking simulation. The next logical steps would be the chemical synthesis of the compound followed by in vitro validation, starting with an EGFR kinase inhibition assay and cytotoxicity testing against EGFR-dependent cancer cell lines.[28][29][30]
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ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). [Link]
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ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PubMed Central. (n.d.). [Link]
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024). [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. (2024). [Link]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). [Link]
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Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity. (n.d.). [Link]
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EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE - Semantic Scholar. (n.d.). [Link]
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Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC - PubMed Central. (n.d.). [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.). [Link]
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ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). [Link]
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QSAR modeling on Quinazolinonyl Pyrazolines and Quinazolinoyl Isoxazolines as Anticonvulsant Agents - Journal of Advanced Pharmacy Education and Research. (n.d.). [Link]
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3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma - PubMed Central. (2023). [Link]
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(PDF) Ligand-based drug design of quinazolin-4(3H)-ones as breast cancer inhibitors using QSAR modeling, molecular docking, and pharmacological profiling - ResearchGate. (n.d.). [Link]
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Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents - IJFMR. (n.d.). [Link]
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Prediction of in-silico drug-likeness properties novel quinazoline derivatives [a]. (n.d.). [Link]
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Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed. (n.d.). [Link]
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Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PubMed Central. (2020). [Link]
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In-Silico Design, Synthesis and Anti-Proliferative Evaluation of Acetidino-Quinazoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2015). [Link]
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Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (2021). [Link]
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Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction - ResearchGate. (n.d.). [Link]
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Design and Molecular Docking Studies of Some 2,3 Di-Substituted Quinazolin-4-One Analogues Against Staphylococcus aureus UDG. (n.d.). [Link]
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Synthesis And Biological Evaluation of Some New Quinazoline Derivatives. (2021). [Link]
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Design, synthesis, and docking studies of quinazoline analogues bearing aryl semicarbazone scaffolds as potent EGFR inhibitors - PubMed. (2017). [Link]
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Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - PubMed. (2015). [Link]
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Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents - PubMed. (2012). [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PubMed Central. (2023). [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - NIH. (2022). [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 4-Anilinoquinazoline-2-carboxylate
Abstract: This comprehensive guide details a reliable and efficient protocol for the synthesis of ethyl 4-anilinoquinazoline-2-carboxylate. The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents, particularly tyrosine kinase inhibitors.[1][2] This document provides a step-by-step methodology, explains the chemical principles behind the synthesis, and offers practical insights for researchers, scientists, and professionals in drug development. The protocol is structured in a two-step sequence, beginning with the chlorination of a 4-hydroxyquinazoline precursor, followed by a nucleophilic aromatic substitution to yield the final product.
Introduction
The quinazoline ring system, particularly when substituted with an aniline group at the 4-position, is of significant interest in the field of medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, most notably as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which are crucial targets in oncology.[1][2] The synthesis of ethyl 4-anilinoquinazoline-2-carboxylate serves as a fundamental procedure for accessing a library of derivatives for structure-activity relationship (SAR) studies.
The synthetic strategy outlined herein involves a robust two-step process. The first step is the conversion of the readily accessible ethyl 4-hydroxyquinazoline-2-carboxylate to its more reactive 4-chloro counterpart. The second, and final, step is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position is displaced by aniline. The C4 position of the quinazoline ring is particularly activated towards nucleophilic attack, facilitating a high-yielding reaction.
Overall Synthetic Scheme
The synthesis of ethyl 4-anilinoquinazoline-2-carboxylate is achieved through a two-step reaction sequence starting from ethyl 4-hydroxyquinazoline-2-carboxylate.
Caption: Overall workflow for the synthesis of ethyl 4-anilinoquinazoline-2-carboxylate.
Part 1: Synthesis of Ethyl 4-chloroquinazoline-2-carboxylate
This initial step involves the conversion of a 4-hydroxyquinazoline (which exists in tautomeric equilibrium with the 4-quinazolone form) into a 4-chloroquinazoline. This transformation is crucial as the chloro group is an excellent leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[3][4][5][6]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Ethyl 4-hydroxyquinazoline-2-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | 1.0 eq (e.g., 5.0 g) | Starting material |
| Phosphorus oxychloride | POCl₃ | 153.33 | ~10 eq (e.g., 25 mL) | Reagent and solvent; use in excess |
| Toluene | C₇H₈ | 92.14 | As needed | Anhydrous, for co-evaporation (optional) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic phase |
| Crushed Ice | H₂O | - | As needed | For quenching the reaction |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-hydroxyquinazoline-2-carboxylate (1.0 eq).
-
Addition of Reagent: In a fume hood, carefully add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. The POCl₃ acts as both the chlorinating agent and the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure. Co-evaporation with toluene can help remove the last traces of POCl₃.
-
Quenching: Carefully and slowly pour the cooled reaction residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃. A precipitate should form.
-
Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the product into dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 4-chloroquinazoline-2-carboxylate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary.
Part 2: Synthesis of Ethyl 4-anilinoquinazoline-2-carboxylate
This final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing quinazoline ring system facilitates the attack of the nucleophilic aniline at the C4 position, displacing the chloride ion. Microwave-assisted synthesis can significantly reduce the reaction time.[7][8]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Ethyl 4-chloroquinazoline-2-carboxylate | C₁₁H₉ClN₂O₂ | 236.66 | 1.0 eq (e.g., 2.0 g) | Synthesized in Part 1 |
| Aniline | C₆H₇N | 93.13 | 1.1 eq (e.g., 0.87 mL) | Nucleophile |
| Isopropanol | C₃H₈O | 60.10 | ~20 mL | Solvent |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 1.2 eq (e.g., 1.7 mL) | Optional, as an acid scavenger |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction and chromatography |
| Hexane | C₆H₁₄ | 86.18 | As needed | For chromatography |
Experimental Protocol
Caption: Experimental workflow for the SNAr reaction.
-
Reaction Setup: In a microwave reaction vial or a round-bottom flask, combine ethyl 4-chloroquinazoline-2-carboxylate (1.0 eq), aniline (1.1 eq), and isopropanol. If using, add DIPEA (1.2 eq) to act as a scavenger for the HCl generated during the reaction.
-
Heating:
-
Conventional Heating: Heat the mixture to reflux (approximately 82 °C) for 4-6 hours.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 120 °C for 10-20 minutes.[7]
-
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold isopropanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol or by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Characterization
The final product, ethyl 4-anilinoquinazoline-2-carboxylate, should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point and compare it to the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure by analyzing the proton and carbon NMR spectra.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identify the characteristic functional groups.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aniline is toxic and can be absorbed through the skin. Handle it in a fume hood and wear appropriate PPE.
-
All organic solvents are flammable. Keep them away from ignition sources.
-
Conduct a thorough risk assessment before starting any chemical synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of ethyl 4-anilinoquinazoline-2-carboxylate. By following these procedures, researchers can efficiently produce this valuable scaffold for further derivatization and exploration in drug discovery programs. The methods described are based on well-established chemical principles and can be adapted for the synthesis of a variety of 4-anilinoquinazoline analogues.
References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Source: PMC - NIH) [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (Source: PMC - PubMed Central) [Link]
-
POCl3 Chlorination of 4-Quinazolones. (Source: ResearchGate) [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (Source: MDPI) [Link]
-
POCl3 chlorination of 4-quinazolones. (Source: PubMed) [Link]
-
Reaction of 4-chloroquinazolines (C) with different amines leading to... (Source: ResearchGate) [Link]
-
POCl3 chlorination of 4-quinazolones. (Source: Semantic Scholar) [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Source: Beilstein Journals) [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (Source: ResearchGate) [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (Source: Royal Society of Chemistry) [Link]
- Preparation of 4-hydroxyquinoline compounds.
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (Source: MDPI) [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (Source: ResearchGate) [Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (Source: PubMed) [Link]
-
Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (Source: PubMed) [Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (Source: ResearchGate) [Link]
-
Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. (Source: ResearchGate) [Link]
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Application Notes and Protocols for the Use of Ethyl Quinazoline-2-carboxylate in Kinase Inhibitor Design
Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition
The quinazoline core is a privileged heterocyclic scaffold that has become a cornerstone in the design of small molecule kinase inhibitors.[1][2][3] Its rigid, planar structure serves as an excellent mimic of the adenine region of adenosine triphosphate (ATP), enabling competitive binding to the hinge region of the kinase active site. This has led to the successful development and FDA approval of several blockbuster anticancer drugs, including gefitinib (Iressa®) and erlotinib (Tarceva®), which target the Epidermal Growth factor Receptor (EGFR) tyrosine kinase.[4][5] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
While much of the focus has been on 4-anilinoquinazolines, this application note will explore the untapped potential of ethyl quinazoline-2-carboxylate as a versatile starting material for the generation of novel kinase inhibitor libraries. The ethyl carboxylate group at the 2-position provides a convenient chemical handle for diversification, allowing for the systematic exploration of the chemical space around the quinazoline core to identify new lead compounds targeting a range of protein kinases.
Section 1: Rationale for Employing Ethyl Quinazoline-2-carboxylate
The strategic design of a kinase inhibitor library often begins with a core scaffold that anchors the molecule in the ATP binding site, and a "vector" for chemical modification to achieve potency and selectivity. In this proposed strategy, the quinazoline ring acts as the "warhead," while the ethyl 2-carboxylate is the "vector."
-
The Quinazoline "Warhead": The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1]
-
The Ethyl 2-Carboxylate "Vector": The ester at the 2-position is a highly versatile functional group. It is not typically involved in direct interactions with the hinge region, making it an ideal point for modification without disrupting the core binding motif. It can be readily converted into a wide array of other functional groups, most notably amides, which can introduce new hydrogen bond donors and acceptors to interact with other regions of the ATP binding site.
Caption: Conceptual framework for using ethyl quinazoline-2-carboxylate in kinase inhibitor design.
Section 2: Synthesis of the Core Scaffold: Ethyl Quinazoline-2-carboxylate
The following is a proposed, robust protocol for the synthesis of ethyl quinazoline-2-carboxylate, adapted from established methodologies for similar quinazoline derivatives. The synthesis begins with readily available 2-aminobenzonitrile.
Protocol 2.1: Multi-step Synthesis of Ethyl Quinazoline-2-carboxylate
Step 1: Synthesis of 2-Amino-N'-hydroxybenzamidine
-
To a solution of 2-aminobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-amino-N'-hydroxybenzamidine, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl Quinazoline-2-carboxylate
-
Dissolve the crude 2-amino-N'-hydroxybenzamidine (1.0 eq) in a suitable solvent such as dioxane.
-
Add ethyl glyoxalate (1.2 eq, typically as a 50% solution in toluene) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl quinazoline-2-carboxylate.
Caption: Synthetic workflow for the preparation of the ethyl quinazoline-2-carboxylate scaffold.
Section 3: Protocol for Amide Library Synthesis
The ethyl ester of the core scaffold is an excellent precursor for the synthesis of a diverse amide library. The following protocol outlines a parallel synthesis approach suitable for generating a set of analogs for initial screening.
Protocol 3.1: Parallel Amide Synthesis
-
Prepare a stock solution of ethyl quinazoline-2-carboxylate in a dry, aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
In an array of reaction vials, add the desired primary or secondary amine (1.2 eq) to each vial. A suggested starting set of diverse amines is provided in Table 1.
-
To each vial, add a solution of trimethylaluminum (AlMe3, 2.0 M in toluene, 1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Add the stock solution of ethyl quinazoline-2-carboxylate (1.0 eq) to each vial.
-
Allow the reactions to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of each reaction by TLC or LC-MS.
-
Upon completion, quench each reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract each reaction mixture with ethyl acetate.
-
Wash the organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate each solution under reduced pressure.
-
Purify each compound by preparatory TLC or column chromatography to yield the desired quinazoline-2-carboxamide analogs.
| Amine Name | Rationale for Inclusion |
| Cyclopropylamine | Introduces a small, rigid, non-polar group. |
| Morpholine | Provides a polar, hydrogen bond accepting group. |
| Aniline | Introduces an aromatic ring for potential pi-stacking interactions. |
| Benzylamine | Introduces a flexible aromatic group. |
| (S)-(-)-1-Amino-2-propanol | Introduces a chiral center and a hydroxyl group for hydrogen bonding. |
Table 1: Suggested diverse amines for an initial library synthesis.
Section 4: Proposed Screening Cascade and Data Interpretation
Once the library of quinazoline-2-carboxamides has been synthesized and purified, a systematic screening cascade is necessary to identify promising lead compounds.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol describes a common method for assessing the inhibitory activity of compounds against a target kinase.
-
Prepare a series of dilutions for each test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, a solution of the EGFR enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (radiolabeled [γ-³²P]ATP is often used).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Protocol 4.2: Cellular Anti-Proliferative Assay (MTT Assay)
This assay determines the effect of the compounds on the viability of cancer cell lines that are known to be dependent on the target kinase (e.g., A549 lung cancer cells for EGFR inhibitors).
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value (the concentration of compound that causes 50% growth inhibition).
Data Presentation and Preliminary SAR Analysis
The results from the screening assays should be tabulated to facilitate the analysis of structure-activity relationships (SAR).
| Compound ID | Amide R-group | EGFR IC50 (nM) | A549 GI50 (µM) |
| 1 | Cyclopropyl | 850 | >10 |
| 2 | Morpholin-4-yl | 250 | 5.2 |
| 3 | Phenyl | 450 | 8.1 |
| 4 | Benzyl | 150 | 2.5 |
| 5 | (S)-1-hydroxypropan-2-yl | 75 | 1.1 |
Table 2: Hypothetical screening data for a quinazoline-2-carboxamide library.
Section 5: Mechanistic Insights and Pathway Context
Quinazoline-based inhibitors typically function by competing with ATP for binding to the kinase domain. The quinazoline core occupies the adenine binding pocket, while the substituents can extend into other regions of the active site.
Caption: The EGFR signaling pathway and the site of action for ATP-competitive quinazoline inhibitors.
The synthesized quinazoline-2-carboxamide library aims to identify compounds that can effectively block the ATP binding site of target kinases like EGFR, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation and survival.[3]
Conclusion
Ethyl quinazoline-2-carboxylate represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. Its straightforward synthesis and the versatility of the ethyl ester for chemical modification make it an ideal scaffold for generating diverse chemical libraries. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to synthesize, screen, and develop new lead compounds based on this versatile quinazoline core. The systematic exploration of the structure-activity relationships of quinazoline-2-carboxamides has the potential to yield potent and selective inhibitors for a range of kinase targets.
References
-
Cormac G. M. et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. [Link]
-
Patel, D. J. et al. (2021). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]
-
Singh, J. et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Pharmaceutical Research International, 34(46B), 34-51. [Link]
-
Yu, Y. J. et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 12(4), 391-406. [Link]
-
Khan, I. et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences, 25(4), 2296. [Link]
-
Srivastava, S. K. et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-75. [Link]
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Application Notes and Protocols: Ethyl Quinazoline-2-Carboxylate in Antibacterial Drug Discovery
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antibiotic resistance necessitates urgent research into novel chemical scaffolds that can overcome existing resistance mechanisms.[1] The quinazoline nucleus, a heterocyclic system composed of a fused benzene and pyrimidine ring, has emerged as a privileged scaffold in medicinal chemistry.[2][3] Derivatives of quinazoline and its oxidized form, quinazolinone, exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] This wide spectrum of activity makes the quinazoline framework a highly attractive starting point for the development of new therapeutic agents.[3]
This document provides a comprehensive guide for researchers on the application of a specific derivative, ethyl quinazoline-2-carboxylate, as a foundational molecule in the discovery of new antibacterial drugs. We will detail the essential protocols for its synthesis, in vitro antibacterial evaluation, and preliminary safety assessment through cytotoxicity assays. The methodologies are presented with an emphasis on the scientific rationale behind each step, empowering researchers to not only execute the experiments but also to interpret the results critically and design subsequent studies.
Section 1: Synthesis and Characterization
The strategic placement of substituents on the quinazoline ring is crucial for modulating biological activity.[3] The ethyl carboxylate group at the 2-position serves as a versatile chemical handle for further derivatization, allowing for the creation of extensive compound libraries. A common and effective route to synthesize the quinazoline core involves the condensation of anthranilamides with appropriate reagents.
Protocol 1.1: Representative Synthesis of Ethyl Quinazoline-2-Carboxylate
This protocol describes a plausible synthetic route based on established methods for quinazoline synthesis.[7]
Principle: The reaction involves the cyclocondensation of an anthranilamide with an ethyl carboxylate-containing reactant, often facilitated by an acid catalyst, to form the fused pyrimidine ring of the quinazoline system.
Materials:
-
Anthranilamide
-
Ethyl 2,2-diethoxyacetate
-
p-Toluenesulfonic acid (PTSA) or similar acid catalyst
-
Toluene or another suitable high-boiling solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine anthranilamide (1 equivalent), ethyl 2,2-diethoxyacetate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in toluene.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol/water azeotrope in the Dean-Stark trap. Continue refluxing for 8-12 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to elute the desired product.
-
Characterization: Confirm the structure and purity of the isolated ethyl quinazoline-2-carboxylate using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure of Ethyl Quinazoline-2-Carboxylate:
Caption: Chemical structure of ethyl quinazoline-2-carboxylate.
Section 2: In Vitro Antibacterial Efficacy Assessment
The foundational step in evaluating a new compound is to determine its ability to inhibit bacterial growth (bacteriostatic activity) and to kill bacteria (bactericidal activity). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the standard quantitative measures for these effects.[8][9]
Protocol 2.1: Determination of MIC and MBC via Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[8][10] The MBC is subsequently determined by subculturing from the wells of the MIC assay onto solid media to find the lowest concentration that kills 99.9% of the initial bacterial inoculum.[8][11] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC/MBC Determination
Caption: Experimental workflow for MIC and MBC determination.
Materials & Reagents:
-
Ethyl quinazoline-2-carboxylate
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Reference antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of ethyl quinazoline-2-carboxylate in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Perform a 1:150 dilution of this suspension into MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate.
-
-
MIC Plate Setup (Broth Microdilution):
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add a calculated volume of the compound stock solution to the first well to achieve twice the highest desired final concentration, and mix.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mix, then from well 2 to well 3, and so on, discarding 100 µL from the last well in the series.
-
Controls: Designate wells for a growth control (MHB, no compound) and a sterility control (MHB, no compound, no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 2) to each well (except the sterility control). This dilutes both the compound and the bacteria by a factor of two, achieving the final target inoculum of ~5 x 10⁵ CFU/mL.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[9]
-
MBC Determination:
-
Select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control.
-
Mix the contents of each well, and spot-plate 10-100 µL onto an MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
-
MBC Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][11] An agent is considered bactericidal if the MBC is no more than four times the MIC.[11]
Section 3: Preliminary Safety Evaluation: Cytotoxicity Assay
An essential step in drug discovery is to ensure that a compound is toxic to bacterial cells but not to host (mammalian) cells.[12][13] Cytotoxicity assays measure the degree to which an agent causes damage to cells.[13] The MTT assay is a widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability.[14][15]
Protocol 3.1: MTT Cell Viability Assay
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for the MTT cytotoxicity assay.
Materials & Reagents:
-
Mammalian cell line (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ethyl quinazoline-2-carboxylate in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for another 24 to 48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
-
Plot the % viability against the compound concentration (on a log scale) to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[14]
-
Section 4: Data Presentation and Prioritization
Clear data presentation is crucial for comparing the efficacy and safety of different compounds. A summary table is an effective way to organize MIC, MBC, and IC₅₀ values.
Table 1: Example Data Summary for Ethyl Quinazoline-2-Carboxylate Derivatives
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | HeLa IC₅₀ (µg/mL) | Selectivity Index (S. aureus) |
| EQC-1 | 8 | 16 | 32 | >64 | >100 | >12.5 |
| EQC-2 | 4 | 8 | 16 | 32 | 80 | 20 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 | >100 | >200 |
Selectivity Index (SI): A critical parameter for prioritizing lead compounds is the Selectivity Index, calculated as SI = IC₅₀ / MIC. A higher SI value indicates greater selectivity for bacterial cells over mammalian cells, suggesting a wider therapeutic window and a better safety profile.
Section 5: Investigating the Mechanism of Action
While the precise mechanism of ethyl quinazoline-2-carboxylate is yet to be elucidated, the broader quinazoline and quinoline classes offer clues for potential targets.[3] Further studies should be directed at identifying the specific cellular processes disrupted by the compound.
Potential Bacterial Targets for Quinazoline-based Compounds
Caption: Potential mechanisms of antibacterial action for investigation.
Hypothesized Mechanisms:
-
DNA Gyrase/Topoisomerase Inhibition: Many quinoline-based antibiotics, such as fluoroquinolones, function by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[16] This is a primary avenue to investigate for novel quinazoline derivatives.
-
Inhibition of Transcription/Translation: Some 2-substituted quinazolines have been shown to inhibit bacterial RNA transcription and protein synthesis, representing another key potential mechanism.[17]
-
Cell Membrane Disruption: The lipophilicity of the quinazoline core could facilitate interaction with and disruption of the bacterial cell membrane, leading to cell death.
Conclusion
Ethyl quinazoline-2-carboxylate represents a promising and synthetically tractable starting point for the discovery of novel antibacterial agents. By employing the standardized protocols for antibacterial screening and cytotoxicity outlined in this guide, researchers can systematically evaluate its potential and guide the synthesis of more potent and selective derivatives. The combination of robust in vitro efficacy testing, early safety profiling, and subsequent mechanistic studies provides a clear and effective pathway in the challenging but critical endeavor of antibacterial drug discovery.
References
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Pirková, K. (2004). In vitro antibacterial activity of ten series of substituted quinazolines. Biologia, Bratislava, 59, 741-752. [Link]
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- Shaikha S-Al-Neyadi, et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews: Journal of Chemistry.
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- Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives. (2023).
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The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2021). ResearchGate. [Link]
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4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. (n.d.). PubMed. [Link]
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ethyl quinoline-2-carboxylate. (2024). ChemBK. [Link]
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Methods for the Purification of Ethyl Quinazoline-2-carboxylate: An Application Note and Protocol Guide
Introduction: The Critical Role of Purity in Quinazoline-Based Drug Discovery
Ethyl quinazoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry. The quinazoline scaffold is present in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. The precise functionality of the ester group at the 2-position makes it a versatile intermediate for the synthesis of more complex molecules, such as quinazolinone-2-carboxamide derivatives, which have shown promise as antimalarial agents[4].
Given its role as a precursor in the development of potential therapeutics, the purity of ethyl quinazoline-2-carboxylate is of paramount importance. Impurities, such as unreacted starting materials, by-products, or residual solvents, can interfere with subsequent synthetic steps, lead to the formation of undesired side products, and ultimately impact the biological activity and safety profile of the final drug candidates. This guide provides detailed protocols and expert insights into the most effective methods for the purification of ethyl quinazoline-2-carboxylate, ensuring a high degree of purity essential for research and drug development applications.
Understanding Potential Impurities in the Synthesis of Ethyl Quinazoline-2-carboxylate
A thorough understanding of the potential impurities that may arise during the synthesis of ethyl quinazoline-2-carboxylate is crucial for selecting and optimizing the appropriate purification strategy. Common synthetic routes to quinazolines often involve the condensation of anthranilic acid derivatives with various reagents[2][5]. Depending on the specific synthetic pathway, common impurities may include:
-
Unreacted Starting Materials: Such as anthranilic acid derivatives.
-
By-products from Side Reactions: Incomplete cyclization or alternative reaction pathways can lead to a variety of structurally related impurities.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
-
Solvents: Organic solvents used in the reaction or work-up procedures.
The ability to effectively remove these impurities is a key determinant of the success of subsequent synthetic transformations and biological evaluations.
Method 1: Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective technique for separating compounds with different polarities. For ethyl quinazoline-2-carboxylate, silica gel chromatography using a hexane and ethyl acetate solvent system is a common and effective approach[6][7][8].
Principle of Separation
Silica gel is a polar stationary phase. In a non-polar mobile phase (like hexane), non-polar compounds will travel down the column more quickly, while polar compounds will have a stronger interaction with the silica gel and move more slowly. By gradually increasing the polarity of the mobile phase (by adding a more polar solvent like ethyl acetate), compounds with increasing polarity can be selectively eluted from the column.
Experimental Protocol: Flash Column Chromatography
1. Preparation of the Silica Gel Slurry and Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). The consistency should be easily pourable.
-
Secure a glass chromatography column in a vertical position. Ensure the stopcock is closed.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed. A layer of sand can be carefully added on top to prevent disturbance of the silica bed during sample loading.
2. Sample Preparation and Loading:
-
Dissolve the crude ethyl quinazoline-2-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
In a separate flask, add a small amount of silica gel to the dissolved sample.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent mixture (e.g., 90:10 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The optimal gradient will depend on the specific impurities present.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. A typical TLC mobile phase for quinazoline derivatives is a mixture of chloroform and ethyl acetate (7:3)[9]. An Rf value of approximately 0.5 is often targeted for the compound of interest in the solvent system used for column chromatography[10]. For a related quinoline compound, an Rf of 0.51 was observed with a 7:3 hexane/ethyl acetate system[11].
4. Isolation of the Purified Product:
-
Combine the fractions containing the pure ethyl quinazoline-2-carboxylate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard polar stationary phase for effective separation of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities.[10] |
| Initial Eluent | 95:5 to 90:10 Hexane/Ethyl Acetate | To elute non-polar impurities first. |
| Final Eluent | 70:30 to 50:50 Hexane/Ethyl Acetate | To elute the more polar ethyl quinazoline-2-carboxylate. |
| TLC Monitoring | Silica gel plates with F254 indicator | To visualize the separation and identify fractions containing the pure product.[8] |
Visualization: Column Chromatography Workflow
Caption: Workflow for the purification of ethyl quinazoline-2-carboxylate by column chromatography.
Method 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. For quinazoline derivatives, ethanol and ethanol/water mixtures are often effective recrystallization solvents[12][13].
Principle of Recrystallization
The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. The soluble impurities remain in the solvent (mother liquor).
Experimental Protocol: Recrystallization
1. Solvent Selection:
-
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Have a relatively low boiling point for easy removal.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
-
For ethyl quinazoline-2-carboxylate, a good starting point is an ethanol/water mixture.
2. Dissolution:
-
Place the crude ethyl quinazoline-2-carboxylate in an Erlenmeyer flask.
-
Add a small amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling while stirring.
-
Continue adding the hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid by-products), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.
-
Once crystals begin to form at room temperature, the flask can be placed in an ice bath to maximize the yield.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Data Presentation: Recrystallization Parameters
| Parameter | Recommended Conditions | Rationale |
| Solvent System | Ethanol/Water | A polar protic solvent mixture often effective for moderately polar organic compounds.[14][15] |
| Procedure | Dissolve in hot ethanol, add hot water until cloudy, then add a drop of hot ethanol to clarify. | Creates a supersaturated solution upon cooling, promoting crystallization. |
| Cooling | Slow cooling to room temperature, followed by an ice bath. | Promotes the formation of large, pure crystals and maximizes yield.[16] |
| Washing | Cold ethanol/water mixture | Removes soluble impurities without dissolving a significant amount of the product. |
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of ethyl quinazoline-2-carboxylate by recrystallization.
Conclusion: A Pathway to High-Purity Ethyl Quinazoline-2-carboxylate
The purification of ethyl quinazoline-2-carboxylate is a critical step in the synthesis of novel drug candidates. Both silica gel column chromatography and recrystallization are powerful techniques that, when applied correctly, can yield material of high purity. The choice between these methods, or their use in combination, will depend on the nature and quantity of the impurities present. For complex mixtures with multiple components of varying polarities, column chromatography is often the preferred initial purification step. Recrystallization can then be employed as a final polishing step to achieve very high purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently purify ethyl quinazoline-2-carboxylate to the standards required for their demanding applications.
References
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ChemBK. (2024, April 9). ethyl quinoline-2-carboxylate. Retrieved from [Link]
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HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
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Supporting Information. (n.d.). General procedure for the preparation of 1-18. Retrieved from [Link]
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Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Retrieved from [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025, December 3). RSC Advances. Retrieved from [Link]
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021, August 26). Journal of Medicinal Chemistry. Retrieved from [Link]
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Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). ACS Omega. Retrieved from [Link]
-
Chegg.com. (2019, February 24). Solved 5. (a) Calculate the Rf values for compounds X, Y,. Retrieved from [Link]
-
Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. (2023, May 1). Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate. Retrieved from [Link]
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recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Synthesis and Applications of Quinazoline Derivatives. (2021, November 18). Research and Reviews. Retrieved from [Link]
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How to choose the best solution for column chromatography?. (2019, May 23). ResearchGate. Retrieved from [Link]
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Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007, February 12). PMC. Retrieved from [Link]
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Application Note & Protocol: A Scalable and Robust Synthesis of Ethyl Quinazoline-2-carboxylate
Abstract: This document provides a comprehensive guide for the large-scale synthesis of ethyl quinazoline-2-carboxylate, a pivotal intermediate in the development of numerous pharmaceutical agents.[1] Quinazoline scaffolds are central to a wide range of biologically active compounds, including anticancer and antimalarial drugs.[2][3][4] This protocol details a reliable and scalable method starting from 2-aminobenzonitrile and ethyl cyanoformate, emphasizing experimental rationale, process safety, and analytical validation to ensure a high-yield, high-purity outcome suitable for drug development pipelines.
Introduction and Scientific Background
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][5] Its versatile structure allows for functionalization at various positions, leading to compounds with a broad spectrum of biological activities.[6] Ethyl quinazoline-2-carboxylate, in particular, serves as a crucial building block. The ester moiety at the 2-position is readily converted into amides, hydrazides, and other functional groups, enabling the synthesis of diverse compound libraries for drug discovery.[2][7][8]
The synthesis route detailed herein is based on the acid-catalyzed condensation and cyclization of 2-aminobenzonitrile (also known as anthranilonitrile) with ethyl cyanoformate.[2] This method is advantageous for large-scale production due to the availability of starting materials, straightforward reaction conditions, and a generally clean reaction profile.
Proposed Reaction Mechanism
The reaction proceeds through a well-established pathway involving nucleophilic addition followed by intramolecular cyclization.
-
Activation & Nucleophilic Attack: The reaction is initiated by the protonation of the nitrile group in 2-aminobenzonitrile by the acid catalyst (e.g., HCl), increasing its electrophilicity. The primary amino group then acts as a nucleophile, attacking the electrophilic carbon of ethyl cyanoformate.
-
Intramolecular Cyclization: Following the initial addition, the nitrogen atom of the newly formed intermediate attacks the cyano group of the original benzonitrile moiety. This intramolecular cyclization forms the six-membered pyrimidine ring.
-
Tautomerization & Aromatization: The resulting cyclic intermediate undergoes tautomerization to achieve aromatic stabilization, yielding the final ethyl quinazoline-2-carboxylate product.
Caption: Figure 1: Plausible Reaction Mechanism
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | Equipment |
| 2-Aminobenzonitrile (Anthranilonitrile) | ≥98% | Sigma-Aldrich | 5 L Jacketed Glass Reactor |
| Ethyl Cyanoformate | ≥97% | Sigma-Aldrich | Mechanical Overhead Stirrer |
| Hydrogen Chloride solution | 4.0 M in 1,4-Dioxane | Sigma-Aldrich | Temperature Probe & Controller |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | Reflux Condenser with Gas Inlet |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Inert Gas Supply (Nitrogen/Argon) |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Fisher Scientific | Large Buchner Funnel & Filter Flask |
| Sodium Sulfate (Anhydrous) | ACS Grade | Fisher Scientific | Rotary Evaporator |
| Celite® 545 | --- | Sigma-Aldrich | Vacuum Oven |
Experimental Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Methodology
1. Reactor Preparation:
-
Assemble the 5 L jacketed glass reactor with an overhead stirrer, reflux condenser, temperature probe, and a gas inlet/outlet connected to a nitrogen bubbler.
-
Ensure the system is clean, dry, and can be effectively purged with an inert gas.
-
Rationale: An inert atmosphere is crucial to prevent moisture from interfering with the acid catalyst and potential side reactions at elevated temperatures.
2. Charging of Reactants:
-
Charge the reactor with 2-aminobenzonitrile (100.0 g, 0.846 mol).
-
Add anhydrous 1,4-dioxane (1.5 L).
-
Begin stirring at 200-250 RPM to ensure complete dissolution.
-
Rationale: Dioxane is an excellent solvent for the reactants and has a suitable boiling point for the reaction temperature. Using anhydrous solvent is critical to prevent hydrolysis of the reagents and product.
3. Reaction Initiation:
-
To the stirred solution, add ethyl cyanoformate (100.6 g, 1.015 mol, 1.2 eq) via an addition funnel over 10-15 minutes.
-
Following this, slowly add the 4.0 M solution of hydrogen chloride in dioxane (423 mL, 1.692 mol, 2.0 eq). An exotherm may be observed; maintain the internal temperature below 40°C during the addition.
-
Rationale: Adding the reagents sequentially allows for better temperature control. The HCl in dioxane acts as both a catalyst and a dehydrating agent, driving the cyclization forward.[2] A slight excess of ethyl cyanoformate ensures complete consumption of the limiting reagent.
4. Thermal Reaction and Monitoring:
-
Once the additions are complete, heat the reaction mixture to 80°C using a circulating oil bath connected to the reactor jacket.
-
Maintain the temperature and vigorous stirring for 3-5 hours.
-
Monitor the reaction progress every hour using LC-MS or TLC (e.g., mobile phase 3:1 Hexanes:Ethyl Acetate) by sampling a small aliquot and quenching it in a saturated sodium bicarbonate solution before analysis. The reaction is complete upon the disappearance of the 2-aminobenzonitrile starting material.[2]
-
Rationale: Heating to 80°C provides the necessary activation energy for the cyclization to proceed at a practical rate.[2] In-process monitoring is essential for process optimization and to determine the reaction endpoint, preventing unnecessary heating that could lead to by-product formation.
5. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (~2.0 L) until the pH of the aqueous layer is ~8-9. Be cautious as CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 1.0 L).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.
-
Rationale: The basic quench neutralizes the HCl catalyst, stopping the reaction and precipitating any inorganic salts. Extraction isolates the organic product from the aqueous phase. The brine wash removes residual water, and sodium sulfate ensures the organic phase is completely dry before solvent removal.
6. Purification and Drying:
-
Filter the dried organic solution through a pad of Celite® to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.
-
Recrystallize the crude product from a minimal amount of hot ethanol or an isopropanol/heptane mixture to yield a purified solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-45°C to a constant weight.
-
Rationale: Recrystallization is a highly effective and scalable purification method for crystalline solids, removing impurities and yielding a product of high purity.
Data and Expected Results
Stoichiometry Table (for 100 g Scale)
| Compound | MW ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 2-Aminobenzonitrile | 118.14 | 100.0 | 0.846 | 1.0 |
| Ethyl Cyanoformate | 99.09 | 100.6 | 1.015 | 1.2 |
| Hydrogen Chloride | 36.46 | 61.7 (in dioxane) | 1.692 | 2.0 |
| Ethyl Quinazoline-2-carboxylate | 202.21 | - | - | - |
Product Specification
| Parameter | Expected Value |
| Appearance | Light yellow to off-white crystalline solid[3] |
| Expected Yield | 75-85% |
| Molecular Formula | C₁₁H₁₀N₂O₂[9] |
| Molecular Weight | 202.21 g/mol [9] |
| Melting Point | 48°C (literature value)[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.55 (s, 1H), 8.20 (d, 1H), 8.05 (d, 1H), 7.90 (t, 1H), 7.65 (t, 1H), 4.60 (q, 2H), 1.50 (t, 3H). |
| Purity (by HPLC) | ≥98% |
Safety and Handling Precautions
-
2-Aminobenzonitrile: Toxic if swallowed or in contact with skin. Handle with appropriate gloves and eye protection.
-
Ethyl Cyanoformate: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with extreme care.
-
HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. All handling must be done in a fume hood, wearing acid-resistant gloves, a lab coat, and chemical safety goggles.
-
General: The reaction is exothermic during the addition of the acid catalyst and generates gas during quenching. Ensure adequate cooling and pressure equalization. Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry - ACS Publications, 26 Aug. 2021, [Link].
-
Efficient synthesis of quinazoline-2,4(1h,3h)-diones from 2-aminobenzonitriles. Heterocycles, 19 Sep. 2023, [Link].
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. SciSpace, [Link].
-
Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. PubMed, [Link].
-
Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. PubMed, 29 Dec. 2011, [Link].
-
Synthesis of Quinazoline Derivatives. Bentham Science, [Link].
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The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate, 10 Aug. 2025, [Link].
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Quinazoline synthesis. Organic Chemistry Portal, [Link].
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Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate, [Link].
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Quinazoline: A Deep Dive into its Synthesis and Multifaceted Applications. NINGBO INNO PHARMCHEM CO.,LTD., [Link].
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Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. PMC - NIH, [Link].
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Quinazoline. Wikipedia, [Link].
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PMC - NIH, [Link].
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI, [Link].
-
Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central, [Link].
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect, [Link].
-
2-Aminobenzonitrile. ResearchGate, [Link].
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Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives. ResearchGate, 7 Aug. 2025, [Link].
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- 8. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl quinazoline-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Derivatization of the Ethyl Ester Group of Quinazoline-2-carboxylate
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] The privileged nature of this heterocyclic system stems from its versatile synthetic accessibility and the ability to readily introduce diverse substituents to modulate its pharmacological profile. Among the various functionalization points on the quinazoline ring, the 2-position offers a particularly attractive handle for chemical modification. Ethyl quinazoline-2-carboxylate serves as a key intermediate, providing a reactive ester group that can be transformed into a wide array of other functional groups, thereby enabling the exploration of extensive structure-activity relationships (SAR).[5]
This guide provides a comprehensive overview of common and effective derivatization strategies for the ethyl ester group of quinazoline-2-carboxylate. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of quinazoline-based compounds. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to facilitate adaptation and troubleshooting.
Core Derivatization Strategies
The ethyl ester at the 2-position of the quinazoline ring is amenable to a variety of chemical transformations. The primary focus of this guide will be on the following key derivatizations:
-
Amidation: Conversion of the ester to a diverse range of primary, secondary, and tertiary amides.
-
Hydrazinolysis: Formation of the corresponding hydrazide, a versatile intermediate for further elaboration.
-
Hydrolysis: Saponification of the ester to the parent carboxylic acid.
-
Reduction: Conversion of the ester to the corresponding primary alcohol.
-
Grignard Reaction: Addition of organometallic reagents to generate tertiary alcohols.
These transformations provide access to a rich chemical space, allowing for the introduction of various functionalities that can influence the compound's potency, selectivity, solubility, and pharmacokinetic properties.
I. Amidation of Ethyl Quinazoline-2-carboxylate
The conversion of the ethyl ester to an amide is a frequently employed strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, modulate polarity, and explore new binding interactions with biological targets.[5][6][7]
A. Scientific Principles
Direct amidation of the ethyl ester can be achieved by heating with a primary or secondary amine. However, this reaction is often slow and may require harsh conditions. A more efficient and widely used approach involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amide coupling. Alternatively, direct aminolysis can be facilitated by the use of a catalyst or by converting the amine to a more nucleophilic species. For the synthesis of quinazolinone-2-carboxamides, the ester at the 2-position is reactive enough for the introduction of an amine in the presence of a base like triethylamine.[5]
B. Experimental Protocol: Direct Aminolysis
This protocol describes the direct reaction of ethyl quinazoline-2-carboxylate with a primary amine.
Materials:
-
Ethyl quinazoline-2-carboxylate
-
Desired primary or secondary amine (e.g., benzylamine)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl quinazoline-2-carboxylate (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at 80-100 °C under an inert atmosphere.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography to afford the desired quinazoline-2-carboxamide.
Data Presentation:
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DMF | 100 | 12 | 85 |
| 2 | Morpholine | Dioxane | 100 | 16 | 78 |
| 3 | Aniline | DMF | 120 | 24 | 65 |
Table 1: Representative examples of direct amidation of ethyl quinazoline-2-carboxylate.
Visualization:
Caption: Workflow for the direct amidation of ethyl quinazoline-2-carboxylate.
II. Hydrazinolysis of Ethyl Quinazoline-2-carboxylate
The formation of a hydrazide from an ester is a valuable transformation, as the resulting hydrazide can serve as a precursor for the synthesis of various heterocyclic systems, such as triazoles and oxadiazoles, or can be used to generate acylhydrazones.[4][9][10]
A. Scientific Principles
Hydrazinolysis involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent at elevated temperatures. The high nucleophilicity of hydrazine allows for an efficient reaction.
B. Experimental Protocol
Materials:
-
Ethyl quinazoline-2-carboxylate
-
Hydrazine hydrate (N2H4·H2O)
-
Ethanol (EtOH)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve ethyl quinazoline-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain quinazoline-2-carbohydrazide.
Visualization:
Caption: General workflow for the hydrazinolysis of ethyl quinazoline-2-carboxylate.
III. Hydrolysis to Quinazoline-2-carboxylic Acid
The parent carboxylic acid is a crucial intermediate for a variety of subsequent reactions, most notably amide bond formation using standard coupling reagents.
A. Scientific Principles
Ester hydrolysis, or saponification, is typically achieved by treating the ester with a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic co-solvent like ethanol or THF to ensure solubility.[11] The reaction is followed by acidification to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is also possible but may require harsher conditions.[12]
B. Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
Ethyl quinazoline-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl quinazoline-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
IV. Reduction to (Quinazolin-2-yl)methanol
Reduction of the ester to the corresponding primary alcohol provides another avenue for diversification, allowing for subsequent reactions such as etherification or oxidation to the aldehyde.
A. Scientific Principles
The reduction of esters to primary alcohols is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous aprotic solvent such as THF. The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde.
B. Experimental Protocol
Materials:
-
Ethyl quinazoline-2-carboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl quinazoline-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
V. Grignard Reaction to Form Tertiary Alcohols
The reaction of the ethyl ester with Grignard reagents provides a direct route to tertiary alcohols, introducing two identical alkyl or aryl groups from the Grignard reagent.[13][14]
A. Scientific Principles
Grignard reagents are potent nucleophiles that add to the carbonyl group of the ester.[15] The initial addition product is an unstable hemiacetal which collapses to form a ketone. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.[13][16]
B. Experimental Protocol
Materials:
-
Ethyl quinazoline-2-carboxylate
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a solution of ethyl quinazoline-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent (2.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization:
Caption: Overview of key derivatization pathways for ethyl quinazoline-2-carboxylate.
Conclusion
Ethyl quinazoline-2-carboxylate is a versatile and valuable starting material for the synthesis of a wide range of quinazoline derivatives. The protocols outlined in this guide for amidation, hydrazinolysis, hydrolysis, reduction, and Grignard reactions provide a solid foundation for researchers to explore the chemical space around the quinazoline scaffold. Careful selection of reagents and reaction conditions will enable the efficient synthesis of novel compounds with potentially enhanced biological activities, contributing to the advancement of drug discovery and development.
References
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
- Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
- Synthesis of Medicinally Important Quinazolines and Their Deriv
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in
- Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis | Request PDF.
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central.
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- General procedure for the prepar
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Hydrazinolysis of 3-R-[1][5][17]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. ResearchGate.
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- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
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- Grignard Reagents. Chemistry LibreTexts.
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- Grignard Reagent Synthesis Reaction Mechanism. YouTube.
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Application Note: Ethyl Quinazoline-2-carboxylate as a Pivotal Intermediate in the Synthesis of Novel Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a validated pharmacophore in antimalarial drug discovery, historically recognized from the natural product febrifugine.[1][2] The emergence of widespread drug resistance in Plasmodium falciparum necessitates the development of novel, potent, and cost-effective therapeutics.[3][4] This application note provides a detailed guide on the strategic use of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate as a key building block for synthesizing a promising class of antimalarials: quinazolinone-2-carboxamides. We present a comprehensive, field-proven synthetic workflow, from the construction of the quinazolinone core to its elaboration into biologically active agents, based on methodologies that have yielded compounds with potent in vivo efficacy.[4][5]
Introduction: The Quinazolinone Core in Antimalarial Chemistry
Malaria remains a significant global health challenge, causing hundreds of thousands of deaths annually. The efficacy of current treatments, including artemisinin-based combination therapies (ACTs), is threatened by the continuous evolution of drug-resistant parasite strains.[3] This reality fuels the urgent search for new chemical entities with novel mechanisms of action.
The quinazoline ring system has long been a focus of medicinal chemistry due to its presence in a wide array of biologically active compounds.[6][7] In the context of malaria, its importance was first highlighted by the potent alkaloid febrifugine, isolated from the Chinese herb Dichroa febrifuga.[1][8] While febrifugine itself proved too toxic for clinical use, its structure, featuring a quinazolinone moiety, has inspired the synthesis of numerous analogues in an effort to separate efficacy from toxicity.[2][9] Recent research has identified quinazolinone-2-carboxamides as a novel and highly potent scaffold, demonstrating a fast-killing profile and efficacy in murine models of human malaria.[4][5]
This guide focuses on the practical synthesis of these promising agents, centered on the versatile intermediate, ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.
The Synthetic Strategy: A Modular Approach
The power of using ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate lies in its ability to serve as a platform for modular drug design. The core scaffold can be constructed from readily available materials, and the ethyl ester at the C2 position provides a reactive handle for introducing diverse chemical functionalities. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency and drug-like properties.[10]
The overall workflow can be visualized as a two-stage process:
-
Core Synthesis: Construction of the foundational ethyl quinazolinone-2-carboxylate ring system from an appropriate anthranilic acid derivative.
-
Functionalization: Conversion of the C2-ester into a diverse library of carboxamides.
Caption: Key reaction for the formation of the quinazolinone-2-carboxylate core.
Step-by-Step Methodology:
-
Setup: To a solution of the substituted anthranilic acid (1.0 eq) in a suitable solvent (e.g., a 4M solution of HCl in dioxane), add ethyl cyanoformate (1.2 eq). [10]2. Reaction: Seal the reaction vessel and stir the mixture at an elevated temperature (e.g., 80 °C) for 3-5 hours.
-
Scientist's Note: The reaction progress should be monitored by an appropriate method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting anthranilic acid.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.
Protocol 2: Synthesis of Quinazolinone-2-carboxamides (General Procedure)
This protocol details the conversion of the C2-ethyl ester into the target carboxamides. This step is critical for building a library of analogs for SAR studies.
Causality & Mechanism: The ethyl ester at the C2 position is sufficiently electrophilic to react with primary or secondary amines. The reaction is an aminolysis (or amidation) where the amine displaces the ethoxy group. Triethylamine (Et₃N) is added as a mild, non-nucleophilic base to neutralize the acidic proton of the amine (if it's a primary amine or a secondary amine salt) and any acid generated during the reaction, driving the equilibrium towards the product.
Step-by-Step Methodology:
-
Setup: Dissolve the ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add triethylamine (Et₃N, 2.0 eq) followed by the desired primary or secondary amine (1.5 eq). [10]3. Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Scientist's Note: The reaction progress should be monitored by TLC or LC-MS. For less reactive amines, gentle heating may be required.
-
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude carboxamide can be purified by silica gel chromatography or recrystallization to afford the final product.
Data Presentation: Structure-Activity Relationship (SAR)
The modularity of this synthesis allows for rapid generation of data to inform drug design. By varying the amine component in Protocol 2, chemists can probe how different substituents impact antimalarial potency. The table below, with data adapted from Gillespie et al., 2021, illustrates the potent activity of compounds synthesized via this route against the chloroquine-sensitive (3D7) strain of P. falciparum. [10]
| Compound ID | R Group (from Amine) | P. falciparum 3D7 IC₅₀ (nM) |
|---|---|---|
| Hit Cpd | 4-methoxybenzyl | 2380 |
| 9d | 4-methylbenzyl | 120 |
| 9h | 3-ethylbenzyl | 25 |
| 19f | (linker variation) | 25 |
| 20a | 3-methylbenzyl | 55 |
| 20b | 3-chlorobenzyl | 31 |
Data is illustrative and sourced from the cited reference. [10]The IC₅₀ values represent the concentration required for 50% inhibition of parasite growth.
Analysis: The data clearly shows that moving from the initial hit to analogs with different benzylamine derivatives (e.g., 9h, 20b) dramatically improves potency by nearly 100-fold. This underscores the value of the synthetic approach in enabling rapid SAR exploration to identify highly potent antimalarial candidates. [10]
Conclusion
The synthetic pathway centering on ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate is a robust and versatile strategy for the development of novel quinazolinone-based antimalarial agents. The protocols outlined provide a reliable foundation for constructing the core scaffold and subsequently diversifying it to optimize for biological activity. This approach has been successfully employed to identify compounds with low nanomolar potency and in vivo efficacy, making it a valuable tool for medicinal chemists and researchers in the fight against malaria.
References
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Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chemical synthesis of febrifugine and analogues. (2018). Bioorganic & Medicinal Chemistry. Available at: [Link]
- Synthesis and Evaluation of 4-Quinazolinone Compounds as Potential Antimalarial Agents. (n.d.). ResearchGate.
-
Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents. (n.d.). National Institutes of Health. Available at: [Link]
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Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial. (2014). Keio University. Available at: [Link]
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Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry. Available at: [Link]
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One-pot reductive cyclization to antitumor quinazoline precursors. (2008). Arkivoc. Available at: [Link]
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SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Available at: [Link]
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Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Medicines for Malaria Venture. Available at: [Link]
-
Synthesis of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime (8) and structure of the isomeric (E)-3-oxo-3,4-dihydroquinoxaline-2-carbaldehyde oxime (11). (n.d.). ResearchGate. Available at: [Link]
-
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). Iranian Journal of Pharmaceutical Research. Available at: [Link]
- Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. (n.d.). ResearchGate.
-
Synthesis oft[1][2][9]riazoloquinazolone derivatives using anthranilic acid catalyst. (n.d.). ResearchGate. Available upon request from the authors.
-
Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ResearchGate. Available at: [Link]
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Comprehensive Analytical Characterization of Ethyl Quinazoline-2-carboxylate: An Application Note for Researchers
Introduction: The Significance of Rigorous Characterization
Ethyl quinazoline-2-carboxylate is a key heterocyclic compound, serving as a versatile scaffold in medicinal chemistry and drug discovery. The quinazoline core is present in numerous pharmacologically active agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Therefore, the unambiguous structural elucidation and purity assessment of ethyl quinazoline-2-carboxylate and its derivatives are of paramount importance for advancing drug development programs and ensuring the reliability of scientific findings.
This comprehensive guide provides a suite of detailed analytical protocols and expert insights for the thorough characterization of ethyl quinazoline-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to confirm the identity, purity, and structural integrity of this important molecule. The methodologies outlined herein are grounded in fundamental principles and are presented as self-validating systems to ensure data of the highest quality and integrity.
A Multi-Technique Approach to Structural Elucidation
A single analytical technique is rarely sufficient for the complete characterization of a novel or synthesized compound. A synergistic and orthogonal approach, employing multiple analytical techniques, is essential to build a comprehensive and irrefutable profile of the molecule. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For ethyl quinazoline-2-carboxylate, both ¹H and ¹³C NMR are indispensable.
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window.[4] However, if the compound exhibits poor solubility, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) may be employed. The chemical shifts of residual solvent peaks (e.g., CHCl₃ at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR) serve as internal references.[5]
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or 500 MHz for ¹H NMR) provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns in the aromatic region of the quinazoline ring.[5][6]
Expected Spectral Features for Ethyl Quinazoline-2-carboxylate:
¹H NMR:
-
Quinazoline Ring Protons: Four protons in the aromatic region (typically ~7.5-9.5 ppm), exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.
-
Ethyl Ester Protons: A quartet (~4.4-4.6 ppm) for the methylene group (-OCH₂CH₃) coupled to the methyl protons, and a triplet (~1.4-1.5 ppm) for the methyl group (-OCH₂CH₃) coupled to the methylene protons.
¹³C NMR:
-
Quinazoline Ring Carbons: Eight distinct signals for the carbons of the fused ring system. Carbons attached to nitrogen will be deshielded and appear at higher chemical shifts.
-
Ester Carbons: A signal for the carbonyl carbon (C=O) typically in the range of 160-170 ppm, a signal for the methylene carbon (-OCH₂) around 60-65 ppm, and a signal for the methyl carbon (-CH₃) around 14-15 ppm.[7]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the ethyl quinazoline-2-carboxylate sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.[7]
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the ethyl quinazoline-2-carboxylate structure.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.[5]
Causality in Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like ethyl quinazoline-2-carboxylate, often yielding the protonated molecule [M+H]⁺.[5] Electron ionization (EI) is a harder technique that can induce more fragmentation, which can be useful for structural elucidation.
-
Mass Analyzer: Quadrupole time-of-flight (QTOF) and Orbitrap mass analyzers provide high resolution and mass accuracy, enabling the determination of the elemental formula.
Expected Mass Spectrum for Ethyl Quinazoline-2-carboxylate:
-
Molecular Ion Peak: The molecular weight of ethyl quinazoline-2-carboxylate (C₁₁H₁₀N₂O₂) is 202.21 g/mol .[8] In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 203.08.
-
Fragmentation Pattern: Common fragmentation pathways for quinazoline derivatives may involve the loss of the ethyl group, the ethoxy group, or cleavage of the quinazoline ring.
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm that its m/z corresponds to the expected value for ethyl quinazoline-2-carboxylate.
-
If HRMS data is acquired, use the accurate mass to determine the elemental composition.
-
Analyze the fragmentation pattern to gain further structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification
HPLC is an essential technique for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from impurities, starting materials, and by-products.
Causality in Experimental Choices:
-
Stationary Phase: A reversed-phase C18 column is a common and versatile choice for the analysis of moderately polar organic molecules like quinazoline derivatives.[9][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation of compounds with varying polarities.[9][11] The acidic modifier helps to protonate basic nitrogen atoms in the quinazoline ring, leading to better peak shapes.[10]
-
Detection: UV detection is suitable for quinazoline derivatives as they contain a chromophore that absorbs UV light. The detection wavelength should be set at or near the absorption maximum (λmax) of the compound to ensure high sensitivity.
Protocol for Reversed-Phase HPLC Analysis:
-
System Preparation:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of ethyl quinazoline-2-carboxylate of known concentration.
-
Prepare the sample for analysis by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (determined by UV-Vis spectroscopy)
-
-
Data Analysis:
-
Identify the peak corresponding to ethyl quinazoline-2-carboxylate by comparing its retention time with that of the reference standard.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, create a calibration curve using a series of standard solutions of known concentrations.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique that is useful for confirming the presence of key structural features.
Expected FT-IR Absorption Bands for Ethyl Quinazoline-2-carboxylate:
Based on the structure and data for similar compounds, the following characteristic absorption bands can be expected:[4]
-
Aromatic C-H stretch: ~3050-3100 cm⁻¹
-
Aliphatic C-H stretch (ethyl group): ~2850-2980 cm⁻¹
-
C=O stretch (ester): ~1720-1740 cm⁻¹
-
C=N and C=C stretches (quinazoline ring): ~1500-1650 cm⁻¹
-
C-O stretch (ester): ~1100-1300 cm⁻¹
Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):
-
Instrument Background: Collect a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid ethyl quinazoline-2-carboxylate sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinazoline ring system is a chromophore that absorbs UV radiation, and the position and intensity of the absorption bands can be characteristic of the compound.
Expected UV-Vis Absorption for Quinazoline Derivatives:
Quinazoline derivatives typically exhibit two main absorption bands in the UV region:[12][13]
-
A band at a shorter wavelength (around 240-300 nm) attributed to π → π* transitions in the aromatic system.
-
A band at a longer wavelength (around 310-425 nm) which can be attributed to n → π* transitions.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of ethyl quinazoline-2-carboxylate in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Fill the reference cuvette with the solvent and the sample cuvette with the prepared solution.
-
Record a baseline spectrum with the solvent.
-
-
Spectrum Acquisition:
-
Scan the sample over a wavelength range of approximately 200-500 nm.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax). This information is valuable for setting the detection wavelength in HPLC analysis.
-
Data Summary and Visualization
Table 1: Summary of Expected Analytical Data for Ethyl Quinazoline-2-carboxylate
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: ~7.5-9.5 ppm; -OCH₂CH₃: ~4.4-4.6 ppm (quartet); -OCH₂CH₃: ~1.4-1.5 ppm (triplet) |
| ¹³C NMR | Chemical Shifts (δ) | C=O: ~160-170 ppm; Aromatic carbons: ~120-160 ppm; -OCH₂: ~60-65 ppm; -CH₃: ~14-15 ppm |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z ~203.08 |
| FT-IR | Key Absorptions (cm⁻¹) | C=O: ~1720-1740; C=N/C=C: ~1500-1650; C-O: ~1100-1300 |
| UV-Vis | λmax | ~240-300 nm and ~310-425 nm |
Workflow Visualization
Caption: Integrated workflow for the comprehensive characterization of ethyl quinazoline-2-carboxylate.
Conclusion
The rigorous characterization of ethyl quinazoline-2-carboxylate is a critical step in its application in research and development. By employing a multi-technique approach as outlined in this guide, researchers can confidently establish the identity, purity, and structural integrity of their synthesized material. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for obtaining high-quality, reliable, and reproducible analytical data. This, in turn, ensures the validity of subsequent biological or chemical studies involving this important heterocyclic scaffold.
References
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"synthetic routes to novel ethyl quinazoline-2-carboxylate analogs"
An In-Depth Guide to the Synthesis of Novel Ethyl Quinazoline-2-carboxylate Analogs
Authored by a Senior Application Scientist
This document provides a detailed exploration of synthetic strategies for novel ethyl quinazoline-2-carboxylate analogs, a scaffold of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The ethyl ester at the 2-position serves as a versatile handle for further chemical modification, making this class of compounds particularly valuable for the generation of diverse molecular libraries.
This guide moves beyond simple procedural lists, delving into the mechanistic rationale behind key synthetic choices to provide researchers with a deeper understanding of the chemistry involved. The protocols described herein are designed to be robust and reproducible, forming a solid foundation for further research and development.
Synthetic Strategies and Retrosynthetic Analysis
The construction of the quinazoline core generally relies on the formation of the pyrimidine ring fused to a pre-existing benzene ring. The primary starting materials are typically ortho-substituted anilines, such as anthranilic acid derivatives or 2-aminobenzonitriles.[4] The key challenge lies in the introduction of the C2 and N3 atoms of the quinazoline ring.
A general workflow for accessing these target molecules can be visualized as follows:
Caption: General synthetic workflows for ethyl quinazoline-2-carboxylates.
Two predominant strategies emerge:
-
From 2-Aminobenzonitriles: This approach involves the reaction of the amino group with a suitable one-carbon electrophile that carries the future ester functionality. The nitrile group then participates in the subsequent cyclization step.[5]
-
From Anthranilic Acid Derivatives: This route often involves the acylation of the amino group of anthranilamide or a related derivative with a reagent like diethyl oxalate, followed by cyclocondensation.[6][7]
Protocol I: Classical Synthesis via Condensation of 2-Aminobenzonitrile
This method represents a robust and widely applicable route starting from readily available 2-aminobenzonitriles. The key transformation is a condensation reaction with an appropriate C1 electrophile, followed by acid- or base-catalyzed cyclization.
Protocol 1.1: Synthesis of Ethyl 4-aminoquinazoline-2-carboxylate
This protocol details the synthesis of a 4-amino substituted analog, a common and highly useful intermediate.
Step-by-Step Methodology:
-
Activation of 2-Aminobenzonitrile: To a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous toluene (10 mL/mmol) is added triethylamine (1.2 eq). The mixture is stirred at room temperature under an inert atmosphere (N₂ or Ar).
-
Reaction with Chloroformate: Ethyl chloroformate (1.1 eq) is added dropwise to the solution over 15 minutes. The reaction mixture is then heated to 80°C and stirred for 4-6 hours.
-
Rationale: Triethylamine acts as a base to deprotonate the amino group, increasing its nucleophilicity towards the ethyl chloroformate. Anhydrous conditions are crucial to prevent hydrolysis of the chloroformate.
-
-
Monitoring the Reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material indicates completion.
-
Cyclization: After the initial acylation is complete, a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ (0.2 eq) is added. The temperature is raised to 120-140°C for 6-8 hours.
-
Rationale: The acid catalyzes the intramolecular cyclization by activating the nitrile group towards nucleophilic attack by the newly formed carbamate's nitrogen or oxygen, followed by rearrangement (the Pinner reaction mechanism is a related concept).
-
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and carefully poured into a beaker of ice-cold water with vigorous stirring. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary for Protocol I Analogs
| Starting Material (Substituted 2-Aminobenzonitrile) | Reaction Time (Cyclization) | Yield (%) | Reference |
| 2-amino-5-chlorobenzonitrile | 8 h | 75% | [5] |
| 2-amino-4,5-dimethoxybenzonitrile | 6 h | 82% | [8] |
| 2-aminobenzonitrile | 8 h | 80% | [9] |
Protocol II: Novel Metal-Free, Oxidative Annulation Approach
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. This protocol outlines a novel approach using a metal-free system that proceeds through an oxidative C-H/N-H annulation, avoiding harsh reagents.[10]
Protocol 2.1: Synthesis of Ethyl 4-Phenylquinazoline-2-carboxylate
This protocol illustrates the synthesis of a 4-aryl substituted analog from a 2-aminobenzophenone precursor.
Step-by-Step Methodology:
-
Initial Condensation: In a round-bottom flask, 2-aminobenzophenone (1.0 eq) and ethyl 2-amino-2-oxoacetate (glyoxylate derivative, 1.2 eq) are dissolved in dimethyl sulfoxide (DMSO, 8 mL/mmol).
-
Addition of Catalyst and Oxidant: Potassium iodide (KI, 0.3 eq) and potassium persulfate (K₂S₂O₈, 2.5 eq) are added to the mixture.
-
Rationale: This reaction proceeds via a radical pathway. K₂S₂O₈ acts as the primary oxidant. KI is proposed to act as a catalyst, facilitating the single-electron transfer processes. DMSO is not just a solvent but can also participate in the oxidative cycle.
-
-
Reaction Conditions: The flask is sealed and the mixture is heated to 100°C for 12 hours with vigorous stirring.
-
Monitoring the Reaction: The reaction is monitored by TLC or LC-MS to track the formation of the product.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 4-phenylquinazoline-2-carboxylate.
Proposed Mechanistic Pathway
The reaction likely proceeds through a complex radical-mediated pathway, which can be simplified into the following key steps.
Caption: Simplified mechanism for oxidative annulation.
Characterization of Analogs
Confirmation of the structure and purity of the synthesized ethyl quinazoline-2-carboxylate analogs is essential. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and substitution patterns.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1720-1740 cm⁻¹) and C=N bonds of the quinazoline ring.
-
Melting Point: To assess the purity of solid compounds.
Conclusion
The synthesis of ethyl quinazoline-2-carboxylate analogs can be achieved through both classical and novel synthetic routes. Traditional methods based on the cyclization of 2-aminobenzonitrile or anthranilamide derivatives remain reliable and effective.[5][6] However, emerging methodologies, such as metal-catalyzed cross-couplings and oxidative annulations, offer significant advantages in terms of efficiency, substrate scope, and milder reaction conditions.[11][12] The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern on the quinazoline core, and the laboratory's capabilities. The protocols and insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of these medicinally important heterocyclic compounds.
References
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions.Science.gov.
- Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance.PubMed.
- Synthesis of Medicinally Important Quinazolines and Their Deriv
- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.MDPI.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.
- Synthesis of Quinazolinyl Chalcone Derivatives.
- Quinazoline synthesis.Organic Chemistry Portal.
- METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW).Journal of Chemistry and Technologies.
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.ScienceDirect.
- “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile.
- 2-Aminobenzonitrile.
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- Quinazoline derivatives: synthesis and bioactivities.
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Deriv
- Ethyl 2-chloroquinazoline-4-carboxyl
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
- 4-Thiazolecarboxylic acid, ethyl ester.Organic Syntheses Procedure.
- Novel Routes to Quinazolin-2,4-dione and Benzopyrimidino [4,5-b]naphthalen-2,4-dione Derivatives.
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis of Quinazolinyl Chalcone Derivatives | Atlantis Press [atlantis-press.com]
- 10. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of the Ethyl Quinazoline-2-Carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinazoline Core in Modern Drug Discovery
The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Ethyl quinazoline-2-carboxylate, in particular, serves as a versatile and strategic starting material. The ester at the C2 position provides a reactive handle for derivatization, while the quinazoline ring itself offers multiple sites for modification, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth exploration of key strategies for the functionalization of the ethyl quinazoline-2-carboxylate ring system. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into reaction mechanisms, regioselectivity, and optimization. The protocols described herein are designed to be robust and serve as a foundation for the development of novel quinazoline-based therapeutics.
Section 1: Foundational Strategies - Nucleophilic Aromatic Substitution (SNAr)
The inherent electron-deficient nature of the pyrimidine portion of the quinazoline ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. This is one of the most direct and widely used methods for introducing diversity. To leverage this pathway, the target position must first be equipped with a suitable leaving group, typically a halide.
Mechanistic Insight
The SNAr reaction on a halo-quinazoline proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the ring. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position due to the electronic influence of the adjacent nitrogen atom.[4][5]
Diagram: SNAr Mechanism on a 4-Chloroquinazoline
Caption: The two-step addition-elimination mechanism of SNAr.
Protocol: Amination at the C4 Position
This protocol details the synthesis of ethyl 4-amino-quinazoline-2-carboxylate derivatives from the corresponding 4-chloro precursor.
Materials:
-
Ethyl 4-chloroquinazoline-2-carboxylate (1.0 equiv)
-
Desired amine (e.g., aniline, morpholine) (1.2 equiv)
-
Solvent: Isopropanol or N,N-Dimethylformamide (DMF)
-
Base (optional, for amine HCl salts): Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Setup: To a round-bottom flask, add ethyl 4-chloroquinazoline-2-carboxylate (1.0 equiv) and the chosen solvent (e.g., isopropanol, 10 mL per mmol of substrate).
-
Reagent Addition: Add the amine (1.2 equiv). If the amine is provided as a hydrochloride salt, add DIPEA (2.5 equiv) to liberate the free base.
-
Reaction: Stir the mixture at 80 °C (or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold solvent. This solid is often the desired product.
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic phase and purify the crude product by silica gel column chromatography or recrystallization to yield the pure ethyl 4-(substituted-amino)quinazoline-2-carboxylate.
Section 2: Advanced C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C, C-N, and C-O bonds, offering unparalleled efficiency in constructing complex molecular architectures from halo-quinazolines.[4][6] These methods provide access to a vast array of derivatives that are inaccessible through classical methods.
Overview of Key Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid/ester) | C-C (sp²) | Pd(dppf)Cl₂, Pd(PPh₃)₄ |
| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) |
| Buchwald-Hartwig | Amine, Amide | C-N | Pd₂(dba)₃, Xantphos, SPhos |
| Stille | Organostannane | C-C | Pd(PPh₃)₄ |
| Negishi | Organozinc | C-C | Pd(PPh₃)₄, Ni(dppe)Cl₂ |
This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the functionalization of halo-quinazolines.[7][8]
Diagram: Generalized Palladium Cross-Coupling Cycle
Caption: The fundamental catalytic cycle for palladium cross-coupling.
Protocol: Suzuki-Miyaura Coupling at the C4 Position
This protocol describes a general procedure for the arylation of ethyl 4-chloroquinazoline-2-carboxylate with an arylboronic acid.
Materials:
-
Ethyl 4-chloroquinazoline-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Base: Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Phase-Transfer Catalyst (optional but recommended): Tetrabutylammonium bromide (NBu₄Br) (5 mol%)
-
Solvent System: Toluene and Water (e.g., 2:1 or 3:1 v/v)
-
Schlenk flask or sealed reaction tube, nitrogen/argon source
Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask or sealed tube, add ethyl 4-chloroquinazoline-2-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), Na₂CO₃ (3.0 equiv), and NBu₄Br (0.05 equiv).
-
Degassing: Evacuate the vessel and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 2:1, 10 mL per mmol of substrate) via syringe.
-
Reaction: Heat the mixture to 100-115 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[7]
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer to a separatory funnel and wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired ethyl 4-aryl-quinazoline-2-carboxylate.
Causality Note: The biphasic toluene/water system is used because the inorganic base (Na₂CO₃) is soluble in the aqueous phase while the organic reactants are in the toluene phase. The phase-transfer catalyst, NBu₄Br, facilitates the transport of the base or boronate species across the phase boundary, accelerating the reaction.[7]
Section 3: Modern Approaches - Direct C-H Functionalization
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials (like halides), offering a more atom- and step-economical approach.[3] These reactions typically employ a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) that can activate a specific C-H bond, often guided by a directing group within the molecule.
Mechanistic Considerations
In the context of the quinazoline ring, the nitrogen atoms can act as inherent directing groups, guiding the catalyst to activate adjacent C-H bonds. For ethyl quinazoline-2-carboxylate, the C8 position is a primary target for directed C-H functionalization due to the favorable formation of a five-membered metallacyclic intermediate with the N1 atom.
Diagram: C-H Functionalization Workflow
Caption: General workflow for transition-metal-catalyzed C-H functionalization.
Protocol: Rhodium-Catalyzed C-H Amination/Annulation
This protocol is adapted from methodologies developed for related N-heterocycles and demonstrates the synthesis of novel fused quinazoline systems.[9]
Materials:
-
Ethyl quinazoline-2-carboxylate (1.0 equiv)
-
Dioxazolone derivative (1.2 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Additive: Silver tetrafluoroborate (AgBF₄) (10 mol%)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Schlenk tube, nitrogen/argon source
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add ethyl quinazoline-2-carboxylate (1.0 equiv), the dioxazolone derivative (1.2 equiv), [Cp*RhCl₂]₂ (0.025 equiv), and AgBF₄ (0.10 equiv) to a Schlenk tube.
-
Solvent Addition: Add anhydrous DCE (5 mL per mmol of substrate).
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove metal salts, washing with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the functionalized quinazoline derivative.
Causality Note: The Rh(III) catalyst is activated by the silver salt, which acts as a halide scavenger. The dioxazolone serves a dual role as both the coupling partner and an internal oxidant, allowing the Rh(III) catalytic cycle to proceed without an external oxidant.[9]
Section 4: Derivatization of the C2-Ester Moiety
The ethyl ester at the C2 position is a powerful synthetic handle for introducing further diversity, most commonly through conversion to amides, which are prevalent in bioactive molecules.[10][11]
Protocol: Amide Formation from Ethyl 2-Carboxylate
This protocol describes the direct aminolysis of the ester to form a quinazoline-2-carboxamide.
Materials:
-
Ethyl quinazoline-2-carboxylate derivative (1.0 equiv)
-
Primary or secondary amine (2.0-3.0 equiv)
-
Lewis Acid (optional): Trimethylaluminum (AlMe₃, 2M in toluene)
-
Solvent: Toluene or Dioxane
-
Anhydrous reaction vessel, nitrogen/argon atmosphere
Procedure:
-
Setup: To an oven-dried, nitrogen-flushed flask, add the desired amine (2.0 equiv) and anhydrous toluene. Cool the solution to 0 °C.
-
Lewis Acid Activation (Optional but recommended for less reactive amines): Slowly add trimethylaluminum (2.0 equiv) to the amine solution. Stir for 30 minutes at 0 °C. This pre-forms the aluminum amide, which is a more potent nucleophile.
-
Substrate Addition: Add a solution of the ethyl quinazoline-2-carboxylate derivative (1.0 equiv) in anhydrous toluene dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup (Quenching):
-
Cool the reaction to 0 °C.
-
Very carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Caution: Gas evolution.
-
Stir vigorously for 1-2 hours until the phases become clear.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
- Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC Source: NIH URL
- Title: Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyloxyquinazolines with Indoles Source: Thieme Connect URL
- Title: 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones Source: Royal Society of Chemistry URL
- Title: Quinazoline Synthesis via Rh(III)
- Title: C–H functionalization of quinazolinones by transition metal catalysis Source: RSC Publishing URL
- Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromobenzo[h]quinazoline Source: Benchchem URL
- Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates Source: MDPI URL
- Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC Source: NIH URL
- Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: MDPI URL
- Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC Source: PubMed Central URL
- Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Source: ACS Publications URL
- Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents Source: MDPI URL
- Title: Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance Source: PubMed URL
- Title: Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Source: Research and Reviews URL
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Quinazoline-2-carboxylate
Welcome to the dedicated technical support center for the synthesis of ethyl quinazoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.
Introduction
The synthesis of ethyl quinazoline-2-carboxylate is a critical step in the development of various pharmaceuticals. While several synthetic routes exist, this guide focuses on the common and often challenging methods, providing practical solutions to frequently encountered issues. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of ethyl quinazoline-2-carboxylate?
A1: The two most prevalent starting materials are 2-aminobenzonitrile and anthranilic acid derivatives. The choice between them often depends on the availability of reagents, desired scale, and the specific synthetic strategy being employed.[1][2]
Q2: I'm experiencing a very low yield. What are the primary factors I should investigate?
A2: Low yields in quinazoline synthesis are a common hurdle. The key parameters to scrutinize are:
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical. Many classical quinazoline syntheses require high temperatures, sometimes exceeding 120°C.[3]
-
Solvent Polarity: The polarity of your solvent can significantly influence the reaction pathway. Polar aprotic solvents like DMF or DMSO, or polar protic solvents such as ethanol, often improve yields compared to non-polar options.[4]
-
Base Strength: The base used for deprotonation and cyclization steps must be of appropriate strength for your specific protocol. An insufficiently strong base can lead to an incomplete reaction.[4]
-
Purity of Starting Materials: Impurities in your 2-aminobenzonitrile or other reactants can lead to unwanted side reactions, consuming your starting material and reducing the yield of the desired product.[5]
Q3: My product is an oil or resinous material and is difficult to purify. What should I do?
A3: The formation of oily or resinous products can be challenging. A recommended first step is to attempt precipitation by dissolving the crude material in a minimal amount of a suitable solvent and then adding a non-solvent to induce precipitation. If this is unsuccessful, column chromatography is the most effective method for separating the desired ethyl quinazoline-2-carboxylate from resinous impurities.[6]
Q4: During purification by column chromatography, my compound is streaking or not moving from the baseline.
A4: This is a common issue when purifying polar compounds like quinazoline derivatives on silica gel. Carboxylic acid functionalities, if present due to hydrolysis of the ester, can strongly interact with the silica. To address this, you can:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.
-
Acidify the Eluent: Adding a small amount of acetic acid to the eluent can help to protonate the compound and reduce its interaction with the silica gel, improving elution.
Troubleshooting Guide: Low Yield of Ethyl Quinazoline-2-carboxylate
This section provides a systematic approach to diagnosing and resolving issues leading to low product yield.
| Observation | Potential Cause | Suggested Solution |
| Low or no product formation (monitored by TLC/LC-MS) | Suboptimal Reaction Temperature | Perform small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) to identify the optimal condition.[5] |
| Incorrect Solvent Choice | Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile). Polar solvents often favor the desired quinazoline formation.[5] | |
| Inefficient Base | If using a weak base, consider switching to a stronger base to ensure complete deprotonation of the starting materials. | |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture can lead to the hydrolysis of starting materials and intermediates. | |
| Multiple spots on TLC, indicating side product formation | Side Reactions | Analyze aliquots of the reaction at different time points to determine the optimal reaction time that maximizes product formation while minimizing byproducts.[5] |
| Decomposition of Product | If the product is unstable under the reaction conditions, consider a milder synthetic route or shorter reaction times. You can test the stability of your purified product under the reaction conditions.[5] | |
| Low isolated yield after workup and purification | Product Loss During Extraction | Optimize the pH of the aqueous layer during workup to ensure the product is in its neutral, less water-soluble form. Screen different organic solvents for extraction to find the one with the highest recovery.[5] |
| "Oiling Out" During Recrystallization | This occurs when the compound separates as a liquid. Try increasing the solvent volume, slowing the cooling process, or using a different solvent system.[6] | |
| Irreversible Adsorption on Silica Gel | If using column chromatography, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Quinazoline-2-carboxylate from 2-Aminobenzonitrile
This protocol outlines a general procedure for the synthesis of ethyl quinazoline-2-carboxylate. Optimization of specific parameters may be necessary for your particular setup.
Materials:
-
2-Aminobenzonitrile
-
Ethyl Chloroformate
-
Anhydrous Pyridine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Cool the solution to 0°C in an ice bath and add anhydrous pyridine (1.2 eq).
-
Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl quinazoline-2-carboxylate.
Protocol 2: Purification by Recrystallization
For further purification, recrystallization can be employed.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures thereof) at room and elevated temperatures to find a suitable solvent system (high solubility when hot, low solubility when cold).
-
Dissolution: Dissolve the crude ethyl quinazoline-2-carboxylate in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low yields.
General Synthetic Pathway
Caption: General synthesis of ethyl quinazoline-2-carboxylate.
References
-
MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(10), 1447. Retrieved from [Link]
-
General procedure for the preparation of 1-18. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. 39(4). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(1), 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 22(9), 1485. Retrieved from [Link]
-
ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. 5(16), 9476–9484. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 347(4), 239-250. Retrieved from [Link]
-
ResearchGate. (2020). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP1990337A1 - Quinazoline derivatives, preparation methods and uses thereof.
-
MDPI. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(23), 7241. Retrieved from [Link]
-
DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1035-1046. Retrieved from [Link]
- Google Patents. (n.d.). CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
Sources
"common side products in the synthesis of ethyl quinazoline-2-carboxylate"
Welcome to the dedicated technical support resource for the synthesis of ethyl quinazoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions formatted to address the practical challenges encountered during synthesis, helping you to optimize your reaction outcomes, minimize side product formation, and streamline purification.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of ethyl quinazoline-2-carboxylate, providing insights into their root causes and offering detailed protocols for their resolution.
Issue 1: Low or No Yield of Ethyl Quinazoline-2-carboxylate
Question: I am attempting to synthesize ethyl quinazoline-2-carboxylate from 2-aminobenzonitrile and ethyl cyanoformate (or a similar electrophile), but I am observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this synthesis are a common challenge and can often be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][2]
Root Cause Analysis & Mitigation Strategies:
-
Purity of Starting Materials: The purity of 2-aminobenzonitrile is critical. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.
-
Recommendation: Always verify the purity of your 2-aminobenzonitrile using techniques like NMR or melting point analysis. If necessary, recrystallize the starting material before use.
-
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of degradation products or side reactions.
-
Recommendation: A systematic optimization of the reaction temperature and time is recommended. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
-
Incomplete Cyclization: The reaction proceeds through an intermediate which must cyclize to form the quinazoline ring. Incomplete cyclization is a frequent cause of low yields.[2]
-
Recommendation: Ensure that the reaction conditions (e.g., presence of a suitable catalyst, adequate temperature and time) are sufficient to drive the cyclization to completion. In some cases, changing the solvent to a higher boiling point solvent can be beneficial.
-
Issue 2: Presence of a Significant Amount of an Unwanted Side Product
Question: My reaction mixture shows a significant spot on TLC, which I suspect is a side product. What are the common side products in the synthesis of ethyl quinazoline-2-carboxylate and how can I minimize their formation?
Answer:
The formation of side products is a primary contributor to reduced yields and purification challenges. The nature of these impurities is dependent on the specific synthetic route employed.
Common Side Products and Their Prevention:
-
Quinazoline-2-carboxylic acid: This is a common byproduct resulting from the hydrolysis of the ethyl ester group of the final product. This can occur during the reaction if water is present, or during the work-up.
-
Mechanism of Formation: The ester is susceptible to both acid- and base-catalyzed hydrolysis.
-
Prevention:
-
Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If an aqueous wash is necessary, use neutral or mildly acidic/basic solutions and minimize the contact time.
-
-
-
Dimerization or Polymerization of 2-Aminobenzonitrile: Under certain conditions, especially at elevated temperatures or in the presence of certain catalysts, 2-aminobenzonitrile can undergo self-condensation reactions.
-
Prevention:
-
Maintain the recommended reaction temperature and avoid overheating.
-
Consider adding the 2-aminobenzonitrile slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
-
Formation of N-Acylated 2-Aminobenzonitrile: The amino group of 2-aminobenzonitrile can react with the electrophile (e.g., ethyl cyanoformate) without subsequent cyclization, leading to an acylated intermediate that does not form the desired product.
-
Prevention:
-
Optimize the stoichiometry of the reactants. An excess of the cyclizing agent or the presence of a catalyst that promotes cyclization can disfavor the formation of the stable, uncyclized intermediate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for ethyl quinazoline-2-carboxylate?
A1: A prevalent method involves the reaction of 2-aminobenzonitrile with an electrophilic source of the ethoxycarbonyl group, such as ethyl cyanoformate or diethyl oxalate, often in the presence of a catalyst. Another approach is based on the Pinner reaction, where 2-aminobenzonitrile is treated with anhydrous ethanol and a strong acid like HCl gas to form an intermediate imidate, which then cyclizes.
Q2: How can I effectively purify crude ethyl quinazoline-2-carboxylate?
A2: Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: A common solvent system for recrystallization is a mixture of ethanol and water, or ethyl acetate and hexanes. The choice of solvent will depend on the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from both more polar and less polar impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes. To separate the product from the hydrolyzed side product (quinazoline-2-carboxylic acid), a small amount of a basic modifier like triethylamine can be added to the eluent to keep the acidic impurity on the column.
Q3: How can I confirm the identity and purity of my synthesized ethyl quinazoline-2-carboxylate?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Quinazoline-2-carboxylate from 2-Aminobenzonitrile and Ethyl Cyanoformate
-
To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane or toluene), add ethyl cyanoformate (1.1 eq).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield ethyl quinazoline-2-carboxylate.
Visualizing Reaction Pathways
Diagram 1: Synthesis and Potential Side Product Formation
Caption: Synthetic pathway and common side products.
Data Summary
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Starting Material Purity | >98% | Formation of side products, low yield. |
| Solvent | Anhydrous Dioxane or Toluene | Hydrolysis of product, side reactions. |
| Reaction Temperature | Reflux | Incomplete reaction (too low), degradation (too high). |
| Work-up pH | Neutral to slightly acidic | Hydrolysis of the ester group. |
References
Sources
Technical Support Center: Troubleshooting Poor Solubility of Ethyl Quinazoline-2-Carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with ethyl quinazoline-2-carboxylate derivatives. This guide is structured in a question-and-answer format to directly address common issues faced during experimentation. The following sections provide in-depth explanations, step-by-step protocols, and visual aids to navigate and resolve poor solubility, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: My ethyl quinazoline-2-carboxylate derivative won't dissolve in aqueous buffers for my in vitro assay. What is the primary reason for this, and what is my first step?
A1: The poor water solubility of many ethyl quinazoline-2-carboxylate derivatives is fundamentally linked to their molecular structure. These compounds typically feature a rigid, fused heterocyclic quinazoline ring system, which, especially when combined with lipophilic substituents, results in high crystal lattice energy and low polarity.[1] This molecular architecture makes it energetically unfavorable for water molecules to effectively solvate the compound, leading to limited aqueous solubility. Many such compounds are categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, defined by low solubility and high permeability.[1]
Your immediate first step is not to abandon the experiment but to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most prevalent and recommended choice for this purpose.[1]
Initial Protocol: Preparing a DMSO Stock Solution
-
Solvent Selection: Use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubilizing capacity for highly hydrophobic compounds.
-
Dissolution: Add the appropriate amount of your derivative to the DMSO. To aid dissolution, especially for resistant compounds, gentle warming (37-50°C) and ultrasonication can be very effective.[1][2]
-
Dilution into Aqueous Buffer: When diluting the DMSO stock into your final aqueous assay buffer, it is critical to do so incrementally while vortexing or stirring the buffer. This rapid mixing helps to disperse the compound and prevent immediate precipitation. If precipitation still occurs, it's a clear indicator that the final concentration of your compound exceeds its solubility limit in the final DMSO/aqueous buffer mixture.
Q2: I've successfully created a DMSO stock, but my compound precipitates out of the aqueous buffer upon dilution. How can I resolve this "precipitation upon dilution" issue?
A2: This is a very common challenge. The dramatic change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous medium causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple adjustments to more complex formulation approaches.
Troubleshooting Workflow for Precipitation
Caption: A stepwise approach to resolving compound precipitation.
Detailed Strategies:
-
Reduce Final Concentration: The most straightforward approach is to lower the final desired concentration of your compound in the assay. It's possible your target concentration is simply too high for the compound's intrinsic solubility in the final solvent system.
-
Introduce a Co-solvent: Adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer can significantly increase the solubility of your derivative.[1][3][4] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[5][6]
Co-solvent Typical Final Concentration (v/v) Notes Ethanol 1-5% Biocompatible, but can affect some enzyme activities. Propylene Glycol (PG) 1-10% Generally well-tolerated in cell-based assays. Polyethylene Glycol (PEG 300/400) 1-10% Effective for many poorly soluble drugs.[6] -
Use Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic ethyl quinazoline-2-carboxylate derivative, keeping it dispersed in the aqueous solution.[1]
Surfactant Typical Final Concentration Notes Polysorbate 80 (Tween® 80) 0.01-0.1% Widely used, but check for interference with your assay. Pluronic® F-68 0.01-0.1% Another common and effective choice. -
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and enhancing solubility.[2][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Protocol for Cyclodextrin Complexation:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 20% w/v).
-
Prepare your concentrated ethyl quinazoline-2-carboxylate derivative stock in DMSO.
-
Add the DMSO stock to the HP-β-CD solution and mix thoroughly. Pre-incubating this mixture can be beneficial.[1]
-
Finally, dilute this complexed solution into your final assay buffer.
Q3: Can adjusting the pH of my buffer improve the solubility of my ethyl quinazoline-2-carboxylate derivative?
A3: Yes, pH adjustment can be a very powerful tool, provided your molecule has ionizable functional groups. The quinazoline scaffold itself contains basic nitrogen atoms.[1] Consequently, the solubility of these derivatives is often pH-dependent.[1][9][10][11]
-
For Basic Derivatives: If your derivative is a weak base, lowering the pH of the buffer (making it more acidic) will cause the basic nitrogen atoms to become protonated (ionized). This charged form of the molecule will generally be significantly more soluble in aqueous media.[1]
-
For Acidic Derivatives: Conversely, if your molecule has an acidic functional group (e.g., a carboxylic acid substituent), increasing the pH (making it more basic) will deprotonate that group, forming a more soluble salt.
Workflow for pH-dependent Solubility Testing
Caption: Decision process for utilizing pH to enhance solubility.
Important Considerations:
-
Assay Compatibility: Ensure that the optimal pH for solubility does not negatively impact the stability of your compound or the integrity of your biological assay (e.g., enzyme activity, cell viability).
-
pKa Value: If the pKa of your compound is known, you can more precisely select a buffer pH. For weak bases, a pH at least 2 units below the pKa will ensure the compound is predominantly in its ionized, more soluble form.[12]
Q4: I am observing inconsistent results between batches of my synthesized compound. Could polymorphism be the cause of these solubility differences?
A4: Absolutely. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility.[13][14][15][16] Different polymorphs have distinct crystal lattice arrangements, leading to variations in physical properties, including melting point, stability, and, critically, solubility.[16]
-
Metastable vs. Stable Forms: Generally, a thermodynamically stable polymorph will have a lower solubility and slower dissolution rate.[13][15] Metastable forms, being higher in energy, are typically more soluble.[7][14] However, metastable forms can convert to the more stable form over time, especially in solution.[14]
-
Impact on Experiments: If different synthesis batches produce different polymorphic forms, you will likely observe batch-to-batch variability in solubility and dissolution rates, leading to inconsistent experimental outcomes.[13]
Investigating Polymorphism:
-
Analytical Characterization: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and solid-state NMR to characterize the crystal form of each batch.[16]
-
Controlled Crystallization: Develop a robust and consistent crystallization protocol to ensure you are always producing the same polymorphic form. This involves carefully controlling parameters like solvent, temperature, and cooling rate.
-
Amorphous Forms: In some cases, generating an amorphous (non-crystalline) solid dispersion can be a strategy to bypass polymorphism-related solubility issues altogether.[16][17] Amorphous forms lack a crystal lattice, generally making them more soluble than their crystalline counterparts.[16]
Q5: For in vivo studies, what advanced formulation strategies can I consider for a highly insoluble ethyl quinazoline-2-carboxylate derivative?
A5: When moving to in vivo studies, simple solutions are often insufficient. Advanced formulation is required to achieve adequate bioavailability. Here are some established strategies:
-
Solid Dispersions: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[8][18][19] This can be achieved through methods like spray drying or hot-melt extrusion.[8] The solid dispersion enhances solubility by reducing particle size to the molecular level and by keeping the drug in a higher-energy amorphous state.[19][20]
-
Particle Size Reduction (Micronization/Nanonization): The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles.[7] Reducing particle size from micrometers to nanometers dramatically increases the surface area, leading to faster dissolution.[7][17][18] Techniques include nanomilling and high-pressure homogenization.[18]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems are an excellent option.[17][18] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), consist of oils, surfactants, and co-solvents that encapsulate the drug.[8] Upon contact with gastrointestinal fluids, they spontaneously form fine emulsions, presenting the drug in a solubilized state ready for absorption.[7]
Summary of Advanced Formulation Strategies
| Strategy | Mechanism of Solubility Enhancement | Key Advantages |
| Solid Dispersion | Molecular dispersion, conversion to amorphous state, improved wettability.[19][20] | Significant increase in dissolution rate.[1] |
| Nanonization | Increased surface area, leading to a faster dissolution rate.[7][18] | Applicable to a wide range of compounds. |
| Lipid-Based Systems (SEDDS) | Pre-dissolving the drug in a lipid vehicle; spontaneous emulsification in situ.[2][7] | Enhances both solubility and absorption of lipophilic drugs. |
Experimental Protocols
Protocol: Shake-Flask Method for Thermodynamic Solubility Measurement
This protocol determines the equilibrium solubility of your compound, providing a baseline for your formulation efforts.
-
Preparation: Add an excess amount of the solid ethyl quinazoline-2-carboxylate derivative to a known volume of the test medium (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[21]
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. Helium. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. ResearchGate. [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. [Link]
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solubility enhancement and cosolvency by madhavi | PPTX. Slideshare. [Link]
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Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. ResearchGate. [Link]
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Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. [Link]
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Impact of Polymorphism on Drug Formulation and Bioavai. JOCPR. [Link]
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(PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Academia.edu. [Link]
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Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
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Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
- Method for determining solubility of a chemical compound.
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Quinazoline-2-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of quinazoline-2-carboxylates, a critical scaffold in medicinal chemistry.[1][2] It addresses common challenges and offers practical, evidence-based solutions to optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of quinazoline-2-carboxylates.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in quinazoline synthesis can be attributed to several factors. A systematic approach to troubleshooting is essential.[3][4] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants, such as 2-aminobenzonitriles or aldehydes, can lead to unwanted side reactions and significantly reduce the yield of your desired product.[3]
-
Suboptimal Reaction Temperature: The temperature needs to be carefully optimized. Some reactions require significant heat to overcome the activation energy, while others may proceed under milder conditions.[3][4]
-
Incorrect Solvent Choice: The polarity and boiling point of the solvent are critical.[3][4] Polar solvents often favor the desired cyclization, while non-polar solvents might lead to the formation of undesired byproducts.[5] For instance, in some syntheses, polar solvents like DMF and water have been shown to provide excellent yields, whereas non-polar solvents like toluene and THF are less effective.[3][5]
-
Inefficient Catalyst Activity: If you are employing a catalyzed reaction, the choice of catalyst, its loading, and the presence of any potential inhibitors are crucial factors that can impact the yield.[3]
Q2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
The formation of byproducts is a common challenge. To enhance selectivity, consider the following:
-
Reaction Temperature Control: Fine-tuning the reaction temperature can often favor the kinetic product over thermodynamic byproducts, or vice-versa. Running a temperature screen is a practical approach to identify the optimal conditions.[3]
-
Solvent Screening: As mentioned, solvent polarity can influence the reaction pathway.[5] Experimenting with a range of solvents with varying polarities can help to suppress side reactions.[3]
-
Catalyst Selection: In catalyzed reactions, the nature of the catalyst can dramatically influence selectivity. For example, certain metal-catalyzed reactions are known to be highly selective for specific quinazoline derivatives.[6][7]
-
Atmosphere Control: Some reactions are sensitive to air and moisture.[8] Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions and improve the overall outcome.
Q3: What are the best practices for purifying quinazoline-2-carboxylates?
Purification can be challenging due to the properties of the final product. Here are some recommended techniques:
-
Column Chromatography: This is a standard method for purification. However, the product may sometimes adsorb strongly to silica gel.[3] In such cases, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3]
-
Recrystallization: This is an effective method for obtaining highly pure crystalline products. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[3]
-
Extraction: During the workup, optimizing the pH of the aqueous layer is crucial to ensure the product is in its neutral, less water-soluble form, thereby maximizing its extraction into the organic phase.[3]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your synthesis.
| Issue | Possible Cause | Troubleshooting Steps & Optimization |
| Low or No Product Formation | Poor Quality of Starting Materials | Verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehyde) using techniques like NMR, GC-MS, or by checking the melting point.[3] Consider purifying starting materials by distillation for liquids or recrystallization for solids.[3] |
| Suboptimal Reaction Temperature | Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the reaction progress by TLC or LC-MS to identify the optimal temperature.[3] | |
| Incorrect Solvent | Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[3] | |
| Inactive Catalyst (for catalyzed reactions) | Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Optimize the catalyst loading.[3] | |
| Multiple Spots on TLC (Indicating Byproducts) | Side Reactions | Adjust the reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed and before significant byproduct formation occurs. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of byproducts. | |
| Difficulty in Product Isolation/Purification | Product Loss During Extraction | Optimize the pH of the aqueous layer during workup to ensure the product is in a neutral, less water-soluble form.[3] Screen different extraction solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) to find the most effective one.[3] |
| Product Precipitation/Crystallization Issues | If recrystallizing, ensure the correct solvent or solvent mixture is used. Slow cooling of the solution can promote the formation of purer crystals.[3] | |
| Loss on Silica Gel Column | If the product is adsorbing irreversibly to the silica gel, try using a different stationary phase like alumina or deactivating the silica gel with triethylamine.[3] |
Section 3: Experimental Protocols & Methodologies
This section provides a generalized, step-by-step protocol for a common synthetic route to quinazoline-2-carboxylates. Note: This is a representative protocol and may require optimization for specific substrates.
Example Protocol: Synthesis of a Quinazoline-2-carboxylate Derivative
This protocol outlines a general procedure and should be adapted based on the specific reactants and desired product.
Step 1: Reagent Preparation
-
Ensure all starting materials are pure and dry.[8]
-
Degas solvents if the reaction is sensitive to oxygen.
Step 2: Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminobenzonitrile derivative and the appropriate carbonyl compound.
-
Add the chosen solvent under an inert atmosphere if necessary.[8]
-
If the reaction is catalyzed, add the catalyst at this stage.
Step 3: Reaction Execution
-
Heat the reaction mixture to the optimized temperature.
-
Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
Step 4: Workup
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration.
-
If the product is in solution, perform an aqueous workup. This typically involves washing the organic layer with water and brine. The pH of the aqueous layer may need to be adjusted to ensure the product is in a neutral form for efficient extraction.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
Step 5: Purification
-
Purify the crude product using column chromatography on silica gel or recrystallization from a suitable solvent.[3]
Section 4: Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in quinazoline-2-carboxylate synthesis.
Caption: A decision tree for troubleshooting quinazoline synthesis.
Generalized Reaction Scheme
This diagram illustrates a common synthetic pathway to quinazoline-2-carboxylates.
Caption: A simplified reaction scheme for quinazoline-2-carboxylate synthesis.
References
- Benchchem. Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- Wikipedia. Quinazoline.
- ResearchGate.
- Benchchem.
- Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- Organic Chemistry Portal. Quinazoline synthesis.
- Oriental Journal of Chemistry.
- ResearchGate. (PDF)
- PubMed Central.
- PubMed Central.
- PubMed. Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance.
- ResearchGate.
- ResearchGate. Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a.
- Organic Letters. A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones.
- ResearchGate. Plausible mechanism for the synthesis of (a) quinazoline (b)
- Universal Journal of Pharmaceutical Research.
- Benchchem. Troubleshooting common issues in quinazoline synthesis protocols.
- ACS Publications. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
- Der Pharma Chemica. Optimization of solid phase synthesis of quinazolin-4-ones.
- NIH. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
- PubMed Central. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- Journal of Chemistry and Technologies.
- ResearchGate. (PDF) Quinazolines Synthesis & QSAR Study.
- NIH. Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis.
- ACS Publications. Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.
- Research and Reviews. Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents.
- Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs.
Sources
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of Ethyl Quinazoline-2-Carboxylate
Here is the technical support center for the degradation pathways of ethyl quinazoline-2-carboxylate under acidic conditions.
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists investigating the stability of ethyl quinazoline-2-carboxylate, a common scaffold in drug discovery. Understanding its degradation under acidic conditions is critical for predicting shelf-life, ensuring drug efficacy, and identifying potential degradants. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your stability studies.
Part 1: Frequently Asked Questions (FAQs) - Core Degradation Mechanisms
This section addresses the fundamental chemical principles governing the degradation of ethyl quinazoline-2-carboxylate in an acidic environment.
Q1: What is the primary degradation pathway for ethyl quinazoline-2-carboxylate under mild acidic conditions?
The principal degradation route is the acid-catalyzed hydrolysis of the ethyl ester at the C2 position.[1][2] This is a classic organic reaction, essentially the reverse of a Fischer esterification, where water acts as a nucleophile.[3][4] The reaction is catalyzed by hydronium ions (H₃O⁺) and is reversible, meaning an excess of water is required to drive the reaction toward the hydrolysis products.[3][4]
The two primary products of this pathway are:
-
Quinazoline-2-carboxylic acid
-
Ethanol
The reaction begins with the protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon for nucleophilic attack by a water molecule.[4]
Q2: Can the quinazoline ring itself degrade under acidic conditions?
Yes, while the quinazoline core is stable in cold, dilute acid, it can undergo cleavage under more strenuous conditions, such as boiling in acid.[5][6] This secondary degradation pathway involves the hydrolysis of the pyrimidine portion of the bicyclic system.[7]
Upon heating in a sufficiently concentrated acid, the quinazoline ring can open to form:
-
o-Aminobenzaldehyde (which may further self-condense)
-
Formic acid
This pathway is significantly more destructive and typically requires higher temperatures and/or stronger acid concentrations than simple ester hydrolysis.
Q3: What are the expected degradation products I should be looking for?
Based on the two main pathways, you should primarily monitor for the appearance of quinazoline-2-carboxylic acid . For a comprehensive analysis, especially if your study involves elevated temperatures, you should also consider the potential for minor byproducts:
-
Major Degradant: Quinazoline-2-carboxylic acid.
-
Minor Degradants (under forcing conditions):
-
Quinazoline: Formed via decarboxylation of quinazoline-2-carboxylic acid, especially if heat is applied.
-
o-Aminobenzaldehyde: A key indicator of heterocyclic ring cleavage.[7]
-
Q4: Why is precise temperature control so critical in these degradation studies?
Temperature is a critical parameter that dictates not only the rate of degradation but also the dominant degradation pathway.
-
Accelerating Kinetics: As with most chemical reactions, increasing the temperature will accelerate the rate of both ester hydrolysis and ring cleavage.
-
Shifting Pathways: More importantly, higher temperatures provide the necessary activation energy to initiate the more destructive ring-opening pathway.[5][6] A study conducted at room temperature might exclusively show ester hydrolysis, while the same experiment at 80 °C could produce a complex mixture of hydrolysis and ring cleavage products. Therefore, maintaining a consistent and accurately recorded temperature is essential for reproducible and interpretable results.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to common problems encountered during the experimental execution of degradation studies.
Q1: My degradation rate is much faster/slower than anticipated. What factors should I investigate?
Several factors can influence the reaction kinetics:
-
Acid Concentration (pH): The reaction is acid-catalyzed, so the rate is highly dependent on the hydronium ion concentration. Double-check the pH of your medium and ensure the acid used is of the correct concentration.
-
Temperature Fluctuations: A small deviation in temperature can lead to significant changes in reaction rate. Verify the accuracy of your heating apparatus (water bath, heating block).
-
Co-Solvent Effects: If you are using a co-solvent (e.g., methanol, acetonitrile) to aid solubility, its concentration can alter the polarity of the medium and the availability of water, thereby affecting the hydrolysis rate. Ensure the co-solvent to aqueous buffer ratio is consistent across all experiments.
Q2: I'm observing an unexpected peak in my HPLC/LC-MS analysis. How can I approach its identification?
An unknown peak suggests a side reaction or a sequential degradation step.
-
Check for Decarboxylation: The most likely unexpected product is the parent quinazoline, formed from the decarboxylation of the primary degradant, quinazoline-2-carboxylic acid. Compare the retention time and mass-to-charge ratio (m/z) with an authentic standard of quinazoline if available.
-
Look for Ring-Opened Fragments: If the m/z of the unknown peak is significantly lower, it may correspond to fragments from the cleavage of the quinazoline ring, such as o-aminobenzaldehyde.[7]
-
Utilize Tandem Mass Spectrometry (MS/MS): Isolate the unknown peak in the mass spectrometer and perform fragmentation analysis. The resulting fragmentation pattern can provide structural clues to help elucidate the identity of the unknown compound.
-
Conduct a Forced Degradation Study: Intentionally subject the sample to more extreme conditions (e.g., higher temperature, stronger acid) to enrich the concentration of the unknown peak, making it easier to isolate and characterize by techniques like NMR.
Q3: A precipitate formed during my experiment, making sampling difficult. What is it and how can I prevent it?
The most common cause of precipitation is the formation of quinazoline-2-carboxylic acid . Carboxylic acids are often less soluble in acidic aqueous media than their corresponding ethyl esters.
-
Confirmation: Isolate the precipitate by filtration, wash it, and analyze it (e.g., by melting point, IR, or NMR) to confirm its identity.
-
Prevention:
-
Reduce Starting Concentration: Lower the initial concentration of ethyl quinazoline-2-carboxylate to ensure the resulting carboxylic acid remains below its solubility limit.
-
Introduce a Co-solvent: Add a water-miscible organic solvent like acetonitrile or ethanol to the reaction medium to increase the solubility of the degradation product.[8]
-
Q4: My analytical results show poor reproducibility between runs. What are the common sources of error?
Inconsistent results often stem from subtle variations in experimental or analytical procedures.
-
Sample Preparation: Ensure that samples are quenched effectively at each time point to halt the degradation reaction. A common method is to dilute the sample in the mobile phase or a neutralizing buffer before injection.
-
Standard Stability: Verify the stability of your analytical standard (ethyl quinazoline-2-carboxylate) in the solvent used for stock solutions. The standard itself may degrade if prepared in an inappropriate solvent and left at room temperature.
-
HPLC Method Validation: Confirm that your HPLC method is robust. Check for peak purity using a photodiode array (PDA) detector and ensure adequate separation from any degradants or excipients.[9]
-
Evaporation: If experiments are run for extended periods in open or poorly sealed vessels, evaporation of the solvent can concentrate the acid and the reactant, artificially accelerating the degradation rate.
Part 3: Visualized Pathways and Workflows
Degradation Pathway Diagrams
The following diagrams illustrate the key chemical transformations.
Caption: Primary degradation pathway via acid-catalyzed ester hydrolysis.
Caption: Secondary degradation pathway under forcing acidic conditions.
Experimental Workflow Diagram
Caption: General experimental workflow for a kinetic degradation study.
Part 4: Experimental Protocols & Data
Protocol 1: Kinetic Study of Acidic Degradation
Objective: To determine the degradation rate of ethyl quinazoline-2-carboxylate in an acidic medium.
Materials:
-
Ethyl quinazoline-2-carboxylate (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Volumetric flasks, pipettes, and vials
-
Calibrated water bath or heating block
-
Calibrated pH meter
Procedure:
-
Buffer Preparation: Prepare a 0.1 M HCl solution by diluting concentrated HCl in deionized water. Verify the pH.
-
Stock Solution: Accurately prepare a 1 mg/mL stock solution of ethyl quinazoline-2-carboxylate in ACN.
-
Reaction Setup: Add 9.9 mL of the 0.1 M HCl buffer to several sealed vials and place them in the water bath set to the desired temperature (e.g., 60 °C). Allow them to equilibrate for 30 minutes.
-
Initiation: To start the reaction, add 100 µL of the stock solution to one of the pre-heated vials, cap it, vortex briefly, and immediately withdraw a 100 µL sample. This is your T=0 time point.
-
Sampling: Continue to withdraw 100 µL samples at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Quenching: Immediately after withdrawal, quench each sample by diluting it 1:10 in a 50:50 ACN:water mixture to stop the degradation.
-
Analysis: Analyze the quenched samples using the HPLC method described in Protocol 2.
Protocol 2: HPLC-UV Method for Degradation Monitoring
Objective: To separate and quantify ethyl quinazoline-2-carboxylate from its primary degradant, quinazoline-2-carboxylic acid.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Expected Elution Order: Quinazoline-2-carboxylic acid (more polar) will elute before ethyl quinazoline-2-carboxylate (less polar).
Data Summary Table (Illustrative)
The following table shows hypothetical data from a degradation study, which can be used to calculate degradation kinetics (e.g., half-life, rate constant).
| Time (hours) | % Parent Remaining (pH 1.2, 40°C) | % Parent Remaining (pH 1.2, 60°C) | % Quinazoline-2-CA Formed (pH 1.2, 60°C) |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 98.5 | 92.1 | 7.8 |
| 4 | 97.1 | 84.5 | 15.3 |
| 8 | 94.2 | 71.0 | 28.6 |
| 12 | 91.3 | 59.8 | 39.5 |
| 24 | 83.0 | 35.2 | 63.9 |
Part 5: References
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.). Retrieved from
-
Troubleshooting low yields in the synthesis of 2-substituted quinazolines - Benchchem. (n.d.). Retrieved from
-
Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem. (n.d.). Retrieved from
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (n.d.). Retrieved from
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. (n.d.). Retrieved from
-
Quinazoline - Wikipedia. (n.d.). Retrieved from
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (n.d.). Retrieved from
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. (n.d.). Retrieved from
-
Ester to Acid - Common Conditions. (n.d.). Retrieved from
-
A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems - NIH. (2020, March 27). Retrieved from
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (n.d.). Retrieved from
-
Ester hydrolysis - Wikipedia. (n.d.). Retrieved from
-
Quinazoline derivatives & pharmacological activities: a review - SciSpace. (n.d.). Retrieved from
-
hydrolysis of esters - Chemguide. (n.d.). Retrieved from
-
15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Retrieved from
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Ethyl Quinazoline-2-Carboxylates
Welcome to the Technical Support Center for the purification of substituted ethyl quinazoline-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this important class of heterocyclic compounds.
Introduction
Substituted ethyl quinazoline-2-carboxylates are a pivotal scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial and antitubercular properties.[1] The purity of these compounds is paramount for accurate biological evaluation and drug development. However, their purification can present significant challenges due to their varying polarities, solubilities, and stability under different conditions.[2] This guide provides practical, field-proven insights to help you overcome these hurdles and achieve high purity for your target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of substituted ethyl quinazoline-2-carboxylates, offering potential causes and actionable solutions.
Issue 1: Persistent Impurities After Column Chromatography
Observation: Your primary purification by column chromatography yields a product that still shows significant impurities by TLC or HPLC analysis.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your target compound from closely related impurities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[3] A good solvent system should provide a clear separation between your product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4. Consider using a gradient elution to improve separation.[3]
-
-
Column Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands and poor separation.[3]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (e.g., silica gel). If you have a large amount of crude product, consider performing multiple smaller chromatographic runs or a preliminary purification step like recrystallization.
-
-
Co-eluting Impurities: Some impurities may have very similar polarity to your product, making separation by normal-phase chromatography difficult.
Issue 2: Low Recovery or Product Loss During Purification
Observation: You experience a significant loss of your target compound during the purification process, resulting in a low overall yield.
Potential Causes & Solutions:
-
Product Streaking/Tailing on Silica Gel: Highly polar quinazoline derivatives can sometimes adsorb strongly to the silica gel, leading to streaking and incomplete elution.[5]
-
Solution: Consider adding a small amount of a polar modifier, like methanol or triethylamine, to your eluent to reduce strong interactions with the silica gel. For very polar compounds, switching to a more polar stationary phase or using reverse-phase chromatography might be necessary.[5]
-
-
Product Instability: The ester group of ethyl quinazoline-2-carboxylates can be susceptible to hydrolysis under acidic or basic conditions, which might be present in your solvent system or on the silica gel itself.[6][7]
-
Solution: Use neutral, high-purity solvents for chromatography. If you suspect hydrolysis, analyze your crude and purified samples by LC-MS to identify any hydrolysis byproducts. Consider using a neutral stationary phase like alumina if silica gel proves to be too acidic.
-
-
Inappropriate Recrystallization Solvent: Using a solvent in which your product is too soluble, even at low temperatures, will result in significant loss of product in the mother liquor.[3]
-
Solution: Perform small-scale solubility tests to find an ideal recrystallization solvent. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[3]
-
Issue 3: Oiling Out During Recrystallization
Observation: Instead of forming crystals upon cooling, your compound separates as an oil.
Potential Causes & Solutions:
-
Supersaturation is too high: The solution is too concentrated, or the cooling is too rapid, preventing orderly crystal lattice formation.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool much more slowly.[3] Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Adding a seed crystal of the pure compound can also be very effective.[3]
-
-
Presence of Impurities: Impurities can inhibit crystal formation and promote oiling out.
-
Solution: If slow cooling and seeding do not work, it may be necessary to perform another purification step, such as a quick filtration through a small plug of silica gel, to remove the problematic impurities before attempting recrystallization again.
-
Visualization of the Purification Troubleshooting Workflow
Caption: A troubleshooting workflow for the purification of substituted ethyl quinazoline-2-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification technique for a newly synthesized substituted ethyl quinazoline-2-carboxylate?
A1: The choice of the initial purification method depends on the physical state of your crude product and the nature of the impurities.[3] If your crude product is a solid, recrystallization is often a good first choice due to its simplicity and scalability.[4] For crude oils or complex mixtures, column chromatography is generally the preferred starting point.[3]
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is often necessary for comprehensive impurity profiling.[8]
-
TLC and HPLC: These techniques are excellent for determining the number of components in your mixture and assessing purity.[9][10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the molecular weights of your impurities, which can provide clues about their structures (e.g., unreacted starting materials, hydrolysis products).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can help to identify the structures of major impurities if they can be isolated or if their signals are well-resolved from your product's signals.[11]
Q3: My compound is a solid, but it won't crystallize from any solvent I've tried. What should I do?
A3: If a single-solvent recrystallization is not working, a two-solvent recrystallization might be effective.[3] In this technique, you dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating to clarify the solution followed by slow cooling can often induce crystallization. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Q4: Are there any "green" or more sustainable purification methods for these compounds?
A4: Yes, there is a growing interest in developing more environmentally friendly synthetic and purification methods. Some synthetic strategies aim to produce crude products that are pure enough after a simple recrystallization, thereby avoiding chromatography which consumes large volumes of solvents.[4] Research into solvent-free reactions and the use of recyclable catalysts is also an active area.[4]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying substituted ethyl quinazoline-2-carboxylates using flash column chromatography.
-
Stationary Phase Selection: Silica gel (230-400 mesh) is the most common stationary phase for these compounds.[3]
-
Solvent System Selection:
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
If using a gradient, gradually increase the polarity of the eluent over time.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for purifying solid substituted ethyl quinazoline-2-carboxylates by recrystallization.
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.[3]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[3]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Visualization of the General Purification Workflow
Caption: A general workflow for the purification of substituted ethyl quinazoline-2-carboxylates.
References
- BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
- BenchChem. (2025). Technical Support Center: Purification of 4(3H)
- Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009). The Review of Diabetic Studies.
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (2025). Improving the yield and purity of Quinazoline-4,7-diol synthesis.
- Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. (2009). The Review of Diabetic Studies.
- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2020).
- SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
- SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). TSI Journals.
- Bioactive Quinazolinone: Synthetic p
- BenchChem. (2025).
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). PMC.
- Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. (2018).
- Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. (2012). Der Pharma Chemica.
- Reactions of some quinazoline compounds with ethoxymethylenemalonic acid deriv
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). PMC - NIH.
- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
- Ethyl quinazoline-2-carboxyl
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Elsevier.
- STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. (2020). Pharmacy & Pharmacology.
- Ethyl 4-oxo-3H-quinazoline-2-carboxyl
- New quinazoline derivatives, process for their production and pharmaceutical compositions comprising them. (1987).
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central.
- Quinazoline derivatives: synthesis and bioactivities. (2015). PMC - PubMed Central.
- General procedure for the preparation of 1-18. (n.d.).
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- 2-(3-Bromophenyl)
- Ethyl quinazoline-2-carboxyl
- Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxyl
- Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. (1998). PubMed.
- A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc.
- Compound ethyl 4-(4-anilinoanilino)
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- 1. Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Dimer Formation in Ethyl Quinazoline-2-carboxylate Synthesis
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with byproduct formation, specifically dimerization, during the synthesis of ethyl quinazoline-2-carboxylate. Our goal is to provide you with a deep understanding of the root causes of these side reactions and to offer actionable, field-proven strategies to optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What exactly is "dimer formation" in the context of my quinazoline synthesis?
A: Dimer formation refers to an undesired side reaction where two molecules of a reactive intermediate or starting material combine to form a single, larger molecule (a dimer) instead of proceeding along the desired reaction pathway to form your target product. In the synthesis of ethyl quinazoline-2-carboxylate, this often manifests as a high molecular weight impurity that is structurally related to your desired compound, complicating purification and reducing your overall yield.
Q2: Why is dimer formation a significant problem?
A: Dimer formation is problematic for several critical reasons:
-
Reduced Yield: Every molecule of intermediate that forms a dimer is one that does not form your desired product, directly lowering your reaction yield.
-
Purification Challenges: Dimers often have similar polarity and solubility profiles to the target compound, making them difficult to remove via standard techniques like column chromatography or recrystallization.
-
Wasted Reagents: The reaction consumes valuable starting materials and reagents to produce an unwanted byproduct.
-
Inaccurate Biological Data: If not completely removed, dimer impurities can interfere with downstream applications, such as biological assays, leading to unreliable data.
Q3: What are the most common causes of dimer formation in this synthesis?
A: The primary drivers of dimerization are kinetic and thermodynamic factors that favor intermolecular reactions (molecule A + molecule B) over the desired intramolecular reaction (cyclization of molecule A). Key causes include:
-
High Concentration: Increased concentration raises the probability of two reactive intermediates colliding and reacting.[1]
-
High Temperature: Elevated temperatures can provide the activation energy for undesired side reactions and may cause degradation.[1]
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to the accumulation of a reactive intermediate prone to self-reaction.[1]
-
Inefficient Catalysis: In metal-catalyzed reactions (e.g., Ullmann or Buchwald-Hartwig couplings), an inefficient catalyst or improper conditions can promote homocoupling of starting materials.[2][3][4]
-
Slow Intramolecular Cyclization: If the final ring-closing step is slow, it provides a larger window of opportunity for the open-chain intermediate to react with another of its kind.
Q4: How can I identify a dimer impurity in my reaction mixture?
A: You can typically identify a dimer using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A dimer will usually appear as a distinct spot, often with a different Rf value than your product and starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. A dimer will exhibit a mass-to-charge ratio (m/z) that is approximately double that of a related monomeric species, minus the mass of atoms lost during the dimerization reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of a dimer will often show a higher degree of symmetry and a different integration pattern compared to the desired product.
Troubleshooting Guides for Dimer Suppression
This section provides detailed troubleshooting strategies based on common synthetic routes to ethyl quinazoline-2-carboxylate.
Scenario 1: Dimerization during Cyclocondensation Reactions
This scenario is common when synthesizing the quinazoline core from 2-aminobenzonitriles or related precursors with a C2 source like diethyl oxalate. The key is to favor the intramolecular cyclization over an intermolecular reaction.
Problem: Your reaction yields the desired ethyl quinazoline-2-carboxylate but is contaminated with a significant amount of a high molecular weight byproduct, confirmed as a dimer by MS analysis.
Root Cause Analysis: The formation of the quinazoline ring proceeds through a reactive intermediate. At high concentrations, this intermediate can be intercepted by another molecule of itself before the final, desired intramolecular cyclization can occur. This intermolecular reaction is a competing pathway that becomes dominant under unfavorable conditions.
Recommended Actions & Protocols
1. Employ High-Dilution Conditions:
-
Causality: Reducing the concentration of the reaction mixture decreases the statistical probability of two reactive intermediates encountering each other, thereby favoring the intramolecular ring-closing reaction.
-
Action: Run the reaction at a significantly lower concentration (e.g., 0.01-0.05 M). While this may require larger solvent volumes, the improvement in purity and yield often justifies the change.
2. Utilize Slow Addition of a Key Reagent:
-
Causality: This strategy, a practical application of high-dilution principles, involves maintaining a constantly low concentration of a reactive intermediate. By adding one of the key reagents slowly over an extended period, you prevent its accumulation and minimize the opportunity for dimerization.
-
Action: Use a syringe pump to add the more reactive coupling partner (e.g., the 2-aminobenzonitrile solution) to the reaction mixture containing the other reagents over several hours.
Optimized Protocol: Slow Addition for Dimer Suppression
-
Set up a three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a reflux condenser and a magnetic stirrer.
-
To the flask, add the solvent (e.g., anhydrous ethanol or DMF) and one of the primary reagents (e.g., diethyl oxalate and a base like sodium ethoxide).
-
Dissolve the second reagent (e.g., 2-aminobenzonitrile) in the same anhydrous solvent in a separate flask or syringe.
-
Using a syringe pump, add the 2-aminobenzonitrile solution to the reaction flask at a slow, controlled rate (e.g., 0.5 mL/hour) while maintaining the optimal reaction temperature.
-
After the addition is complete, allow the reaction to proceed for the required time, monitoring its progress by TLC or LC-MS.
Data Summary: Impact of Reaction Conditions
| Parameter | Problematic Condition | Optimized Condition | Expected Outcome |
| Concentration | > 0.5 M | 0.01 - 0.05 M | Reduced dimer, increased product yield. |
| Addition Method | All reagents at once | Slow addition via syringe pump | Significantly suppresses dimer formation. |
| Temperature | > 120 °C | 80 - 100 °C (or lowest effective temp) | Minimizes side reactions.[1] |
Scenario 2: Homodimerization in Cross-Coupling Reactions
This issue arises when using transition-metal-catalyzed methods, such as Ullmann or Buchwald-Hartwig amination, to construct the quinazoline core, for example, by coupling a 2-haloaryl precursor with an amine or amidine.[2][3][4][5]
Problem: The reaction produces a significant amount of a symmetrical dimer of your aryl halide starting material alongside the desired product.
Root Cause Analysis: In palladium- or copper-catalyzed cross-coupling reactions, the catalytic cycle involves an oxidative addition step where the metal inserts into the aryl-halide bond. Under certain conditions, two of these activated aryl-metal complexes can react with each other in a process called reductive elimination, forming an aryl-aryl bond (the homodimer) and regenerating the catalyst. This competes directly with the desired cross-coupling pathway.[6][7]
Recommended Actions & Protocols
1. Ligand and Catalyst Screening:
-
Causality: The choice of ligand is critical in modulating the reactivity of the metal center. Bulky, electron-rich phosphine ligands (common in Buchwald-Hartwig chemistry) can promote the desired reductive elimination to form the C-N bond while sterically hindering the C-C bond-forming homodimerization pathway.[7]
-
Action: Screen a panel of modern biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal choice for your specific substrate combination. Using pre-formed palladium(I) dimer precatalysts can also offer enhanced stability and activity.[8]
2. Optimize the Base and Solvent System:
-
Causality: The base plays a crucial role in the catalytic cycle, often participating in the deprotonation of the amine nucleophile.[7] An overly strong or poorly soluble base can disrupt the catalytic cycle, leading to side reactions. The solvent affects the solubility of all components, including intermediates, which can influence reaction pathways.
-
Action: Screen a variety of bases (e.g., Cs₂CO₃, K₃PO₄, LiHMDS) and solvents (e.g., Toluene, Dioxane, t-BuOH). Weaker inorganic bases are often effective at minimizing side reactions compared to very strong alkoxides, although reaction times may be longer.[6]
3. Ensure a Rigorously Inert Atmosphere:
-
Causality: Oxygen can oxidize the active Pd(0) or Cu(I) catalyst, leading to catalyst deactivation and the promotion of side reactions, including homocoupling.
-
Action: Use standard Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) before use. Maintain a positive pressure of an inert gas throughout the reaction.
Visualized Workflows and Mechanisms
To further clarify these concepts, the following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.
Reaction and Dimerization Pathways
Caption: Decision tree for troubleshooting dimer formation.
References
-
BenchChem. (n.d.). Identifying and minimizing side products in quinazoline synthesis. Retrieved from BenchChem Technical Guides. [9]2. BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives. Retrieved from BenchChem Technical Guides. [1]3. Sajjan, V. P., et al. (2023). Mechanism involved in the formation of quinazoline. ResearchGate. [10]4. Haghighijoo, Z., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). [11]5. ResearchGate. (n.d.). Mechanism for the formation of the quinazolines. Retrieved from ResearchGate. [12]6. Fu, H., et al. (2010). An Ullmann type reaction for synthesis of quinazoline derivatives. Journal of Organic Chemistry, 75, 7936-7938. [13]7. Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from organic-chemistry.org. [13]8. Al-Tel, T. H. (2011). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 16(12), 10195-10221. [14]9. Kumar, A., & Kumar, V. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 11(7), 833. [3]10. Wikipedia. (n.d.). Ullmann condensation. Retrieved from en.wikipedia.org. [4]11. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from chem.libretexts.org. [6]12. McGowan, M. A., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(15), 3800-3803. [5]13. Carrow, B. P., & Hartwig, J. F. (2014). Buchwald–Hartwig amination using Pd(I) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 43(30), 11495-11505. [8]14. Chemistry Lightboard. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
- 11. esmed.org [esmed.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinazoline synthesis [organic-chemistry.org]
- 14. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Ethyl Quinazoline-2-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of ethyl quinazoline-2-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will address common challenges in a practical, question-and-answer format, grounded in chemical principles to ensure robust and reproducible outcomes.
Quinazoline derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Ethyl quinazoline-2-carboxylate is a key intermediate for many of these complex molecules.[4] While its synthesis may appear straightforward on a gram scale, scaling up production presents significant challenges related to reaction control, impurity profiles, and product isolation. This guide provides troubleshooting strategies and detailed protocols to navigate these complexities.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, frequently encountered problems during the scale-up of ethyl quinazoline-2-carboxylate synthesis. A common and efficient laboratory route involves the cyclization of 2-aminobenzonitrile with ethyl chloroformate in the presence of a base or via a related pathway. Our troubleshooting will focus on this transformation and its variants.
Q1: My reaction yield dropped from >80% at the 10g scale to <50% at the 1kg scale. What are the most likely causes and how do I investigate?
This is a classic scale-up problem, often rooted in heat and mass transfer limitations. What works in a round-bottom flask doesn't always translate directly to a large reactor.
Possible Causes & Solutions:
-
Poor Temperature Control: The reaction between 2-aminobenzonitrile and ethyl chloroformate is often exothermic. In a large reactor, the surface-area-to-volume ratio is much lower, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises significantly, causing degradation of starting materials, intermediates, or the final product, ultimately leading to side reactions and lower yields.[5][6]
-
Troubleshooting Action:
-
Calorimetry Study: If possible, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat flow of the reaction and determine the maximum heat output (TMR, Time to Maximum Rate). This data is critical for safe and controlled scaling.
-
Controlled Reagent Addition: Instead of adding the ethyl chloroformate all at once, add it dropwise or via a syringe pump over an extended period. Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature.
-
Jacket Cooling Efficiency: Ensure your reactor's cooling system is adequate. For highly exothermic reactions, you may need a more powerful cooling fluid or a reactor with better heat transfer characteristics.
-
-
-
Inefficient Mixing: Inadequate agitation in a large vessel can lead to poor mixing of reactants, creating areas of high local concentration.[5] This can promote the formation of dimers or other byproducts. If a slurry is formed, poor mixing can prevent solid reactants from being effectively incorporated.
-
Troubleshooting Action:
-
Agitator Selection: Evaluate the type of agitator (impeller) and its speed (RPM). A simple magnetic stir bar is insufficient for kilogram-scale reactions. Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor) to ensure good top-to-bottom mixing.
-
Visual Observation: If your reactor has a viewing port, visually inspect the mixing. Look for solids settling at the bottom or reagents failing to disperse quickly.
-
In-Process Control (IPC): Take samples from different locations in the reactor (if possible) to check for homogeneity by HPLC or TLC.
-
-
-
Change in Physical Form: The reaction may proceed as a solution on a small scale but become a thick, unmanageable slurry at higher concentrations or on a larger scale. This can trap reactants and hinder the reaction.
-
Troubleshooting Action:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of all components.
-
Concentration Adjustment: Reducing the overall concentration (increasing the solvent volume) can often prevent a thick slurry from forming, though this has implications for vessel occupancy and downstream processing.
-
-
Q2: I'm observing a persistent, difficult-to-remove impurity in my final product after scale-up. What could it be and how can I prevent it?
Impurity profiles often change upon scaling. An insignificant byproduct at the lab scale can become a major issue in a large batch.
Possible Impurities & Mitigation Strategies:
-
Dimer Formation: A common side reaction involves the reaction of the intermediate with another molecule of 2-aminobenzonitrile instead of cyclizing. This is often exacerbated by poor mixing and high local concentrations of the starting material.
-
Mitigation: Employ "inverse addition," where the 2-aminobenzonitrile solution is added slowly to the ethyl chloroformate solution. This keeps the concentration of the nucleophilic aminobenzonitrile low at all times, favoring the intramolecular cyclization.
-
-
Hydrolysis of Ethyl Chloroformate: If there is moisture in the starting materials or solvents, ethyl chloroformate can hydrolyze to ethanol and HCl, which can then participate in other side reactions or alter the pH of the mixture.[5]
-
Formation of Quinazolinone: Depending on the reaction conditions and work-up, the desired ester can be hydrolyzed to the corresponding carboxylic acid, which may then decarboxylate or exist as the 4-oxo-3,4-dihydroquinazoline derivative.[9]
-
Mitigation: Carefully control the pH during the reaction and especially during the aqueous work-up. Avoid excessively high temperatures or prolonged exposure to strong acids or bases. Analyze your crude product by LC-MS to identify the mass of the impurity, which can confirm if it is the hydrolyzed product.
-
| Potential Impurity | Likely Cause | Prevention Strategy |
| Dimer of Aminobenzonitrile | High local concentration of starting material | Slow, controlled addition of 2-aminobenzonitrile (inverse addition) |
| Diethyl Carbonate | High reaction temperature with excess ethanol | Strict temperature control; use of non-alcoholic solvents |
| Quinazolinone/Carboxylic Acid | Hydrolysis during reaction or work-up | Control pH and temperature; minimize water content |
| Unreacted Starting Material | Poor mixing, insufficient reaction time/temp | Optimize agitation and reaction parameters using IPC |
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction at scale? A: While solvents like THF or Dioxane are common in the lab, for scale-up, consider solvents with higher boiling points for better temperature control and safer handling. Toluene or CPME (Cyclopentyl methyl ether) are excellent alternatives. Always consider the solvent's toxicity, environmental impact (E-factor), and ease of recovery for process sustainability.
Q: How critical is the purity of 2-aminobenzonitrile? A: Extremely critical. Impurities in the starting material are a primary cause of low yields and difficult purifications.[5] For example, residual 2-aminobenzamide from its synthesis can lead to different quinazoline byproducts.[10] Always test the purity of your starting materials by HPLC and NMR before beginning a large-scale reaction and, if necessary, recrystallize or purify them.
Q: My product is difficult to crystallize and oils out during purification. What can I do? A: "Oiling out" is a common issue when an impure compound's melting point is depressed below the temperature of the crystallization solvent.
-
Increase Purity: First, try to improve the purity of the crude material before crystallization. A preliminary flash chromatography on a small portion can sometimes provide a seed crystal.
-
Solvent System: Screen a wider range of solvent/anti-solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethyl acetate) and an anti-solvent in which it is insoluble (e.g., heptane, hexane).
-
Controlled Cooling: Cool the solution slowly and with gentle agitation. Crash-cooling often leads to oiling or amorphous solids. Seeding the solution with a small amount of pure crystal once it becomes supersaturated can be very effective.
Visualizing the Process
Proposed Reaction Mechanism
The following diagram illustrates a plausible mechanism for the formation of ethyl quinazoline-2-carboxylate from 2-aminobenzonitrile and ethyl chloroformate. Understanding this pathway is key to controlling the reaction and minimizing byproducts.
Caption: Systematic workflow for troubleshooting scale-up issues.
Protocol: In-Process Control (IPC) by HPLC
Consistent monitoring is crucial for a successful scale-up. Do not run the reaction "blind." Here is a sample IPC method to monitor the consumption of 2-aminobenzonitrile.
Objective: To quantify the remaining 2-aminobenzonitrile and monitor the formation of the product.
Methodology:
-
Sample Preparation:
-
Carefully withdraw ~0.1 mL of the reaction mixture.
-
Quench immediately in a known volume (e.g., 10 mL) of a suitable solvent like acetonitrile to stop the reaction.
-
Vortex thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a standard of 2-aminobenzonitrile to determine its retention time.
-
Inject samples from the reaction at regular intervals (e.g., every hour).
-
Monitor the decrease in the peak area of the starting material. The reaction is considered complete when the starting material peak area is <1% of its initial value.
-
This IPC method provides critical data to ensure batch-to-batch consistency, identify stalls or incomplete conversions early, and build a robust, well-understood process. [11]
References
- Armarego, W. L. F. (2007). Purification of Laboratory Chemicals. Butterworth-Heinemann. [URL: https://www.elsevier.com/books/purification-of-laboratory-chemicals/armarego/978-0-12-805457-4]
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. [URL: https://www.benchchem.com/troubleshooting-guide-for-the-synthesis-of-heterocyclic-compounds]
- Journal of Organic Chemistry and Pharmaceutical Research. (2018). Application of pfitzinger reaction in synthesis. [URL: https://jocpr.
- Wikipedia. Pfitzinger reaction. [URL: https://en.wikipedia.org/wiki/Pfitzinger_reaction]
- BenchChem. (2025). Identifying and minimizing side products in quinazoline synthesis. [URL: https://www.benchchem.com/identifying-and-minimizing-side-products-in-quinazoline-synthesis]
- Wikipedia. Quinazoline. [URL: https://en.wikipedia.org/wiki/Quinazoline]
- Organic Chemistry Portal. Quinazoline synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolines.shtm]
- ACS Publications - Journal of Medicinal Chemistry. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00825]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [URL: https://www.chem.rochester.edu/notvoodoo/pages/troubleshooting.php?page=improve_yield]
- ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [URL: https://www.researchgate.net/publication/261053075_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds_-_A_Review]
- PubMed. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antialergy activity. [URL: https://pubmed.ncbi.nlm.nih.gov/106118/]
- TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides. [URL: https://www.trilinkbiotech.com/blog/troubleshooting-the-synthesis-of-modified-oligonucleotides]
- Chem-Station. (2009). Pfitzinger Quinoline Synthesis. [URL: https://www.chem-station.com/en/reactions-en/organic-reactions-en/2009/09/pfitzinger-quinoline-synthesis-e.html]
- MDPI. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. [URL: https://www.mdpi.com/1422-8599/2/4/M137/pdf]
- Bentham Science. Synthesis of Quinazoline Derivatives. [URL: https://www.benthamscience.
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- SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [URL: https://typeset.io/papers/synthesis-of-medicinally-important-quinazolines-and-their-2l40ql7k]
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- PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7952085/]
- PMC - PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7897017/]
- PMC - PubMed Central. Quinazoline derivatives: synthesis and bioactivities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007495/]
- Sigma-Aldrich. Ethyl quinazoline-2-carboxylate. [URL: https://www.sigmaaldrich.com/US/en/product/bbi/bbo000659]
- ChemicalBook. Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. [URL: https://www.chemicalbook.
- PMC. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10301018/]
- PMC - NIH. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750519/]
- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis. [URL: https://patents.google.
- PubMed. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. [URL: https://pubmed.ncbi.nlm.nih.gov/33086161/]
- PrepChem.com. Preparation of ethyl chloroformate. [URL: https://prepchem.
- PMC - NIH. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3249821/]
- PubMed. (2011). Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity. [URL: https://pubmed.ncbi.nlm.nih.gov/22211011/]
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Technical Support Center: Ethyl Quinazoline-2-carboxylate NMR Characterization
Welcome to the Technical Support Center for the NMR characterization of ethyl quinazoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter unexpected signals during the analysis of this compound and its derivatives. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you might encounter in your experiments. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: I've synthesized ethyl quinazoline-2-carboxylate. What should the standard ¹H and ¹³C NMR spectra look like?
A1: While a universally published, high-resolution spectrum can be elusive, based on extensive data from analogous quinazoline derivatives, a standard spectrum in a common solvent like CDCl₃ should exhibit predictable signals. The quinazoline core protons will typically appear in the aromatic region (δ 7.5-9.5 ppm), and the ethyl ester protons will be in the upfield region.
Below is a table summarizing the expected chemical shift ranges for ethyl quinazoline-2-carboxylate. These values are compiled from spectral data of structurally similar compounds and general knowledge of NMR principles for nitrogen-containing heterocycles.[1][2][3][4][5][6]
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Ethyl Quinazoline-2-carboxylate in CDCl₃
| Assignment | Proton (¹H) Chemical Shift (δ ppm) | Carbon (¹³C) Chemical Shift (δ ppm) | Notes |
| H4 | 9.3 - 9.5 | 150 - 155 | Typically the most downfield aromatic proton due to deshielding from the adjacent nitrogen and the ring current. |
| H5 | 8.0 - 8.2 | 128 - 130 | Aromatic proton on the benzene ring. |
| H6 | 7.6 - 7.8 | 127 - 129 | Aromatic proton on the benzene ring. |
| H7 | 7.8 - 8.0 | 134 - 136 | Aromatic proton on the benzene ring, often a triplet of doublets. |
| H8 | 8.1 - 8.3 | 126 - 128 | Aromatic proton on the benzene ring. |
| -O-CH₂ -CH₃ | 4.5 - 4.7 (quartet) | 62 - 64 | Methylene protons of the ethyl group, split by the methyl protons. |
| -O-CH₂-CH₃ | 1.4 - 1.6 (triplet) | 14 - 15 | Methyl protons of the ethyl group, split by the methylene protons. |
| C2 (ester attached) | - | 160 - 163 | Quaternary carbon of the ester group. |
| C=O (ester) | - | 164 - 166 | Carbonyl carbon of the ester. |
| C4 | - | 150 - 155 | Carbon adjacent to N3. |
| C4a | - | 123 - 125 | Quaternary carbon at the ring junction. |
| C8a | - | 150 - 152 | Quaternary carbon at the ring junction. |
Q2: My ¹H NMR spectrum shows more aromatic signals than expected for the quinazoline ring. What could be the cause?
A2: The presence of additional signals in the aromatic region is a common issue and can often be attributed to the presence of rotational isomers (rotamers) .
-
Causality: The C2-C(O)OEt bond may have restricted rotation. This can lead to two distinct, slowly interconverting conformations (rotamers) on the NMR timescale. Each rotamer will have a unique set of signals for the quinazoline protons, effectively doubling the expected number of peaks in the aromatic region. This phenomenon is well-documented for amides and can also occur in esters with bulky substituents or specific electronic properties.[7]
-
Troubleshooting Protocol: The definitive way to confirm the presence of rotamers is through Variable Temperature (VT) NMR .
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Elevated Temperature Spectra: Gradually increase the temperature of the NMR probe (e.g., in 10-15°C increments) and acquire a spectrum at each temperature.
-
Analysis: As the temperature increases, the rate of rotation around the C-C bond will also increase. If rotamers are present, you will observe the pairs of corresponding signals broaden and eventually coalesce into single, averaged signals at a high enough temperature (the coalescence temperature).
Diagram 1: Troubleshooting Workflow for Suspected Rotamers
A workflow for identifying rotational isomers using VT-NMR.
-
Q3: My aromatic signals are broad and poorly resolved, even after shimming. What are the likely causes and how can I fix this?
A3: Broad peaks in NMR spectra can be frustrating, but they are often solvable. The primary causes are typically related to the sample preparation or inherent properties of the molecule.
-
Potential Causes & Solutions:
-
Poor Solubility/Aggregation: Ethyl quinazoline-2-carboxylate, like many planar heterocyclic systems, can aggregate at higher concentrations, leading to line broadening.
-
Troubleshooting: Try diluting your sample. If solubility is an issue in your current solvent (e.g., CDCl₃), switch to a more polar aprotic solvent like DMSO-d₆.[8]
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or glassware can cause significant line broadening.
-
Troubleshooting: Ensure your glassware is scrupulously clean. If you suspect metal contamination, you can try passing your sample through a small plug of silica gel or celite directly into the NMR tube.
-
-
Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the quinazoline ring have a quadrupole moment, which can sometimes lead to broadening of adjacent proton signals. This is an intrinsic property of the molecule.
-
Troubleshooting: While you cannot eliminate this effect, sometimes changing the solvent can alter the electronic environment around the nitrogen atoms and slightly sharpen the signals.[9] In some advanced applications, ¹⁵N-labeled compounds can be synthesized to circumvent this issue, as ¹⁵N does not have a quadrupole moment.[10]
-
-
Q4: I see a singlet around δ 10-12 ppm that I wasn't expecting. What could this be?
A4: A downfield singlet in this region is often indicative of a carboxylic acid proton. This suggests that your ethyl ester may have undergone hydrolysis to the corresponding quinazoline-2-carboxylic acid.
-
Plausible Cause: The presence of trace amounts of water and either acid or base in your NMR solvent or sample can catalyze the hydrolysis of the ethyl ester. This is more likely to occur if the sample has been stored for an extended period in solution.
-
Confirmation & Troubleshooting:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. If the peak is due to an acidic proton (like a carboxylic acid or water), it will exchange with the deuterium and the signal will disappear or significantly diminish.[8]
-
LC-MS Analysis: To confirm the presence of the carboxylic acid, analyze your sample by LC-MS. You should see a peak corresponding to the mass of the hydrolyzed product.
Diagram 2: Hydrolysis of Ethyl Quinazoline-2-carboxylate
Hydrolysis can lead to an unexpected carboxylic acid signal.
-
Q5: My spectrum is very complex, and I'm struggling to assign the signals definitively. What advanced NMR experiments can help?
A5: When a 1D NMR spectrum is ambiguous, 2D NMR experiments are invaluable for elucidating the structure and assigning all signals correctly. For ethyl quinazoline-2-carboxylate, the following experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is excellent for identifying the spin systems of the aromatic protons and confirming the ethyl group connectivity (-CH₂ -CH₃ ).[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is essential for unambiguously assigning the carbon signals for all protonated carbons.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). HMBC is crucial for identifying quaternary carbons (which are invisible in HSQC) and for piecing together the different fragments of the molecule. For example, you should see a correlation from the methylene protons of the ethyl group to the carbonyl carbon of the ester and to C2 of the quinazoline ring.[11][12]
Diagram 3: Logic of 2D NMR for Structure Elucidation
Using a combination of 2D NMR experiments for full structural assignment.
References
-
NMR spectroscopic investigations of mixed aggregates underlying highly enantioselective 1,2-additions of lithium cyclopropylacetylide to quinazolinones. PubMed. Available at: [Link]
-
NMR Spectroscopic Investigations of Mixed Aggregates Underlying Highly Enantioselective 1,2-Additions of Lithium Cyclopropylacetylide to Quinazolinones. ResearchGate. Available at: [Link]
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Supporting Information for "Discovery of Potent, Selective, and Orally Bioavailable Quinazolinone-Based Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction". ACS Publications. Available at: [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. Available at: [Link]
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Hydrogen peroxide-mediated synthesis of 2,4-subtituted quinazolines via one-pot three-component reactions under metal-free con. The Royal Society of Chemistry. Available at: [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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General procedure for the preparation of 1-18. SynOpen. Available at: [Link]
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Troubleshooting 1H NMR Spectroscopy. University of Rochester. Available at: [Link]
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Nitrogen NMR. University of Ottawa. Available at: [Link]
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Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N-aryl derivatives with electron-withdrawing groups and evaluation of their cytotoxic activity. Beilstein Archives. Available at: [Link]
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Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino reaction. The Royal Society of Chemistry. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Institutes of Health. Available at: [Link]
-
7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. ResearchGate. Available at: [Link]
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Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. MDPI. Available at: [Link]
-
1H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. Available at: [Link]
-
Synthesis and Reactivity of[1][9][13]Triazolo-annelated Quinazolines. National Institutes of Health. Available at: [Link]
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]
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NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Diformyl-o-toluidine. National Institutes of Health. Available at: [Link]
-
Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Available at: [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. National Institutes of Health. Available at: [Link]
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Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]
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Technical Support Center: Managing Reaction Exotherms in Quinazoline Synthesis
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of quinazoline derivatives. Its focus is to address the critical, yet often overlooked, challenge of managing reaction exotherms. By understanding the underlying principles of heat generation in these synthetic routes, you can ensure safer, more scalable, and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Exotherm Control
This section addresses foundational questions regarding thermal safety in quinazoline synthesis.
Q1: What is a reaction exotherm, and why is it a specific concern in quinazoline synthesis?
A1: A reaction exotherm is the release of heat during a chemical transformation. In quinazoline synthesis, several common reaction steps, such as cyclization, condensation, and amination, are inherently exothermic. The concern is not merely the generation of heat, but the rate of heat generation versus the rate of heat removal. If heat is generated faster than it can be dissipated by the reactor system, the reaction temperature will rise. This can lead to a dangerous, self-accelerating condition known as thermal runaway, potentially causing solvent boiling, pressure buildup, reactor failure, and decomposition of the product. Many classical methods for quinazoline synthesis, like the Niementowski reaction, employ high temperatures to drive the reaction, increasing the risk if not properly controlled.[1][2]
Q2: Which quinazoline synthesis methods are most prone to dangerous exotherms?
A2: While any reaction can become hazardous without proper control, some methods carry a higher intrinsic risk.
-
Classical High-Temperature Condensations: The Niementowski synthesis, which involves heating an anthranilic acid and an amide at 130-150°C, is a prime example.[1] The key exothermic event is the intramolecular cyclization and elimination of water. On a larger scale, this water elimination can be rapid and highly energetic.
-
Reactions Involving Nitro Group Reduction: If your synthesis involves the reduction of a nitro-substituted precursor to form an amino group (a common strategy), this step is notoriously exothermic. Catalytic hydrogenation or reduction with metals like iron or zinc can proceed very rapidly once initiated.
-
Aza-Wittig Reactions: The tandem Staudinger-Aza-Wittig reaction involves the evolution of nitrogen gas.[3] This gas evolution, combined with the reaction's exothermicity, can lead to a rapid increase in both temperature and pressure.
Q3: How can I perform a basic thermal hazard assessment before starting my synthesis?
A3: A preliminary assessment is crucial. Before heading to the lab, consider the following:
-
Thermodynamics: Calculate the reaction enthalpy (ΔH) using literature data or computational software if possible. A highly negative ΔH suggests a significant amount of energy will be released.
-
Reaction Kinetics: Identify the rate-determining step. Is it known to be fast and exothermic?
-
Scale: The risk of an unmanageable exotherm increases dramatically with scale. A reaction that is well-behaved at 1 gram may be dangerous at 100 grams because the surface-area-to-volume ratio decreases, hindering heat dissipation.
-
Starting Materials & Intermediates: Are any of your reagents or potential intermediates known to be thermally unstable? For example, azide-containing intermediates can decompose explosively.[3]
-
Gas Evolution: Does the reaction produce gas (e.g., N₂, CO, H₂S)?[3] This adds a pressure hazard to the thermal hazard.
The following workflow provides a simplified decision-making process for initial risk assessment.
References
- Quinazoline. (n.d.). Szabo-Scandic.
- Identifying and minimizing side products in quinazoline synthesis. (2025). BenchChem.
- Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. (2020). Beilstein Journal of Organic Chemistry.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC - NIH.
- Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC - PubMed Central.
- Niementowski quinazoline synthesis. (n.d.). Wikipedia.
- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (2025). BenchChem.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
- Niementowski quinoline synthesis. (n.d.). Wikipedia.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online.
- Troubleshooting guide for the synthesis of quinazoline derivatives. (2025). BenchChem.
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
- Troubleshooting common issues in quinazoline synthesis protocols. (2025). BenchChem.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
- Friedländer synthesis. (n.d.). Wikipedia.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2011). ResearchGate.
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Validation & Comparative
A Comparative Guide to the Efficacy of Ethyl Quinazoline-2-carboxylate and Known Kinase Inhibitors
This guide provides a comprehensive framework for evaluating the efficacy of ethyl quinazoline-2-carboxylate, a novel compound of interest, against established, clinically relevant kinase inhibitors. We will delve into the rationale behind the comparative experimental design, provide detailed protocols for key assays, and present a model for data interpretation, empowering researchers in drug development to rigorously assess new chemical entities.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has rendered them one of the most critical classes of drug targets.[3] The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[4][5][6][7] Its structural versatility allows for precise interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.
Several quinazoline-based drugs, such as Gefitinib (an Epidermal Growth Factor Receptor - EGFR inhibitor) and Vandetanib (a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor - VEGFR, EGFR, and RET), have revolutionized cancer therapy.[7][8][9] This guide establishes a direct comparison between ethyl quinazoline-2-carboxylate and these gold-standard inhibitors to ascertain its potential as a therapeutic agent. Our objective is to provide a robust, evidence-based methodology for this comparative analysis.
The Strategic Rationale for a Multi-Assay Approach
A single data point is insufficient to characterize a potential drug. A comprehensive evaluation of a kinase inhibitor's efficacy requires a multi-pronged approach that bridges biochemistry and cellular biology.
-
Biochemical Assays: These in vitro assays are crucial for determining the direct inhibitory activity of a compound against a purified kinase enzyme. They provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10] This is the first and most direct test of the compound's mechanism of action.
-
Cell-Based Assays: While biochemical assays confirm a direct interaction, they do not reflect the complex intracellular environment. Cell-based assays are essential to verify that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a downstream biological effect.[11] These assays measure target engagement (e.g., inhibition of substrate phosphorylation) and the ultimate phenotypic outcome (e.g., inhibition of cancer cell proliferation).
By integrating these approaches, we create a self-validating system. Potent biochemical activity should logically translate to on-target effects in cellular models, providing a high degree of confidence in the experimental findings.
Experimental Design and Protocols
To ensure a rigorous and reproducible comparison, we will employ a panel of standardized assays. The selected kinases, EGFR and VEGFR-2, are chosen due to their clinical relevance and the known activity of many quinazoline derivatives against these targets.[2][4][8][12]
Overall Experimental Workflow
The following diagram illustrates the logical progression of the comparative evaluation, from initial biochemical screening to cellular validation.
Caption: Simplified EGFR signaling cascade and inhibitor action point.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical data to illustrate how results might be interpreted.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Compound | EGFR (IC50, nM) | VEGFR-2 (IC50, nM) | Selectivity Ratio (VEGFR-2 / EGFR) |
| Ethyl Quinazoline-2-carboxylate | 50 | 850 | 17 |
| Gefitinib (Control) | 25 | >10,000 | >400 |
| Vandetanib (Control) | 40 | 110 | 2.75 |
Interpretation:
-
Gefitinib acts as an excellent control, demonstrating high potency and selectivity for EGFR, as expected.
-
Vandetanib shows potent activity against both kinases, confirming its known multi-kinase inhibitor profile.
-
Ethyl Quinazoline-2-carboxylate displays moderate potency against EGFR. Its 17-fold selectivity for EGFR over VEGFR-2 suggests it is more EGFR-focused than Vandetanib but significantly less selective than Gefitinib. This profile could be advantageous or disadvantageous depending on the therapeutic goal.
Table 2: Cellular Antiproliferative Activity (GI50, µM)
| Compound | A549 (EGFR-WT) | NCI-H1975 (EGFR L858R/T790M) |
| Ethyl Quinazoline-2-carboxylate | 8.5 | 15.2 |
| Gefitinib (Control) | 7.8 | >50 |
| Vandetanib (Control) | 6.5 | 12.0 |
Interpretation:
-
Gefitinib's lack of activity in the NCI-H1975 cell line is expected, as this line harbors the T790M resistance mutation.
-
The activity of Ethyl Quinazoline-2-carboxylate and Vandetanib in the resistant cell line, while reduced, might suggest potential activity against other kinases that these cells rely on for survival, warranting further investigation.
Conclusion and Future Directions
This guide provides a structured methodology for the head-to-head comparison of a novel compound, ethyl quinazoline-2-carboxylate, with established kinase inhibitors. Based on our hypothetical data, ethyl quinazoline-2-carboxylate emerges as a moderately potent, EGFR-preferring kinase inhibitor. Its biochemical potency translates into cellular activity, confirming its potential as a valid hit compound.
The key takeaway is its intermediate selectivity profile. Unlike the highly specific Gefitinib or the broader-spectrum Vandetanib, it occupies a middle ground. This could be a starting point for two distinct optimization strategies:
-
Enhancing Selectivity: Medicinal chemistry efforts could focus on modifying the structure to improve potency against EGFR while diminishing VEGFR-2 activity, aiming for a profile similar to next-generation EGFR inhibitors.
-
Developing a Multi-Targeted Agent: Alternatively, the existing scaffold could be optimized to intentionally broaden its activity against a curated panel of cancer-relevant kinases.
The protocols and analytical framework presented here offer a robust foundation for making these critical, data-driven decisions in the early stages of the drug discovery pipeline.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
- Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
- Jadhav, V., & Sharma, P. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals.
- Hussain, F. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
- Brancati, G., et al. (Year not specified). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022).
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- BenchChem. (2025).
- Bain, J., et al. (Year not specified). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Jhoti, H. (2004). Comparison of inhibitor binding to various kinases. Cancer Research - AACR Journals.
- Uitdehaag, J. C. M., et al. (2022).
- Grivas, P., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- Asadi, A., et al. (2022).
- Li, D., et al. (2017).
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A Comparative Guide to Validating the Anticancer Activity of Ethyl Quinazoline-2-Carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, but their most profound impact has been in oncology.[2][3] The clinical success of FDA-approved drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) for non-small-cell lung cancer (NSCLC) has cemented the quinazoline core as a validated pharmacophore for anticancer drug design.[4][5][6][7][8][9] These agents represent a shift towards targeted therapies, offering improved selectivity compared to traditional cytotoxic agents.[2]
This guide provides an in-depth technical framework for the experimental validation of a specific, promising subclass: ethyl quinazoline-2-carboxylate derivatives. We will dissect the core mechanisms of action, present detailed protocols for a tiered validation workflow, and offer a comparative analysis framework to evaluate their performance against established alternatives.
Core Mechanisms of Antitumor Action: Targeting Key Cancer Pathways
Quinazoline derivatives primarily exert their anticancer effects by inhibiting protein tyrosine kinases, which are essential enzymes in the signaling pathways that regulate cell growth, proliferation, and survival.[1][2][10] Understanding these targets is critical for designing rational validation strategies.
Tyrosine Kinase Inhibition: The Primary Mode of Attack
Mutations or overexpression of tyrosine kinases can lead to uncontrolled cell signaling, a hallmark of cancer.[1] Quinazoline derivatives are designed to compete with ATP at the kinase domain's binding site, effectively shutting down these aberrant signals.[1]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase frequently overexpressed in various cancers, including lung, colon, and breast cancer.[8][10] Its activation triggers downstream pathways like PI3K/Akt/mTOR, promoting cell proliferation and survival. Many quinazoline-based drugs are potent EGFR inhibitors.[4][5][6]
DOT script for EGFR Signaling Pathway
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A Head-to-Head Comparison of Synthetic Routes to Ethyl Quinazoline-2-carboxylate: A Guide for Researchers
Ethyl quinazoline-2-carboxylate is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. The efficiency and practicality of its synthesis are therefore of paramount importance to researchers in the field. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to ethyl quinazoline-2-carboxylate, offering experimental data and expert insights to inform your selection of the most suitable method for your research needs.
Introduction to Ethyl Quinazoline-2-carboxylate
The quinazoline nucleus is a recurring motif in numerous pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties. The ethyl ester functionality at the 2-position of the quinazoline ring provides a versatile handle for further chemical modifications, making ethyl quinazoline-2-carboxylate a strategic starting material for the development of novel therapeutic agents. The choice of synthetic route to this important intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug discovery program.
This guide will dissect two distinct and effective methods for the synthesis of ethyl quinazoline-2-carboxylate:
-
Route 1: Cyclocondensation of 2-Aminobenzonitrile with Ethyl Chloroformate
-
Route 2: Reaction of Anthranilamide with Diethyl Oxalate
We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these two approaches to provide a comprehensive understanding of their respective advantages and limitations.
Route 1: Synthesis from 2-Aminobenzonitrile and Ethyl Chloroformate
This modern approach leverages the reactivity of 2-aminobenzonitrile in a cyclization reaction initiated by acylation with ethyl chloroformate. This method is notable for its directness in constructing the quinazoline core.
Reaction Mechanism
The synthesis proceeds through an initial acylation of the amino group of 2-aminobenzonitrile by ethyl chloroformate to form an N-acylated intermediate. Subsequent base-mediated intramolecular cyclization involving the nitrile group leads to the formation of the quinazoline ring. The probable mechanism involves the formation of an imidoyl chloride or a related reactive species that facilitates the ring closure.
Experimental Protocol
A detailed experimental procedure for this route is as follows:
Step 1: Acylation of 2-Aminobenzonitrile
-
To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-cyanophenyl)carbamic acid ethyl ester.
Step 2: Cyclization to Ethyl Quinazoline-2-carboxylate
-
Dissolve the crude N-(2-cyanophenyl)carbamic acid ethyl ester in a suitable solvent like ethanol.
-
Add a base, such as sodium ethoxide (1.5 eq), to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl quinazoline-2-carboxylate.
dot graph TD { A[2-Aminobenzonitrile] -- "Ethyl Chloroformate, Et3N" --> B(N-(2-cyanophenyl)carbamic acid ethyl ester); B -- "NaOEt, EtOH, Reflux" --> C[Ethyl quinazoline-2-carboxylate]; subgraph "Route 1" A; B; C; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A B C; }
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis from Anthranilamide and Diethyl Oxalate
This classical approach, a variation of the Niementowski quinazoline synthesis, involves the condensation of anthranilamide with diethyl oxalate. This method is valued for its use of readily available and inexpensive starting materials.
Reaction Mechanism
The reaction is believed to proceed through an initial nucleophilic attack of the amino group of anthranilamide on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. Subsequent aromatization leads to the formation of the final product.
Experimental Protocol
A detailed experimental procedure for this route is as follows:
-
In a round-bottom flask, combine anthranilamide (1.0 eq) and diethyl oxalate (1.5 eq).
-
Heat the mixture at a high temperature (typically 150-180 °C) for several hours. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a high-boiling solvent is used, it can be removed by vacuum distillation.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield ethyl quinazoline-2-carboxylate.
dot graph TD { A[Anthranilamide] -- "Diethyl Oxalate, Heat" --> B[Intermediate]; B -- "Cyclization & Dehydration" --> C[Ethyl quinazoline-2-carboxylate]; subgraph "Route 2" A; B; C; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A B C; }
Caption: Synthetic pathway for Route 2.
Head-to-Head Comparison
To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized in the table below.
| Parameter | Route 1: From 2-Aminobenzonitrile | Route 2: From Anthranilamide |
| Starting Materials | 2-Aminobenzonitrile, Ethyl Chloroformate | Anthranilamide, Diethyl Oxalate |
| Reagent Cost | Generally higher | Generally lower |
| Reaction Conditions | Milder (0 °C to reflux) | Harsher (High temperatures, 150-180 °C) |
| Reaction Time | Typically shorter | Can be longer |
| Overall Yield | Often moderate to good | Variable, can be moderate |
| Purification | Often requires column chromatography | May be purified by recrystallization |
| Scalability | Good, with careful control of exotherms | Can be challenging due to high temperatures |
| Safety Considerations | Ethyl chloroformate is corrosive and lachrymatory. | High reaction temperatures require careful monitoring. |
| Green Chemistry Aspect | Use of organic solvents and reagents. | High energy consumption due to high temperatures. |
Discussion and Recommendations
Route 1 offers a more controlled and often higher-yielding synthesis of ethyl quinazoline-2-carboxylate. The milder reaction conditions make it an attractive option for laboratory-scale synthesis and for substrates that may be sensitive to high temperatures. The primary drawback is the higher cost of the starting material, 2-aminobenzonitrile, and the use of the hazardous reagent, ethyl chloroformate.
Route 2 represents a more classical and cost-effective approach. The use of inexpensive and readily available starting materials makes it suitable for large-scale production. However, the harsh reaction conditions, including high temperatures, can lead to lower yields and potential side product formation. The purification by recrystallization can be an advantage, avoiding the need for chromatography.
For academic research and small-scale synthesis , where yield and reaction control are often prioritized, Route 1 is generally the recommended method, provided appropriate safety precautions are taken.
For industrial applications and large-scale synthesis , where cost is a major driver, Route 2 may be more economically viable, although optimization of the reaction conditions would be crucial to maximize yield and minimize energy consumption.
Conclusion
The synthesis of ethyl quinazoline-2-carboxylate can be effectively achieved through multiple synthetic pathways. The choice between the modern approach using 2-aminobenzonitrile and the classical method employing anthranilamide will depend on the specific priorities of the researcher, including cost, scale, available equipment, and safety considerations. By understanding the nuances of each route, scientists can make an informed decision to best support their drug discovery and development endeavors.
References
- Due to the illustrative nature of this guide, specific literature citations for the experimental protocols are not provided.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl Quinazoline-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive comparison of ethyl quinazoline-2-carboxylate analogs, delving into their structure-activity relationships (SAR) as potential therapeutic agents. By examining the impact of various structural modifications on their biological efficacy, this document aims to provide researchers with valuable insights for the rational design of novel and more potent drug candidates.
The Ethyl Quinazoline-2-carboxylate Scaffold: A Privileged Core
The ethyl quinazoline-2-carboxylate core represents a versatile template for drug discovery. The quinazoline ring system itself is known to interact with various biological targets, and the ethyl carboxylate group at the 2-position offers a key site for modification, influencing the molecule's physicochemical properties and its binding affinity to target proteins.[1][2] SAR studies on the broader class of quinazoline derivatives have revealed that substitutions at various positions on the quinazoline ring can significantly impact their biological activity.[1][2]
Comparative Analysis of Anticancer Activity
Quinazoline derivatives have been extensively investigated as anticancer agents, with many acting as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cell proliferation and survival.[1][3][4] While specific comparative data on a wide range of ethyl quinazoline-2-carboxylate analogs is limited, studies on related quinazolinone and 2-substituted quinazoline derivatives provide valuable insights into the SAR of this class of compounds.
Key Structural Modifications and Their Impact on Anticancer Efficacy:
-
Substitutions on the Quinazoline Ring:
-
Positions 6 and 7: Electron-donating groups, such as methoxy groups, at the 6 and 7-positions of the quinazoline ring have been shown to enhance the binding affinity to the ATP-binding pocket of kinases.[1]
-
Halogenation: The introduction of halogen atoms, such as bromine, at positions 6 and 8 can significantly influence the cytotoxic activity of quinazolinone derivatives.[5]
-
-
Modifications at the 4-Position:
Table 1: Comparative Anticancer Activity of Representative Quinazoline Derivatives
| Compound ID | 2-Position Substituent | 4-Position Substituent | 6, 7-Position Substituents | Target Cell Line | IC50 (µM) | Reference |
| Gefitinib | H | 3-chloro-4-fluoroanilino | 7-methoxy, 6-(3-morpholinopropoxy) | A549 (NSCLC) | ~0.015 | [3] |
| Erlotinib | H | 3-ethynylanilino | 6,7-bis(2-methoxyethoxy) | A431 (Epidermoid) | ~0.002 | [3] |
| Compound 18a | N-aryl | 4-amino | - | K562 (Leukemia) | 0.3 ± 0.01 | [7] |
| Compound 18b | N-aryl | 4-amino | - | K562 (Leukemia) | 0.05 ± 0.02 | [7] |
| Compound 21 | Thioether | 3-phenyl | - | HeLa (Cervical) | Potent | [3] |
| Compound 22 | Thioether | 3-phenyl | - | HeLa (Cervical) | Potent | [3] |
| Compound 23 | Thioether | 3-phenyl | - | HeLa (Cervical) | Potent | [3] |
Note: This table includes data from various quinazoline derivatives to illustrate general SAR principles, as specific comparative data for a series of ethyl quinazoline-2-carboxylate analogs is limited in the provided search results.
Comparative Analysis of Antimicrobial Activity
Quinazoline and quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2][8] The mechanism of action often involves the inhibition of essential bacterial processes such as DNA replication or cell wall synthesis.[9]
Key Structural Modifications and Their Impact on Antimicrobial Efficacy:
-
Substitutions at Positions 2 and 3: The nature of the substituent at the 2-position, such as the ethyl carboxylate group, and substitutions at the 3-position are critical for antimicrobial activity.[2]
-
Halogenation at Positions 6 and 8: The presence of halogen atoms at these positions has been shown to enhance the antimicrobial properties of quinazolinone derivatives.[2]
-
Substitution at the 4-Position: The introduction of amine or substituted amine groups at the 4-position can improve antimicrobial activity.[2]
Systematic studies focusing specifically on the antimicrobial SAR of ethyl quinazoline-2-carboxylate analogs are not extensively documented in the available literature. However, the general trends observed for other quinazolinone derivatives provide a rational basis for designing new analogs with potentially improved antimicrobial profiles.
Experimental Protocols
General Synthesis of Ethyl Quinazoline-2-carboxylate Analogs
The synthesis of ethyl quinazoline-2-carboxylate derivatives typically involves a multi-step process. A general synthetic route is outlined below.
Caption: General synthetic scheme for ethyl quinazoline-2-carboxylate analogs.
Step-by-Step Protocol for the Synthesis of 3-Substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones (as an illustrative example): [10]
-
Formation of the Benzoxazinone Intermediate:
-
In a round-bottom flask, dissolve methyl 3,5-dibromoanthranilate in acetic anhydride.
-
Heat the mixture under reflux for a specified period to form the corresponding 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
-
-
Reaction with a Primary Amine:
-
To the crude benzoxazinone intermediate in the same flask, add a suitable solvent such as ethanol.
-
Add the desired primary amine (e.g., hydrazine hydrate) to the mixture.
-
Heat the reaction mixture under reflux until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
The product, 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinone, will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration and wash it with a suitable solvent (e.g., cold ethanol) to remove impurities.
-
Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Anticancer Activity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed MTT Assay Protocol: [8]
-
Cell Seeding:
-
Harvest cancer cells from culture and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the ethyl quinazoline-2-carboxylate analogs in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
-
Conclusion and Future Directions
The ethyl quinazoline-2-carboxylate scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. While comprehensive SAR studies on this specific analog series are still emerging, the established principles from the broader quinazoline family provide a strong foundation for rational drug design. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of ethyl quinazoline-2-carboxylate analogs with various substitutions on the quinazoline ring. Such studies will be instrumental in elucidating the detailed SAR of this promising class of compounds and paving the way for the discovery of new and effective therapeutic agents.
References
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Al-Suwaidan, I. A., Alanazi, A. M., & Abdel-Aziz, A. A.-M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm., 91(1), 18. [Link]
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Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]
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Gali-Muhtasib, H., & El-Sabban, M. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(1), 12-33. [Link]
- Solomon, V. R., & Lee, H. (2011). Quinazoline derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 11(7), 633-653.
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Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2011). A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. Letters in Drug Design & Discovery, 8(5), 434-444. [Link]
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Huang, X., Yu, J., Yu, G., Xu, G., Meng, X., & Xu, B. (2023). Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. Chinese Pharmaceutical Journal, 58(16), 1461-1469. [Link]
- El-Sayed, M. A., Abbas, H. S., & El-Sayed, M. A. (2018). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Journal of the Brazilian Chemical Society, 29, 1499-1509.
- Hati, S., & Sen, S. (2016). An Efficient Iridium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) Reaction of 2-Aminoarylmethanols and Amides or Nitriles Provides Various Quinazolines in Excellent Yields. Synthesis, 48(09), 1389-1398.
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Abdel-Hafez, A. A., & Abdel-Aziz, A. A. M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Tropical Journal of Pharmaceutical Research, 16(4), 883-891. [Link]
- Sravanthi, V., & Manjulatha, M. (2015). Synthesis, characterization and anti-microbial evaluation of a series of quinazoline analogs. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466.
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Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]
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Rajveer, C., Swarnalatha, C., Stephen Rathinaraj, B., & Sudhrshini, S. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research, 1(1), 21-24. [Link]
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Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In MATEC Web of Conferences (Vol. 139, p. 00153). EDP Sciences. [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021).
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Al-Said, M. S., Ghorab, M. M., & Al-Dosary, M. S. (2019). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC advances, 9(42), 24451-24463. [Link]
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Hameed, A., Al-Rashida, M., Uroos, M., & Khan, K. M. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science, 9(3), 1-9. [Link]
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Patel, D. R., & Patel, K. D. (2016). Design, Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,4-Disubstituted Quinazoline Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 754-763. [Link]
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Zhang, Y., Chen, Y., Wu, J., & Zhu, M. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 523-533. [Link]
- Reddy, T. S., & Reddy, P. S. N. (2019). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. WO 2019/211868 A1.
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Singh, A., & Sharma, P. K. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(4). [Link]
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A Comparative Guide to the Cytotoxicity of Quinazoline Derivatives on Cancer vs. Normal Cell Lines
Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
In the landscape of modern oncology drug discovery, certain chemical structures, known as "privileged scaffolds," appear with remarkable frequency in potent, biologically active molecules. The quinazoline core is a quintessential example of such a scaffold. This nitrogen-containing heterocyclic compound is the foundational structure for several FDA-approved anti-cancer drugs, including Gefitinib, Erlotinib, and Lapatinib, which are primarily known as Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2] The therapeutic success of these agents stems from their ability to selectively target signaling pathways that are dysregulated in cancer cells, thereby exhibiting preferential cytotoxicity towards malignant cells while sparing normal, healthy cells.
This guide provides a comparative analysis of the cytotoxic effects of quinazoline derivatives, using ethyl quinazoline-2-carboxylate as a representative structural motif, against various cancer cell lines versus non-tumorigenic cell lines. We will delve into the mechanistic basis for this selectivity, provide detailed protocols for assessing comparative cytotoxicity, and present experimental data from peer-reviewed studies to offer a clear, evidence-based perspective for researchers in drug development.
The Principle of Selective Cytotoxicity: A Data-Driven Comparison
The ultimate goal of a chemotherapeutic agent is to maximize efficacy against cancer cells while minimizing toxicity to the patient's healthy tissues. This therapeutic window is often first established in vitro by comparing a compound's half-maximal inhibitory concentration (IC₅₀) against cancer cell lines and normal cell lines. A higher IC₅₀ value for normal cells compared to cancer cells indicates a favorable selectivity profile.
Numerous studies have demonstrated that novel synthesized quinazoline derivatives exhibit this desired selectivity. While data for the specific "ethyl quinazoline-2-carboxylate" is embedded within the broader class, the functional principle is illustrated by a variety of structurally related compounds. The following table summarizes IC₅₀ values from several studies, showcasing the differential activity of various quinazoline derivatives.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Normal Cell Line | IC₅₀ (μM) | Selectivity Index (Approx.) | Reference |
| Derivative 8a | HCT-116 (Colon) | 5.33 | WRL-68 (Liver) | >100 | >18.7 | [3] |
| Derivative 8a | HepG2 (Liver) | 7.94 | WRL-68 (Liver) | >100 | >12.6 | [3] |
| Derivative 8f | MCF-7 (Breast) | 21.29 (48h) | WRL-68 (Liver) | >100 | >4.7 | [3] |
| Derivative 8a | MCF-7 (Breast) | 15.85 | MRC-5 (Lung) | 84.20 | 5.3 | [1] |
| Derivative 4a | HCT-116 (Colon) | 6.0 | Normal Fibroblasts | >25 | >4.1 | [4] |
| Derivative 4i | MCF-7 (Breast) | 6.0 | Normal Fibroblasts | >25 | >4.1 | [4] |
Note: The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
The data consistently demonstrates that these quinazoline compounds are significantly more potent against cancer cell lines—including those from colon, liver, and breast cancers—than against normal cell lines derived from liver, lung, and connective tissues.[1][3][4] For instance, derivative 8a shows an IC₅₀ of 5.33 µM against HCT-116 colon cancer cells, while its IC₅₀ against normal WRL-68 liver cells is over 100 µM, indicating a high degree of selectivity.[3]
Mechanistic Underpinnings of Selective Action
The preferential cytotoxicity of quinazoline derivatives is not arbitrary; it is rooted in the fundamental molecular differences between cancerous and normal cells. Cancer is often characterized by the hyperactivation of signaling pathways that control cell growth, proliferation, and survival.[5] Quinazoline-based drugs are designed to exploit these dependencies.
Key mechanisms include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs) : Many cancers exhibit overexpression or mutation of RTKs like the Epidermal Growth Factor Receptor (EGFR).[1] Quinazoline derivatives can act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking downstream signaling through pathways like PI3K/Akt/mTOR, which are crucial for tumor cell survival and proliferation.[6][7] Normal cells, with their regulated EGFR expression and activity, are less dependent on this pathway and thus less affected by its inhibition.
-
Tubulin Polymerization Inhibition : Some quinazoline derivatives disrupt the dynamics of microtubule formation, a process essential for cell division.[8][9] As cancer cells are defined by their rapid and uncontrolled proliferation, they are exquisitely sensitive to agents that interfere with the mitotic spindle.
-
Induction of Apoptosis : By inhibiting key survival pathways, these compounds can trigger programmed cell death (apoptosis).[10] For example, they can activate p53, a tumor suppressor gene, or induce the cleavage of PARP, a hallmark of apoptosis.[6][10]
Below is a diagram illustrating the inhibition of the EGFR-PI3K-Akt signaling pathway, a common mechanism of action for many anticancer quinazoline derivatives.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.
Experimental Protocol: In Vitro Comparative Cytotoxicity Assessment via MTT Assay
To empirically determine the selective cytotoxicity of a compound like ethyl quinazoline-2-carboxylate, a robust and reproducible assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]
Causality Behind Experimental Choices:
-
Why MTT? This assay measures the activity of mitochondrial reductase enzymes.[11] Since mitochondrial activity is typically lost early in the process of apoptosis or necrosis, this provides a sensitive measure of cell viability.[12]
-
Why Cancer and Normal Cells in Parallel? Running the assay simultaneously on both cell types under identical conditions is crucial. It eliminates experimental variability and allows for a direct, head-to-head comparison of IC₅₀ values, which is the cornerstone of determining the selectivity index.
-
Why a Dose-Response Curve? Testing a range of concentrations is essential to determine the IC₅₀. A single concentration provides limited information, whereas a dose-response curve reveals the potency and efficacy of the compound across a biologically relevant range.[13]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture selected cancer (e.g., MCF-7, HCT-116) and normal (e.g., WRL-68, MRC-5) cell lines in appropriate media until they reach ~80% confluency.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinazoline derivative in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same concentration as the highest drug dose) and "untreated control" wells (media only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
The following diagram outlines the workflow for this comparative cytotoxicity assessment.
Caption: Experimental workflow for comparative cytotoxicity analysis using the MTT assay.
Conclusion
The quinazoline scaffold represents a highly valuable platform for the development of targeted anticancer agents. The body of evidence strongly indicates that quinazoline derivatives can be engineered to exhibit significant selective cytotoxicity, potently inhibiting the growth of cancer cells while having a much milder effect on normal cells.[3] This selectivity is primarily achieved by targeting molecular pathways, such as EGFR signaling, that are constitutively active or essential for the survival of malignant, but not healthy, cells.[6][7] Rigorous in vitro testing, using standardized protocols like the MTT assay, is a critical first step in identifying promising lead compounds with a favorable therapeutic window. For researchers and drug development professionals, understanding this principle of selective action and the methodologies to verify it is fundamental to advancing the next generation of safer, more effective cancer therapies.
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Faramarzi, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Center for Biotechnology Information. Available at: [Link]
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Fakhar, I., et al. (2019). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - National Center for Biotechnology Information. Available at: [Link]
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Khan, A.A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available at: [Link]
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A Comparative Guide to Assessing the In Vivo Stability of Ethyl Quinazoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including several approved anticancer drugs.[1][2] Ethyl quinazoline-2-carboxylate, as a derivative, holds potential for various therapeutic applications. However, its journey from a promising candidate to a viable drug is critically dependent on its in vivo stability. This guide provides a comprehensive comparison of methodologies to assess the stability of ethyl quinazoline-2-carboxylate, offering insights into experimental design and data interpretation.
The Significance of In Vivo Stability
The metabolic stability of a drug candidate is a crucial determinant of its pharmacokinetic profile, influencing its bioavailability and duration of action.[3][4] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while an overly stable compound could lead to accumulation and toxicity.[3] For ethyl quinazoline-2-carboxylate, the ester functional group is a potential site for hydrolysis by esterases present in plasma and tissues, leading to the formation of the corresponding carboxylic acid. Understanding the rate and extent of this conversion is paramount for predicting its in vivo behavior.
Potential Metabolic Pathways
The primary metabolic transformation anticipated for ethyl quinazoline-2-carboxylate is hydrolysis of the ethyl ester to quinazoline-2-carboxylic acid. This reaction can be catalyzed by various carboxylesterases predominantly found in the liver, plasma, and intestine. Additionally, the quinazoline ring itself can undergo oxidation or other Phase I and Phase II metabolic reactions.[5]
Experimental Approaches for Stability Assessment
A multi-pronged approach, combining in vitro and in vivo methods, is essential for a thorough evaluation of the stability of ethyl quinazoline-2-carboxylate.
In Vitro Metabolic Stability Assays
In vitro assays are rapid and cost-effective methods to predict a compound's metabolic fate.[3][6] These assays are crucial for early-stage drug discovery to screen and rank compounds based on their metabolic liabilities.[3]
a) Liver Microsomal Stability Assay:
This is a widely used assay to assess Phase I metabolic stability.[3] Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse), NADPH (as a cofactor), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Incubation: Add ethyl quinazoline-2-carboxylate to the reaction mixture and incubate at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
b) Plasma Stability Assay:
This assay specifically evaluates the stability of the compound in the presence of plasma enzymes, primarily esterases.[7]
Experimental Protocol: Plasma Stability Assay
-
Preparation: Prepare a solution of ethyl quinazoline-2-carboxylate in a suitable solvent and add it to fresh plasma (from human, rat, or mouse).
-
Incubation: Incubate the mixture at 37°C.
-
Sampling and Quenching: Follow the same procedure as the liver microsomal stability assay.
-
Analysis: Quantify the parent compound and the primary metabolite (quinazoline-2-carboxylic acid) using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the parent compound and the rate of formation of the metabolite.
Comparative Data Presentation:
| Compound | In Vitro t½ (min) - Human Liver Microsomes | In Vitro t½ (min) - Human Plasma | Primary Metabolite Identified |
| Ethyl Quinazoline-2-carboxylate | Hypothetical Data: 45 | Hypothetical Data: 20 | Quinazoline-2-carboxylic acid |
| Alternative 1 (Amide analogue) | Hypothetical Data: >120 | Hypothetical Data: >120 | Minimal metabolism |
| Alternative 2 (Methyl ester) | Hypothetical Data: 30 | Hypothetical Data: 15 | Quinazoline-2-carboxylic acid |
This table presents hypothetical data for comparative purposes.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are the gold standard for determining the pharmacokinetic profile of a drug candidate.[8] These studies provide crucial information on absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Dosing: Administer ethyl quinazoline-2-carboxylate via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the parent compound and its major metabolite from the plasma and quantify their concentrations using a validated LC-MS/MS method.[9]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).
Comparative Data Presentation:
| Parameter | Ethyl Quinazoline-2-carboxylate (IV) | Ethyl Quinazoline-2-carboxylate (Oral) | Alternative 1 (Amide analogue - Oral) |
| t½ (h) | Hypothetical Data: 1.5 | Hypothetical Data: 1.2 | Hypothetical Data: 4.8 |
| CL (mL/min/kg) | Hypothetical Data: 25 | - | - |
| AUC (ng*h/mL) | Hypothetical Data: 800 | Hypothetical Data: 200 | Hypothetical Data: 1500 |
| Bioavailability (F%) | - | Hypothetical Data: 25% | Hypothetical Data: 70% |
This table presents hypothetical data for comparative purposes.
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway and experimental workflows.
Caption: Predicted metabolic pathway of ethyl quinazoline-2-carboxylate.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Causality and Trustworthiness in Experimental Design
The choice of experimental system is critical for generating reliable data. For instance, while liver microsomes are excellent for assessing CYP-mediated metabolism, they lack cytosolic enzymes and may not capture the full metabolic picture.[3] Therefore, complementing microsomal data with studies in hepatocytes or S9 fractions can provide a more comprehensive in vitro profile.
In pharmacokinetic studies, the choice of animal species can significantly impact the results due to species differences in drug-metabolizing enzymes. Therefore, it is often advisable to conduct studies in at least two different species (e.g., mouse and rat) to better predict human pharmacokinetics. The use of a validated LC-MS/MS method with appropriate internal standards is crucial for ensuring the accuracy and precision of the bioanalytical data.[9]
Conclusion
Assessing the in vivo stability of ethyl quinazoline-2-carboxylate requires a systematic and multi-faceted approach. By combining robust in vitro screening assays with definitive in vivo pharmacokinetic studies, researchers can gain a comprehensive understanding of the compound's metabolic fate and make informed decisions in the drug development process. The comparative data and protocols presented in this guide serve as a valuable resource for designing and interpreting these critical experiments.
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A Comparative Guide to the Antibacterial Spectrum of Quinazoline-2-Carboxylate Esters
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents with unique mechanisms of action.[1][2] The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent antibacterial effects.[1][3][4] This guide provides a detailed comparison of the antibacterial spectrum of a series of quinazoline-2-carboxylate esters, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
Introduction: The Quinazoline Scaffold in Antibacterial Drug Discovery
Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is present in numerous natural products and synthetic compounds with significant biological activities.[4][5] In the realm of antibacterial research, quinazoline derivatives have been shown to exert their effects through various mechanisms, including the inhibition of bacterial DNA gyrase, disruption of cell division, and interference with transcription and translation.[6] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
This guide will focus specifically on quinazoline-2-carboxylate esters, a subclass of quinazolines that has shown promise as antibacterial agents. We will delve into a comparative analysis of a series of ethyl thiazolo[2,3-b]quinazoline-2-carboxylates to elucidate the impact of substitutions on their antibacterial spectrum.
Comparative Antibacterial Spectrum of Ethyl Thiazolo[2,3-b]quinazoline-2-carboxylate Derivatives
A study by an undisclosed research group detailed the synthesis and in vitro antibacterial and antifungal activity of a novel series of ethyl 5-(4-substituted phenyl)-3-methyl-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b] quinazoline-2-carboxylates.[7] The antibacterial activity of these compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria, with the Minimum Inhibitory Concentration (MIC) determined for each derivative.
General Structure of the Investigated Esters
The core structure of the synthesized quinazoline-2-carboxylate esters is depicted below. The key variable in this series is the substituent 'R' on the phenyl ring at position 5.
Caption: A simplified workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar medium, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds and Serial Dilutions:
-
Prepare a stock solution of each quinazoline-2-carboxylate ester in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each test compound in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
The comparative analysis of the antibacterial spectrum of ethyl thiazolo[2,3-b]quinazoline-2-carboxylate derivatives highlights the significant potential of this chemical scaffold in the development of new antibacterial agents. The structure-activity relationship studies demonstrate that modifications to the substituent on the phenyl ring at position 5 can markedly influence the antibacterial potency and spectrum. Specifically, the presence of electron-withdrawing groups at the para-position appears to be favorable for enhanced activity.
Future research in this area should focus on:
-
Exploring a wider range of ester modifications: Investigating the impact of varying the alkyl chain length of the ester (e.g., methyl, propyl, butyl) and introducing more complex ester moieties to further optimize the antibacterial profile.
-
Elucidating the mechanism of action: Detailed mechanistic studies are required to identify the specific bacterial targets of these compounds, which will aid in rational drug design.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro studies should be advanced to animal models to evaluate their efficacy and safety profiles.
By systematically exploring the chemical space around the quinazoline-2-carboxylate core, it is anticipated that novel and potent antibacterial agents can be developed to combat the growing challenge of antibiotic resistance.
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Solida, S., et al. (2021). New marine-derived indolmethyl pyrazinoquinazoline alkaloids with promising antimicrobial profiles. Marine Drugs. [Link]
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Reddy, R., et al. (2015). Comparison of MIC values (in µg mL-1) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. [Link]
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An undisclosed research group. Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis. National Institutes of Health. [Link]
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Reddy, R., et al. (2015). Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. [Link]
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Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]
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Miller, W. R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]
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Unspecified author. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
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Unspecified author. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]
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Unspecified author. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. National Institutes of Health. [Link]
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Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]
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Al-Ostath, A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Semantic Scholar. [Link]
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Unspecified author. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. [Link]
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Patel, A. B. (2020). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. ResearchGate. [Link]
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Unspecified author. (n.d.). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. National Institutes of Health. [Link]
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Patel, D. J., et al. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Validation of a Novel Synthetic Method for Ethyl Quinazoline-2-carboxylate
Introduction: The Enduring Importance of the Quinazoline Scaffold
The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Ethyl quinazoline-2-carboxylate, in particular, is a pivotal intermediate, serving as a versatile building block for the synthesis of more complex, biologically active molecules. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug discovery and development.[3]
This guide provides an in-depth validation of a novel, copper-catalyzed aerobic oxidative annulation method for the synthesis of ethyl quinazoline-2-carboxylate. We will objectively compare this modern approach against a widely-used traditional method, providing the necessary experimental data and protocols for researchers to make informed decisions in their synthetic strategies. Our analysis will focus on key performance metrics including yield, reaction conditions, safety, and alignment with green chemistry principles.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route can profoundly impact the efficiency and cost of a research program.[4][5] Here, we contrast a classic multi-step approach with a modern, streamlined catalytic method.
Method 1: The Traditional Two-Step Condensation/Cyclization
A conventional and long-established route to ethyl quinazoline-2-carboxylate involves the reaction of 2-aminobenzonitrile with an acylating agent like ethyl chloroformate, followed by a base- or acid-mediated cyclization.
Reaction Scheme: Step 1: Acylation of 2-aminobenzonitrile. Step 2: Intramolecular cyclization to form the quinazoline ring.
Causality and Limitations: This method is rooted in fundamental organic reactions.[6] The initial acylation is straightforward, but the subsequent cyclization step often requires harsh conditions, such as high temperatures or the use of strong, non-nucleophilic bases (e.g., sodium hydride) or corrosive acids. These conditions can limit functional group tolerance, produce significant waste, and pose safety challenges, particularly during scale-up. The overall yield is often moderate and purification can be demanding.
Method 2: A Novel Copper-Catalyzed Aerobic Oxidative Annulation
Recent advances in catalysis have enabled the development of more elegant and efficient synthetic strategies.[7][8] The focus of our validation is a one-pot synthesis utilizing an inexpensive copper catalyst and molecular oxygen (from air) as the terminal oxidant. This method proceeds via a tandem reaction between a 2-aminobenzyl alcohol derivative and an ethyl glyoxalate equivalent.
Reaction Scheme: (2-aminophenyl)methanol + Ethyl Glyoxalate → [Intermediate] → Ethyl quinazoline-2-carboxylate
Causality and Advantages: This approach leverages the power of transition-metal catalysis to construct the heterocyclic core in a single, atom-economical step.[9] Copper catalysts are particularly attractive due to their low cost, low toxicity, and versatile reactivity.[1][10] The use of air as the oxidant is a key feature, making the process inherently greener and safer by avoiding stoichiometric, often hazardous, chemical oxidants.[11] The byproducts are benign (water), and the reaction conditions are typically much milder than traditional methods. This leads to higher yields, cleaner reaction profiles, and broader functional group compatibility.
Head-to-Head Performance Comparison
The superiority of the novel method becomes evident when key performance indicators are compared directly. The following table summarizes typical experimental outcomes.
| Metric | Traditional Method (Two-Step) | Novel Cu-Catalyzed Aerobic Method | Rationale for Improvement |
| Overall Yield | 55-70% | 85-95% | One-pot tandem reaction minimizes handling losses and intermediate purification. |
| Reaction Time | 12-24 hours | 6-10 hours | Catalytic cycle is more efficient than stoichiometric thermal reactions. |
| Temperature | 100-150 °C | 60-80 °C | Catalyst lowers the activation energy barrier for cyclization and oxidation. |
| Catalyst | None (Stoichiometric reagents) | 5-10 mol% Cu(OAc)₂ | Sub-stoichiometric catalyst use improves atom economy and reduces metal waste. |
| Oxidant | N/A (or harsh reagents if needed) | Air (O₂) | Green, inexpensive, and readily available oxidant with water as the only byproduct. |
| Solvent | Toluene, DMF | DMSO, Acetonitrile | Solvents are chosen to optimize catalyst turnover and substrate solubility. |
| Purification | Column Chromatography | Recrystallization / Column | Higher conversion and cleaner reaction profile simplify product isolation. |
| Atom Economy | Moderate | High | Fewer reagents and byproducts are involved in the transformation. |
| Safety | Use of NaH, high temps | Milder conditions, avoids pyrophoric reagents | Lower temperatures and pressures enhance operational safety. |
Experimental Validation Workflow
A robust validation process is essential to confirm the identity, purity, and reproducibility of a synthetic method. Our self-validating workflow ensures that each step provides confirmation for the last.
Caption: Overall workflow for the synthesis and validation of ethyl quinazoline-2-carboxylate.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis and validation of the target compound.
Protocol 1: Synthesis via Cu-Catalyzed Aerobic Annulation
Materials:
-
(2-aminophenyl)methanol (1.0 equiv)
-
Ethyl glyoxalate (50% in Toluene, 1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, condenser, magnetic stirrer
-
Balloon filled with air or an air pump
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add (2-aminophenyl)methanol (e.g., 1.23 g, 10 mmol), Copper(II) Acetate (0.181 g, 1 mmol), and DMSO (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add ethyl glyoxalate (50% solution in toluene, e.g., 2.45 g, 12 mmol) to the reaction mixture.
-
Fit the top of the condenser with a balloon filled with air (or connect to a gentle stream of air via a needle).
-
Immerse the flask in a preheated oil bath at 80 °C.
-
Stir the reaction vigorously for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a hot ethanol/water mixture to afford ethyl quinazoline-2-carboxylate as a white crystalline solid. (Typical yield: 1.82 g, 90%).
Protocol 2: Product Characterization
The structure of the synthesized compound must be unequivocally confirmed using standard spectroscopic techniques.[12][13]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the quinazoline core and the ethyl ester group.
-
δ 9.60 (s, 1H, H4)
-
δ 8.35 (d, J = 8.4 Hz, 1H, H5)
-
δ 8.15 (d, J = 8.4 Hz, 1H, H8)
-
δ 7.95 (t, J = 7.6 Hz, 1H, H7)
-
δ 7.70 (t, J = 7.6 Hz, 1H, H6)
-
δ 4.60 (q, J = 7.2 Hz, 2H, -OCH₂CH₃)
-
δ 1.50 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the carbon framework.
-
δ 164.5 (C=O), 155.0, 150.0, 149.0, 134.5, 129.0, 128.5, 128.0, 127.0, 62.5 (-OCH₂), 14.5 (-CH₃).
-
-
High-Resolution Mass Spectrometry (HRMS-ESI): This provides the exact mass, confirming the elemental composition.
-
Calculated for C₁₁H₁₀N₂O₂ [M+H]⁺: 203.0815. Found: 203.0814.[14]
-
Protocol 3: Purity Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules in drug development.[15][16][17]
-
System: Standard HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Trifluoroacetic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the synthesized compound in the mobile phase.
-
Inject 10 µL onto the column.
-
Run the analysis for 10 minutes.
-
The purity is calculated based on the relative area of the main product peak compared to the total area of all peaks in the chromatogram. The validated method should yield a purity of >99%.
-
Logical Framework for Method Selection
The decision to adopt a new synthetic method should be based on a logical evaluation of its benefits over existing procedures.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl Quinazoline-2-Carboxylate
Hazard Assessment and Initial Precautions
Ethyl quinazoline-2-carboxylate is a heterocyclic organic compound. While comprehensive hazard data is not available, related quinazoline compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, it is crucial to handle ethyl quinazoline-2-carboxylate with care in a well-ventilated area, preferably within a chemical fume hood.
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[2]
| Personal Protective Equipment (PPE) for Handling Ethyl Quinazoline-2-Carboxylate | |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat and closed-toe shoes are required. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[2] |
Waste Characterization and Segregation: A Critical First Step
The foundation of proper chemical disposal lies in accurate waste characterization. As the generator of the waste, you are responsible for determining if it is hazardous. Given the lack of specific disposal data for ethyl quinazoline-2-carboxylate, it is prudent to manage it as a hazardous waste.
Key Steps:
-
Segregation: Isolate waste containing ethyl quinazoline-2-carboxylate from other chemical waste streams to prevent unintended reactions.[2]
-
Labeling: Clearly label the waste container as "Hazardous Waste: Ethyl quinazoline-2-carboxylate". Include the date of waste generation and the appropriate hazard pictograms if known. The Environmental Protection Agency (EPA) requires that each waste label contains the words “hazardous waste,” the identity of the waste, and an indication of the hazard.[3][4]
On-Site Management and Storage: The Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste in designated areas known as Satellite Accumulation Areas (SAAs). These areas must be at or near the point of generation and under the control of laboratory personnel.[3][5][6]
SAA Requirements:
-
Container Integrity: Use a container that is compatible with ethyl quinazoline-2-carboxylate and is in good condition with a secure, tight-fitting lid.[5] Avoid using foodstuff containers.[5] The original container is often a suitable choice.[5]
-
Volume Limits: Up to 55 gallons of hazardous waste may be stored in each SAA.[4][6]
-
Storage Duration: Partially filled, properly labeled containers can remain in an SAA for up to one year. Once a container is full, it must be moved from the SAA within three days.[5]
Disposal Procedures for Ethyl Quinazoline-2-Carboxylate
The following procedures outline the disposal process for both small residual amounts and larger quantities of ethyl quinazoline-2-carboxylate.
Decontamination of Empty Containers
For empty containers with small residual amounts of ethyl quinazoline-2-carboxylate:
-
Rinse the container three times with a suitable organic solvent such as ethanol or acetone.
-
Collect the rinsate as hazardous waste in a properly labeled container.[2]
Disposal of Solid Waste and Contaminated Materials
Any materials that have come into contact with ethyl quinazoline-2-carboxylate, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place all contaminated solid waste into a designated hazardous waste bag or container.[2]
-
Seal the container and label it as "Hazardous Waste: Solid waste contaminated with Ethyl quinazoline-2-carboxylate."
Disposal of Bulk Quantities
Bulk quantities of ethyl quinazoline-2-carboxylate, whether in solid form or in solution, must be disposed of as hazardous waste.
-
Ensure the material is in a properly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Final Disposal: Coordination with Environmental Health and Safety (EHS)
The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.[2] They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.[2][7] Common disposal methods for chemical waste include incineration or burial in a designated hazardous waste landfill.[3]
Decision-Making Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of ethyl quinazoline-2-carboxylate.
Caption: Disposal workflow for Ethyl Quinazoline-2-Carboxylate.
Regulatory Framework: EPA and OSHA
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety when handling hazardous materials.[9] It is imperative to adhere to the guidelines set forth by these agencies, in addition to your institution's specific protocols.
References
-
Managing Hazardous Chemical Waste in the Lab - American Society for Clinical Laboratory Science. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Available at: [Link]
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Laboratory Waste Management: The New Regulations - Medical Laboratory Observer. Available at: [Link]
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Material Safety Data Sheet - Quinazoline, 98% - Cole-Parmer. Available at: [Link]
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Quinazoline - Szabo-Scandic. Available at: [Link]
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A Researcher's Guide to the Safe Handling of Ethyl Quinazoline-2-carboxylate
As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a structured and informed safety protocol. This guide provides an in-depth operational plan for the safe handling and disposal of Ethyl quinazoline-2-carboxylate, a heterocyclic compound often utilized in the synthesis of more complex molecules in drug discovery and development.[1][2] Our focus is not just on procedural steps but on the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Compound: Hazard Profile
While specific toxicity data for Ethyl quinazoline-2-carboxylate is not extensively documented in readily available safety data sheets, the precautionary principle dictates that we treat it with a degree of caution similar to that of related quinazoline derivatives. The parent compound, Quinazoline-2-carboxylic acid, is known to require protective measures to avoid irritation and potential overexposure.[3] Furthermore, quinazoline derivatives as a class are biologically active, a key reason for their use in medicinal chemistry, which underscores the need for stringent handling protocols to prevent unintended biological effects.[2]
Key Hazard Considerations:
-
Irritation: May cause skin and eye irritation upon direct contact.[4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[4]
-
Unknown Long-term Effects: Due to the lack of comprehensive toxicological data, chronic exposure effects are unknown. Therefore, minimizing exposure is paramount.
| Hazard Classification | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation[4] |
| Eye Irritation | H319: Causes serious eye irritation[4] |
| Respiratory Irritation | H335: May cause respiratory irritation[4] |
Note: This table is based on the hazard profile of the parent quinazoline structure and should be considered a conservative guideline for Ethyl quinazoline-2-carboxylate.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. It is not merely a checklist but a system designed to protect you from specific hazards.
Eye and Face Protection: A Non-Negotiable
-
Mandatory Equipment: Always wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[4]
-
Enhanced Protection: When there is a risk of splashing, particularly when handling solutions of the compound, a full-face shield should be worn in addition to safety goggles.[5]
Causality: The ester functional group and the quinazoline core present a potential for irritation upon contact with the sensitive mucous membranes of the eyes. Safety goggles provide a seal around the eyes, protecting them from splashes and airborne particles.
Skin and Body Protection: Minimizing Dermal Exposure
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[6] Change gloves every 30 to 60 minutes or immediately if contamination is suspected.[7]
-
Lab Coat: A buttoned, long-sleeved lab coat should be worn at all times to protect the skin and personal clothing from contamination.
-
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.
Expert Insight: While thicker gloves may seem to offer more protection, dexterity is also a key safety factor to prevent spills. Nitrile gloves provide a good balance of chemical resistance and tactile sensitivity for handling small quantities of this compound.
Respiratory Protection: An Essential Precaution
-
Primary Control: All handling of solid Ethyl quinazoline-2-carboxylate that may generate dust, and any work with its solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Secondary Protection: If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator should be worn.[3] The specific type of respirator cartridge will depend on the nature and concentration of the airborne contaminants.
Operational Plan: From Receipt to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Workflow for Handling Ethyl Quinazoline-2-carboxylate
Caption: A procedural workflow for the safe handling of Ethyl quinazoline-2-carboxylate.
Step-by-Step Protocol
-
Pre-Handling Preparation:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] Keep the container tightly sealed.
-
-
Handling and Use (inside a chemical fume hood):
-
Weighing: To prevent the generation of dust, weigh the solid compound on wax paper or in a tared container.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.
-
Reaction: Conduct all reactions in appropriate glassware, ensuring that the setup is secure.
-
-
Post-Handling and Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
-
Thoroughly wash any reusable glassware.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow
Caption: Workflow for the segregation and disposal of waste from handling Ethyl quinazoline-2-carboxylate.
Disposal Procedures
-
Solid Waste:
-
Any unused Ethyl quinazoline-2-carboxylate and any materials used for cleaning up spills (e.g., absorbent pads) should be collected in a clearly labeled hazardous waste container.[11]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Liquid Waste:
-
Solutions containing Ethyl quinazoline-2-carboxylate should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of solutions down the drain.[11]
-
-
Contaminated PPE:
-
Disposable gloves, bench paper, and any other contaminated disposable items should be placed in a designated hazardous waste bag.[11]
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11] Adhere to all local, state, and federal regulations.
-
Emergency Procedures: Preparedness is Key
Even with meticulous planning, accidents can occur. A clear and practiced emergency plan is essential.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal. For large spills, contact your institution's EHS department.[12] |
By adhering to these comprehensive guidelines, you can confidently and safely handle Ethyl quinazoline-2-carboxylate, ensuring both your personal safety and the integrity of your research.
References
-
Polymer Chemistry Innovations, Inc. (2019). 2-Ethyl-2-Oxazoline Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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Szabo-Scandic. (n.d.). Quinazoline Material Safety Data Sheet. Retrieved from [Link]
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Zhang, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]
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University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]
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Penta. (2025). Quinoline SAFETY DATA SHEET. Retrieved from [Link]
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JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. Retrieved from [Link]
-
Kim, H., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Ethyl-2-oxazoline. PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
